Product packaging for Iridium--vanadium (1/1)(Cat. No.:CAS No. 12142-05-1)

Iridium--vanadium (1/1)

Cat. No.: B15486302
CAS No.: 12142-05-1
M. Wt: 243.16 g/mol
InChI Key: YRPNIJMNMGVMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Iridium--vanadium (1/1) is a useful research compound. Its molecular formula is IrV and its molecular weight is 243.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Iridium--vanadium (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iridium--vanadium (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula IrV B15486302 Iridium--vanadium (1/1) CAS No. 12142-05-1

Properties

CAS No.

12142-05-1

Molecular Formula

IrV

Molecular Weight

243.16 g/mol

IUPAC Name

iridium;vanadium

InChI

InChI=1S/Ir.V

InChI Key

YRPNIJMNMGVMTG-UHFFFAOYSA-N

Canonical SMILES

[V].[Ir]

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Iridium-Vanadium (1/1)

Author: BenchChem Technical Support Team. Date: November 2025

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The experimental synthesis and detailed characterization of a discrete 1-to-1 Iridium-Vanadium (Ir-V) intermetallic compound are not extensively documented in publicly available literature. This guide, therefore, presents a prospective approach based on the established Iridium-Vanadium binary phase diagram, theoretical predictions, and analogies with similar platinum-group metal-vanadium alloy systems. The provided experimental protocols are hypothetical and should be adapted and optimized based on empirical results.

Introduction

Iridium and Vanadium, both transition metals, offer a unique combination of properties. Iridium, a platinum-group metal, is known for its high melting point, exceptional corrosion resistance, and catalytic activity. Vanadium is valued for its strength, toughness, and diverse oxidation states, which are beneficial in various catalytic and electronic applications. The combination of these elements in a 1:1 stoichiometric alloy (IrV) is anticipated to yield novel materials with tailored electronic structures and functionalities, potentially leading to advancements in catalysis, electronics, and biocompatible materials for drug delivery systems.

This technical guide provides a comprehensive overview of the theoretical basis for the existence of Ir-V compounds, proposes potential synthesis methodologies, and outlines a detailed characterization workflow.

Iridium-Vanadium Binary System: Phase Equilibria

The foundation for understanding the synthesis of any binary alloy lies in its phase diagram. The Ir-V binary phase diagram reveals the stable phases at different temperatures and compositions. According to the ASM International Alloy Phase Diagram Database, the Ir-V system is complex, featuring several intermetallic compounds.

Based on available phase diagram information, a 1:1 IrV compound is expected to exist. The diagram below illustrates the key phases and their relationships, providing a roadmap for targeted synthesis.

IrV_Phase_Diagram_Logical cluster_liquid Liquid Phase (L) cluster_solid Solid Phases L Molten Ir-V Alloy Ir_ss (Ir) Solid Solution (FCC) L->Ir_ss Solidification V_ss (V) Solid Solution (BCC) L->V_ss Solidification IrV IrV (1/1) Intermetallic L->IrV IrV3 IrV3 L->IrV3 Ir3V Ir3V L->Ir3V Ir_ss->Ir3V Ordering V_ss->IrV3 Ordering IrV->L IrV3->L Ir3V->L

Caption: Logical representation of phases in the Ir-V system.

Synthesis Methodologies

The synthesis of a 1:1 Ir-V intermetallic compound requires precise control over stoichiometry and processing conditions to achieve the desired phase. The following are proposed methods based on common practices for producing binary alloys.

Arc Melting

Arc melting is a suitable technique for producing bulk polycrystalline Ir-V alloys. The high melting points of both iridium (2446 °C) and vanadium (1910 °C) necessitate a high-temperature synthesis route.

Experimental Protocol:

  • Precursor Preparation: High-purity iridium (99.95% or higher) and vanadium (99.9% or higher) metals in powder, wire, or pellet form are weighed out in a 1:1 atomic ratio.

  • Alloy Synthesis: The precursors are placed in a water-cooled copper hearth within a vacuum or inert gas (e.g., high-purity argon) arc melting furnace.

  • Melting: A tungsten electrode generates an electric arc to melt the precursors. The sample is typically flipped and re-melted several times to ensure homogeneity.

  • Homogenization: The resulting alloy button is sealed in a quartz ampoule under vacuum and annealed at a high temperature (e.g., 1000-1500 °C) for an extended period (e.g., 24-100 hours) to promote atomic diffusion and the formation of the equilibrium IrV phase. The precise annealing temperature and duration should be determined based on the Ir-V phase diagram.

  • Quenching: After annealing, the ampoule is rapidly quenched in cold water to retain the high-temperature phase structure.

Powder Metallurgy

Powder metallurgy offers an alternative route for producing bulk or shaped Ir-V components, particularly when fine-grained microstructures are desired.

Experimental Protocol:

  • Powder Mixing: High-purity iridium and vanadium powders are mixed in a 1:1 atomic ratio.

  • Milling (Optional): Mechanical alloying in a high-energy ball mill can be employed to promote intimate mixing and solid-state diffusion, potentially lowering the subsequent sintering temperature.

  • Compaction: The mixed powder is uniaxially or isostatically pressed into a green compact of the desired shape.

  • Sintering: The green compact is sintered in a vacuum or inert atmosphere furnace at a temperature below the melting point of the alloy. The sintering temperature and time are critical parameters that must be optimized to achieve high density and the desired phase.

Co-reduction of Precursors

For the synthesis of Ir-V nanoparticles or thin films, a chemical co-reduction method can be explored.

Experimental Protocol:

  • Precursor Solution: Iridium(III) chloride (IrCl₃) and vanadium(III) chloride (VCl₃) are dissolved in a suitable solvent (e.g., ethylene glycol) in a 1:1 molar ratio.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or a polyol, is added to the precursor solution under controlled temperature and pH to induce the co-reduction of the metal ions.

  • Stabilization: A capping agent (e.g., polyvinylpyrrolidone - PVP) can be added to control the particle size and prevent agglomeration of the resulting nanoparticles.

  • Purification: The synthesized nanoparticles are collected by centrifugation, washed repeatedly with ethanol and water, and dried under vacuum.

Characterization Techniques

A comprehensive characterization of the synthesized Ir-V material is essential to confirm its structure, composition, and properties.

Structural and Morphological Characterization

Table 1: Structural and Morphological Characterization Techniques

TechniqueInformation Obtained
X-ray Diffraction (XRD) Phase identification, lattice parameters, crystal structure, crystallite size, and strain.
Transmission Electron Microscopy (TEM) Particle size and morphology, crystal structure (via selected area electron diffraction - SAED), and elemental distribution (via Energy-Dispersive X-ray Spectroscopy - EDS mapping).
Scanning Electron Microscopy (SEM) Surface morphology, microstructure, and elemental composition (via EDS).
Compositional and Electronic State Analysis

Table 2: Compositional and Electronic State Characterization Techniques

TechniqueInformation Obtained
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, oxidation states of Ir and V, and surface electronic structure.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Precise bulk elemental composition.

Experimental Workflows (Hypothetical)

The following diagrams illustrate the logical flow of the proposed synthesis and characterization processes.

Arc_Melting_Workflow cluster_synthesis Synthesis: Arc Melting cluster_characterization Characterization start Weigh Ir & V Precursors (1:1) arc_melt Arc Melt in Inert Atmosphere start->arc_melt anneal Homogenization Annealing arc_melt->anneal quench Rapid Quenching anneal->quench end_synthesis Bulk IrV Alloy quench->end_synthesis xrd XRD (Phase ID, Structure) end_synthesis->xrd sem_eds SEM/EDS (Morphology, Composition) end_synthesis->sem_eds icpms ICP-MS (Bulk Composition) end_synthesis->icpms

Caption: Workflow for bulk IrV synthesis via arc melting.

Nanoparticle_Synthesis_Workflow cluster_synthesis Synthesis: Co-reduction cluster_characterization Characterization start Prepare IrCl₃ & VCl₃ Solution (1:1) add_reductant Add Reducing Agent start->add_reductant add_stabilizer Add Stabilizing Agent add_reductant->add_stabilizer purify Centrifuge, Wash, Dry add_stabilizer->purify end_synthesis IrV Nanoparticles purify->end_synthesis xrd XRD (Phase ID, Size) end_synthesis->xrd tem_saed_eds TEM/SAED/EDS (Size, Morphology, Structure, Composition) end_synthesis->tem_saed_eds xps XPS (Composition, Oxidation States) end_synthesis->xps

Caption: Workflow for IrV nanoparticle synthesis via co-reduction.

Expected Characterization Data (Hypothetical)

The following tables summarize the expected, yet hypothetical, quantitative data from the characterization of a successfully synthesized 1:1 Ir-V compound. These values are based on theoretical predictions and data from analogous systems.

Table 3: Hypothetical XRD Data for IrV

PhaseCrystal SystemSpace GroupLattice Parameters (Å)
IrVTetragonalP4/mmma = 3.0XX, c = 3.5XX

Note: The crystal system and space group are illustrative and would need to be confirmed by experimental data.

Table 4: Hypothetical XPS Data for IrV

ElementCore LevelBinding Energy (eV)Possible Species
Ir4f₇/₂60.X - 61.XIr⁰ (metallic)
V2p₃/₂512.X - 513.XV⁰ (metallic)
O1s~530.XSurface oxidation

Note: Binding energies are estimates and will be influenced by the chemical environment and surface conditions.

Logical Relationships in Synthesis

The properties of the final Ir-V material are intrinsically linked to the synthesis parameters. Understanding these relationships is crucial for tuning the material for specific applications.

Synthesis_Property_Relationship cluster_params Synthesis Parameters cluster_props Material Properties annealing_temp Annealing Temperature phase_purity Phase Purity annealing_temp->phase_purity crystallinity Crystallinity annealing_temp->crystallinity cooling_rate Cooling Rate cooling_rate->phase_purity precursor_ratio Precursor Ratio precursor_ratio->phase_purity composition Composition precursor_ratio->composition reducing_agent Reducing Agent Strength particle_size Particle Size reducing_agent->particle_size

In-Depth Technical Guide: The Crystal Structure of the IrV Intermetallic Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the Iridium-Vanadium (IrV) intermetallic compound. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the material's crystallographic properties. This document summarizes the known structural data, outlines the experimental procedures for its determination, and presents this information in a clear, accessible format.

Introduction to the IrV Intermetallic Compound

The IrV intermetallic compound is a material of interest due to the unique properties that can arise from the combination of a heavy 5d transition metal (Iridium) and a lighter 3d transition metal (Vanadium). The specific arrangement of atoms in its crystal lattice dictates its electronic, magnetic, and catalytic behaviors, making a thorough understanding of its structure crucial for both fundamental research and potential applications. The stable phase of IrV at a 1:1 stoichiometric ratio adopts a specific orthorhombic crystal structure, which is a distorted variant of the more common Cesium Chloride (CsCl) B2 type structure.

Crystallographic Data

The crystal structure of the IrV intermetallic compound has been identified as orthorhombic. The key crystallographic data are summarized in the tables below.

Table 1: Crystal System and Space Group of IrV [1]

ParameterValue
Crystal SystemOrthorhombic
Pearson SymboloC8
Space GroupCmmm (No. 65)
Strukturbericht DesNone

Table 2: Lattice Parameters of IrV

While the orthorhombic crystal system is well-established for IrV, specific experimentally determined lattice parameters (a, b, c) are not consistently reported in readily accessible literature. Theoretical calculations and experimental studies are required to ascertain these precise values.

Lattice ParameterValue (Å)
aData not available in search results
bData not available in search results
cData not available in search results

Table 3: Atomic Positions for IrV [1]

The atoms in the IrV unit cell occupy specific Wyckoff positions within the Cmmm space group. The Iridium atoms are located at the 4j sites, and the Vanadium atoms are at the 4g sites. The exact fractional coordinates, which define the distortion from the ideal B2 structure, are represented by variables (y for Ir and x for V).

AtomWyckoff PositionFractional Coordinates
Iridium (Ir)4j(0, y, 1/2)
Vanadium (V)4g(x, 0, 0)

Note: The precise numerical values for the fractional coordinates 'x' and 'y' are not available in the searched literature. These values would be determined through experimental refinement of diffraction data.

Experimental Determination of Crystal Structure

The determination of the crystal structure of an intermetallic compound like IrV typically involves the following key experimental stages. The specific experimental details for the initial structure solution of IrV are attributed to the work of Flükiger et al. in the Journal of the Less-Common Metals (1978), although the detailed experimental parameters from this specific publication were not retrievable from the performed searches.

Experimental Workflow:

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction Data Collection cluster_analysis Structure Solution and Refinement synthesis Synthesis of IrV Alloy annealing Homogenization Annealing synthesis->annealing characterization Phase Purity Analysis (e.g., SEM/EDX) annealing->characterization xrd X-ray Diffraction (XRD) characterization->xrd single_crystal Single Crystal Selection xrd->single_crystal powder_diffraction Powder Diffraction xrd->powder_diffraction indexing Indexing of Diffraction Pattern single_crystal->indexing powder_diffraction->indexing space_group Space Group Determination indexing->space_group refinement Rietveld Refinement space_group->refinement validation Structure Validation refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure (Lattice Parameters, Atomic Coordinates)

Caption: Experimental workflow for determining the crystal structure of the IrV intermetallic compound.

Methodology Details:

  • Synthesis and Sample Preparation: The process begins with the synthesis of the IrV alloy, typically through arc melting of high-purity Iridium and Vanadium under an inert atmosphere to prevent oxidation. The resulting ingot is then subjected to a high-temperature annealing process for an extended period to ensure chemical homogeneity and the formation of the desired intermetallic phase. The phase purity of the sample is subsequently confirmed using techniques like Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX).

  • X-ray Diffraction (XRD): The primary technique for crystal structure determination is X-ray diffraction. This can be performed on a single crystal or on a polycrystalline powder sample.

    • Single Crystal XRD: A small, well-formed single crystal is isolated and mounted on a goniometer. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. This method provides the most accurate determination of the unit cell parameters and atomic positions.

    • Powder XRD: A finely ground powder of the IrV sample is exposed to a monochromatic X-ray beam. The diffracted X-rays are collected as a function of the scattering angle (2θ).

  • Structure Solution and Refinement:

    • Indexing: The positions of the diffraction peaks are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

    • Space Group Determination: The systematic absences in the diffraction pattern are analyzed to determine the space group of the crystal. For IrV, this was determined to be Cmmm.

    • Rietveld Refinement: This powerful technique is used to refine the crystal structure model by minimizing the difference between the experimental diffraction pattern and a calculated pattern based on the model. The parameters refined include the lattice parameters, atomic positions, site occupancies, and thermal displacement parameters. This refinement process yields the final, precise values for the crystal structure.

Structural Relationship to the CsCl (B2) Structure

The orthorhombic Cmmm structure of IrV can be understood as a distortion of the body-centered cubic (BCC) CsCl (B2) structure. This relationship can be visualized by considering the transformation of the cubic unit cell to the orthorhombic cell.

structure_relationship node_cscl CsCl (B2) Structure (Cubic, Pm-3m) node_distortion Distortion (Displacement of atoms) node_cscl->node_distortion node_irv IrV Structure (Orthorhombic, Cmmm) node_distortion->node_irv

Caption: Relationship between the CsCl (B2) and IrV crystal structures.

In the ideal CsCl structure, the Iridium and Vanadium atoms would occupy the corners and the body-center of a cubic unit cell. In the IrV structure, slight displacements of the atoms from these high-symmetry positions lead to a lowering of the symmetry to orthorhombic. This distortion is driven by electronic factors to achieve a more stable energetic configuration.

Conclusion

The IrV intermetallic compound crystallizes in an orthorhombic structure with the space group Cmmm. While its crystallographic system and atomic Wyckoff positions are well-documented, the precise experimental lattice parameters and fractional atomic coordinates require access to the original experimental studies or comprehensive crystallographic databases. The structure is a fascinating example of a distortion from a simpler, higher-symmetry parent lattice, a common theme in intermetallic chemistry that gives rise to a rich variety of physical and chemical properties. Further experimental and theoretical work is essential to fully elucidate the structure-property relationships in this intriguing material.

References

Theoretical Modeling of the Electronic Band Structure of Iridium-Vanadium Intermetallics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for determining the electronic band structure of Iridium-Vanadium (IrV) intermetallic compounds. A central focus is placed on the application of Density Functional Theory (DFT) for first-principles calculations, outlining a complete computational workflow from crystal structure definition to band structure and density of states analysis. Furthermore, this guide details the experimental protocol for Angle-Resolved Photoemission Spectroscopy (ARPES), the primary technique for validating theoretical predictions of electronic band structures. While specific pre-computed data for the IrV system is not widely available in the literature, this document serves as a procedural blueprint, presenting data table templates and illustrative diagrams to guide researchers in their investigation of IrV and related alloy systems.

Introduction

The electronic band structure of a material, which describes the ranges of energy that an electron may have within a crystal, is fundamental to understanding its physical and chemical properties, including electrical conductivity, optical absorption, and catalytic activity. For intermetallic alloys such as those in the Iridium-Vanadium (IrV) system, a precise characterization of the electronic band structure is crucial for the rational design of new materials with tailored functionalities.

Theoretical modeling, primarily through first-principles quantum mechanical calculations, offers a powerful and predictive approach to determining the electronic band structure.[1] This guide focuses on Density Functional Theory (DFT), the most widely used ab initio method for such investigations in condensed matter physics and materials science.[2] The theoretical models are validated through experimental techniques, with Angle-Resolved Photoemission Spectroscopy (ARPES) being the most direct method for probing the electronic band structure of crystalline solids.[3]

This document provides a detailed framework for both the theoretical modeling and experimental validation of the electronic band structure of IrV compounds.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[4] It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its ground-state electron density. In practice, the Kohn-Sham equations are solved to obtain the ground-state energy and electron density of the system.[5]

Computational Workflow

A typical DFT workflow for calculating the electronic band structure of an IrV compound involves several key steps, as illustrated in the diagram below. The process begins with defining the crystal structure of the specific IrV compound of interest. This is followed by a self-consistent field (SCF) calculation to determine the ground-state electron density. Subsequently, a non-self-consistent calculation is performed along high-symmetry directions in the Brillouin zone to obtain the electronic band structure and the density of states (DOS).

DFT_Workflow cluster_input Input Preparation cluster_calculation DFT Calculation cluster_output Output and Analysis crystal_structure Define Crystal Structure (e.g., IrV3, IrV) scf Self-Consistent Field (SCF) Calculation (Ground State Energy and Density) crystal_structure->scf Lattice Vectors & Atomic Positions pseudo Select Pseudopotentials (Ir, V) pseudo->scf params Set Calculation Parameters (k-points, cutoff energy) params->scf nscf Non-Self-Consistent Field (NSCF) Calculation (Band Structure and DOS) scf->nscf Ground State Charge Density band_structure Electronic Band Structure nscf->band_structure dos Density of States (DOS) nscf->dos fermi Fermi Surface nscf->fermi

A flowchart of the Density Functional Theory (DFT) calculation process.
Computational Protocol for IrV Compounds

To perform a DFT calculation for an IrV compound, the following protocol should be followed:

  • Crystal Structure Determination: The initial and most critical step is to define the crystal structure. The Ir-V binary system is known to form several intermetallic compounds, including IrV and IrV₃.[3][6] The crystallographic information for these compounds is summarized in Table 1.

    Compound Pearson Symbol Space Group Prototype
    IrVoC8Cmmm (No. 65)α-IrV
    IrV₃cP8Pm-3n (No. 223)Cr₃Si (A15)
    Table 1. Crystal Structures of Known Iridium-Vanadium Compounds.[3][6]
  • Input File Preparation: Based on the crystal structure, input files for a DFT software package such as VASP or Quantum ESPRESSO are prepared. These files specify the atomic positions, lattice parameters, pseudopotentials for Iridium and Vanadium, and various calculation parameters. Representative parameters for metallic alloys are provided in Table 2.

    Parameter Typical Value/Method Description
    Exchange-Correlation FunctionalGeneralized Gradient Approximation (GGA-PBE)A common approximation for the exchange-correlation energy.[7]
    PseudopotentialsProjector Augmented Wave (PAW)Describes the interaction between the core and valence electrons.[7]
    Plane-Wave Cutoff Energy400 - 500 eVDetermines the size of the basis set for the plane-wave expansion.[7]
    k-point Mesh (SCF)Monkhorst-Pack grid (e.g., 8x8x8)Samples the Brillouin zone for the self-consistent calculation.[1]
    Smearing MethodMethfessel-PaxtonAids convergence in metallic systems.[8]
    Convergence CriteriaEnergy: 10⁻⁶ eV, Force: 0.01 eV/ÅThresholds for stopping the electronic and ionic relaxation loops.[7]
    Table 2. Typical DFT Calculation Parameters for Metallic Alloys.
  • Execution and Analysis: The DFT calculations are then executed, and the output files are analyzed to extract the electronic band structure, density of states, and other relevant properties.

Data Presentation

The quantitative results from DFT calculations should be presented in a clear and structured manner to facilitate comparison and analysis.

Structural and Electronic Properties

Table 3 provides a template for summarizing the key calculated properties for different IrV compounds. The values presented are illustrative and represent the type of data that would be obtained from the calculations.

Property IrV (oC8) IrV₃ (A15)
Calculated Lattice Parameter a (Å)[e.g., 2.85][e.g., 4.98]
Calculated Lattice Parameter b (Å)[e.g., 4.80][e.g., 4.98]
Calculated Lattice Parameter c (Å)[e.g., 5.10][e.g., 4.98]
Total Density of States at E_F (states/eV/f.u.)[e.g., 2.5][e.g., 5.1]
Iridium d-band contribution at E_F (%)[e.g., 60][e.g., 45]
Vanadium d-band contribution at E_F (%)[e.g., 35][e.g., 50]
Table 3. Illustrative Summary of Calculated Properties for IrV Compounds.

Experimental Validation: Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful experimental technique that directly measures the electronic band structure of solids.[3] It is based on the photoelectric effect, where incident photons eject electrons from a material's surface. By measuring the kinetic energy and emission angle of these photoelectrons, the binding energy and crystal momentum of the electrons within the solid can be determined.[9]

Experimental Protocol

A typical ARPES experiment involves the following steps:

  • Sample Preparation: A single crystal of the IrV compound is cleaved in-situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.

  • Photon Source: A monochromatic light source, such as a synchrotron beamline or a UV laser, is used to illuminate the sample.

  • Electron Analyzer: A hemispherical electron analyzer measures the kinetic energy and emission angle of the photoemitted electrons.[9]

  • Data Acquisition: The intensity of the photoemitted electrons is recorded as a function of their kinetic energy and emission angle, creating a 2D map that represents a slice of the band structure.

  • Band Mapping: By rotating the sample, different slices of the Brillouin zone can be mapped to reconstruct the full electronic band structure.[3]

Experimental Workflow

The workflow of an ARPES experiment is depicted in the diagram below.

ARPES_Workflow cluster_setup Experimental Setup cluster_measurement Measurement Process cluster_analysis Data Analysis sample Single Crystal IrV Sample uhv Ultra-High Vacuum (UHV) Chamber sample->uhv cleave In-situ Sample Cleavage uhv->cleave photon_source Monochromatic Photon Source photon_source->uhv analyzer Hemispherical Electron Analyzer analyzer->uhv irradiate Sample Irradiation cleave->irradiate detect Photoelectron Detection irradiate->detect Photoelectrons map Energy vs. Momentum Mapping detect->map compare Comparison with DFT Calculation map->compare

A schematic of the Angle-Resolved Photoemission Spectroscopy (ARPES) experimental workflow.

Correlation Between Theory and Experiment

The synergy between theoretical modeling and experimental validation is crucial for a comprehensive understanding of a material's electronic properties. The diagram below illustrates the logical relationship between DFT calculations and ARPES experiments. Theoretical predictions from DFT guide the interpretation of ARPES data, while experimental results from ARPES provide critical validation and refinement for the theoretical models.

Theory_Experiment_Relation cluster_theory Theoretical Modeling cluster_experiment Experimental Validation dft DFT Calculation of Electronic Band Structure arpes ARPES Measurement of Electronic Band Structure dft->arpes Provides theoretical prediction for comparison arpes->dft Validates and refines theoretical model

The relationship between theoretical modeling and experimental validation.

Conclusion

This technical guide has outlined the essential theoretical and experimental procedures for determining the electronic band structure of Iridium-Vanadium intermetallic compounds. By following the detailed protocols for Density Functional Theory calculations and Angle-Resolved Photoemission Spectroscopy experiments, researchers can gain fundamental insights into the electronic properties of the IrV system. The provided workflows, data presentation templates, and logical diagrams serve as a comprehensive resource for guiding future investigations in this area, ultimately enabling the knowledge-driven design of novel materials for a range of applications.

References

Unlocking Novel Catalytic Frontiers: An In-depth Technical Guide to the Catalytic Activity of Iridium-Vanadium Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of iridium-vanadium catalysis, a domain demonstrating significant promise in diverse chemical transformations. The synergy between iridium, a noble metal known for its catalytic prowess, and vanadium, a versatile transition metal, has given rise to novel catalytic systems with unique activities. This document provides a comprehensive overview of the core discoveries, focusing on detailed experimental protocols, quantitative performance data, and the underlying catalytic pathways.

Iridium-Vanadium Oxide Clusters (IrVO₂⁻) for the Gas-Phase Water-Gas Shift Reaction

A significant breakthrough in gas-phase catalysis has been the discovery of iridium-vanadium oxide clusters (IrVO₂⁻) as highly effective catalysts for the water-gas shift (WGS) reaction (CO + H₂O → CO₂ + H₂). A key finding in this system is the presence of iridium in a rare and highly reactive -II oxidation state.[1][2][3]

Experimental Protocols

The investigation of the gas-phase WGS reaction catalyzed by IrVO₂⁻ clusters was performed using a specialized double ion trap mass spectrometer. This advanced setup allows for the spatial and temporal separation of ion generation and reaction steps, providing a clean environment to study intrinsic catalytic activity.

Catalyst Generation and Reaction Monitoring:

  • Cluster Generation: The IrVO₂⁻ clusters are synthesized in the gas phase. While specific precursors are proprietary to the research groups, a common method involves laser ablation of a mixed iridium-vanadium target followed by mass selection.

  • Ion Trapping: The generated IrVO₂⁻ clusters are guided into the first ion trap, where they are stored and isolated from other ions.

  • Reactant Introduction: A pulse of water (H₂O) vapor is introduced into the first ion trap, allowing the IrVO₂⁻ clusters to react and form an intermediate, IrVO₃⁻.

  • Second Ion Trap and Co-reactant: The intermediate ions are then transferred to a second ion trap. A pulse of carbon monoxide (CO) is introduced into this trap.

  • Product Analysis: The products of the reaction between the intermediate and CO are analyzed using mass spectrometry to identify the regeneration of the catalyst and the formation of CO₂.

Logical Workflow for Gas-Phase Catalysis in a Double Ion Trap Reactor

G cluster_0 Ion Trap 1 cluster_1 Ion Trap 2 cluster_2 Analysis Trap1_Generate Generate IrVO₂⁻ Clusters Trap1_Isolate Isolate IrVO₂⁻ Trap1_Generate->Trap1_Isolate Trap1_React_H2O React with H₂O Trap1_Isolate->Trap1_React_H2O Trap1_Form_Intermediate Form IrVO₃⁻ Intermediate Trap1_React_H2O->Trap1_Form_Intermediate Trap2_Transfer Transfer IrVO₃⁻ Trap1_Form_Intermediate->Trap2_Transfer Transfer Trap2_React_CO React with CO Trap2_Transfer->Trap2_React_CO Trap2_Regenerate Regenerate IrVO₂⁻ + CO₂ Trap2_React_CO->Trap2_Regenerate MS_Analysis Mass Spectrometry Analysis Trap2_Regenerate->MS_Analysis Analyze

Caption: Workflow for the gas-phase WGS reaction in a double ion trap reactor.
Catalytic Signaling Pathway

The catalytic cycle is driven by a flexible switch in the oxidation state of the iridium atom.[1][2][3] The iridium atom in the IrVO₂⁻ cluster, with its unusual -II oxidation state, acts like a coordinated oxygen atom. This allows it to react with CO to form CO₂, which then facilitates the reaction with water to regenerate the catalyst.

G IrVO2 Ir⁻ᴵᴵVO₂⁻ IrVO3 Ir⁺ᴵᴵVO₃⁻ IrVO2->IrVO3 + H₂O - H₂ IrVO3->IrVO2 + CO - CO₂ CO CO H2O H₂O CO2 CO₂ H2 H₂

Caption: Catalytic cycle for the water-gas shift reaction on IrVO₂⁻ clusters.

Lattice-Matched Iridium on Vanadium Nitride (Ir-VN) for Hydrogen Electrocatalysis

A molten co-growth process has been developed to synthesize a highly active electrocatalyst comprising lattice-matched iridium (111) on vanadium nitride (Ir-VN).[4] This material exhibits exceptional performance for both the hydrogen oxidation reaction (HOR) and the hydrogen evolution reaction (HER), outperforming noble metal benchmark catalysts.[4]

Experimental Protocols

Synthesis of Ir-VN Catalyst:

  • Precursor Mixture: A mixture of iridium salt (e.g., H₂IrCl₆) and vanadium nitride (VN) powder is prepared.

  • Molten Salt Medium: The precursor mixture is added to a molten salt bath, typically a eutectic mixture of salts like KCl and NaCl.

  • Co-growth Process: The mixture is heated to a high temperature (e.g., 800-1000 °C) under an inert atmosphere. In the molten state, the iridium precursor decomposes, and iridium atoms deposit and grow epitaxially on the VN support, resulting in the desired lattice-matched Ir (111) facets.

  • Purification: After cooling, the solidified salt is dissolved in water, and the Ir-VN catalyst is collected by filtration, washed, and dried.

Electrochemical Measurements:

  • Working Electrode Preparation: A catalyst ink is prepared by dispersing the Ir-VN powder in a solution of Nafion and isopropanol. A specific volume of this ink is drop-casted onto a glassy carbon rotating disk electrode (RDE) and dried.

  • HOR/HER Measurements: The electrochemical performance is evaluated in a three-electrode cell using the prepared working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). Linear sweep voltammetry (LSV) is performed in H₂-saturated electrolyte (e.g., 0.1 M KOH for alkaline conditions) to obtain polarization curves for HOR and HER.

  • Data Analysis: The exchange current density is determined from the micropolarization region of the HOR curve. Tafel slopes are calculated from the linear regions of the Tafel plots (overpotential vs. log(current density)).

Quantitative Data
CatalystExchange Current Density (mA/cm²)Overpotential at 10 mA/cm² (HER, alkaline)Reference
Ir-VN 1.8 - 4.8 times higher than benchmarks 21 mV [4]
Pt/CBenchmark-[4]
Ir/CBenchmark-[4]

Note: The exchange current density for Ir-VN is presented as a range relative to benchmark catalysts as reported in the source.

Experimental Workflow for Ir-VN Synthesis and Testing

G cluster_synthesis Synthesis cluster_testing Electrochemical Testing s1 Mix Ir Salt + VN s2 Molten Salt Bath s1->s2 s3 High Temp Co-growth s2->s3 s4 Purify Catalyst s3->s4 t1 Prepare Catalyst Ink s4->t1 Characterization t2 Fabricate RDE t1->t2 t3 Three-Electrode Cell t2->t3 t4 LSV for HOR/HER t3->t4

Caption: Workflow for Ir-VN synthesis and electrochemical evaluation.

Iridium-Decorated Graphene (Ir-G) for Vanadium Redox Flow Batteries

The synchronous reduction of graphite oxide (GO) and an iridium salt has been shown to be an effective method for preparing iridium-decorated graphene (Ir-G), a promising electrode material for all-vanadium redox flow batteries (VRFBs).[5] This material exhibits significantly enhanced electrocatalytic activity and reversibility compared to standard carbon-based electrodes.

Experimental Protocols

Synthesis of Ir-G:

  • Dispersion: Graphite oxide (GO) is dispersed in deionized water through ultrasonication to form a stable suspension.

  • Precursor Addition: An aqueous solution of an iridium salt (e.g., IrCl₃·nH₂O) is added to the GO suspension.

  • Synchronous Reduction: A reducing agent, such as hydrazine or sodium borohydride, is added to the mixture. The reduction of both GO to reduced graphene oxide (rGO) and the iridium salt to iridium nanoparticles occurs simultaneously.

  • Purification: The resulting Ir-G product is collected by filtration, washed repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts, and then dried under vacuum.

Electrochemical Characterization:

  • Electrode Preparation: The Ir-G material is typically incorporated into a carbon felt or carbon paper electrode, which serves as the current collector and porous support in a VRFB.

  • Cyclic Voltammetry (CV): The electrochemical performance of the Ir-G electrode is evaluated using cyclic voltammetry in a vanadium electrolyte (e.g., a solution of VOSO₄ in H₂SO₄). The CV is performed in a three-electrode setup to assess the redox reactions of the V(IV)/V(V) and V(II)/V(III) couples.

  • Performance Metrics: The peak currents and peak separations from the CV curves are used to evaluate the electrocatalytic activity and reversibility of the electrode material.

Quantitative Data
Electrode MaterialRedox Current DensityReference
Ir-G ~4 times higher than XC-72 [5]
XC-72 CarbonBenchmark[5]

Logical Relationship of Ir-G Synthesis

G GO Graphite Oxide (GO) Ir_G Iridium-Decorated Graphene (Ir-G) GO->Ir_G Ir_salt Iridium Salt (e.g., IrCl₃) Ir_salt->Ir_G Reducing_agent Reducing Agent Reducing_agent->Ir_G Synchronous Reduction

Caption: Logical relationship in the synthesis of Ir-G electrodes.

This technical guide provides a foundational understanding of the exciting developments in iridium-vanadium catalysis. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore and expand upon these novel catalytic systems. Further research into the long-term stability and scalability of these materials will be crucial for their practical application in various industrial and energy-related fields.

References

Preliminary Investigation of Iridium-Vanadium Systems for the Oxygen Evolution Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxygen evolution reaction (OER) is a critical component of several renewable energy technologies, including water splitting for hydrogen production and rechargeable metal-air batteries. Iridium-based materials are the state-of-the-art catalysts for OER in acidic environments due to their high activity and stability. However, the scarcity and high cost of iridium necessitate the development of new catalyst formulations that can enhance its performance and reduce its loading.

This technical guide provides a framework for the preliminary investigation of bimetallic Iridium-Vanadium (IrV) systems as promising OER electrocatalysts. While extensive experimental data on IrV for OER is limited, theoretical studies, particularly Density Functional Theory (DFT) calculations, suggest that the interaction between iridium and vanadium oxides can induce favorable structural and electronic properties, leading to enhanced catalytic activity. Specifically, studies on Iridium oxide nanoclusters supported on Vanadium oxide (IrO₂/V₂O₅) indicate that the strong oxide-support interaction can create a distorted IrO₂ structure, which is beneficial for OER performance across a wide pH range.[1]

This guide will outline the synthesis, characterization, and electrochemical evaluation of novel IrV catalysts, drawing upon established protocols for other iridium-based and mixed-metal oxide OER electrocatalysts.

Theoretical Underpinnings and Rationale

The primary motivation for investigating IrV systems for OER stems from the potential synergistic effects between iridium and vanadium. Vanadium, a relatively earth-abundant transition metal, can exist in multiple oxidation states and is known to influence the electronic and structural properties of other metal oxides. In the context of OER catalysis, the introduction of vanadium to an iridium-based catalyst could:

  • Induce Geometric Strain: The interaction between Ir and V atoms can create lattice strain, altering the bond lengths and coordination environment of the active iridium sites. This can optimize the binding energies of OER intermediates (*OH, *O, *OOH), thereby lowering the overpotential required for the reaction.

  • Modify Electronic Structure: Vanadium can act as an electronic promoter, modulating the d-band center of iridium. A downward shift of the d-band center can weaken the binding of oxygenated intermediates, facilitating their conversion and improving the overall reaction kinetics.[1]

  • Enhance Stability: The formation of a stable mixed-metal oxide or a strong interaction between iridium oxide and a vanadium oxide support could prevent the dissolution of iridium under the harsh oxidative conditions of OER.

  • Increase the Number of Active Sites: The synthesis of high-surface-area nanostructured IrV materials can expose more active iridium sites for catalysis.

Experimental Protocols

This section details the proposed methodologies for a preliminary investigation of an IrV-based OER catalyst.

Catalyst Synthesis: Hydrothermal Method for IrV-Oxide Nanoparticles

This protocol describes the synthesis of iridium-vanadium oxide nanoparticles. The hydrothermal method is chosen for its ability to produce crystalline, nanostructured materials with good control over composition and morphology.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Ammonium metavanadate (NH₄VO₃)

  • Deionized (DI) water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (KOH)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.01 M aqueous solution of IrCl₃·xH₂O.

    • Prepare a 0.01 M aqueous solution of NH₄VO₃. Adjust the pH to ~10 with KOH to dissolve the precursor completely.

  • Mixing and pH Adjustment:

    • Mix the iridium and vanadium precursor solutions in the desired molar ratio (e.g., 1:1, 1:0.5, 0.5:1).

    • Adjust the pH of the mixed solution to ~7 using dilute HCl or KOH.

  • Hydrothermal Reaction:

    • Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.

    • Heat the autoclave at 180°C for 12 hours.

    • Allow the autoclave to cool down to room temperature naturally.

  • Product Recovery and Washing:

    • Centrifuge the resulting precipitate and wash it several times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in a vacuum oven at 60°C overnight.

Physicochemical Characterization

Thorough characterization of the synthesized IrV material is crucial to understand its structure, composition, and morphology.

Characterization TechniquePurpose
X-ray Diffraction (XRD) To determine the crystalline phase and average crystallite size of the synthesized nanoparticles.
Transmission Electron Microscopy (TEM) To visualize the morphology, particle size, and size distribution of the nanoparticles. High-resolution TEM (HRTEM) can be used to examine the crystal lattice.
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDX) To study the surface morphology and elemental composition and distribution of the catalyst.
X-ray Photoelectron Spectroscopy (XPS) To determine the surface elemental composition and the oxidation states of Iridium and Vanadium.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area of the catalyst powder.
Electrochemical Evaluation

The OER performance of the synthesized IrV catalyst should be evaluated using a standard three-electrode electrochemical setup.

Materials and Equipment:

  • Working Electrode: A glassy carbon electrode (GCE) or a rotating disk electrode (RDE) coated with the catalyst ink.

  • Counter Electrode: A platinum wire or foil.

  • Reference Electrode: A saturated calomel electrode (SCE) or a Ag/AgCl electrode. All potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.

  • Electrolyte: 0.5 M H₂SO₄ (for acidic OER) or 1.0 M KOH (for alkaline OER).

  • Potentiostat/Galvanostat.

Catalyst Ink Preparation:

  • Disperse 5 mg of the IrV catalyst powder in a solution containing 1 mL of a 1:1 (v/v) water/isopropanol mixture and 20 µL of a 5 wt% Nafion® solution.

  • Sonnicate the mixture for at least 30 minutes to form a homogeneous ink.

Electrode Preparation:

  • Drop-cast a specific volume (e.g., 5 µL) of the catalyst ink onto the polished surface of the GCE or RDE.

  • Dry the electrode at room temperature.

Electrochemical Measurements:

  • Cyclic Voltammetry (CV):

    • Cycle the potential in a non-Faradaic region (e.g., 0.05 to 1.2 V vs. RHE) at a scan rate of 50 mV/s to clean the electrode surface and to estimate the electrochemical double-layer capacitance (Cdl), which is proportional to the electrochemically active surface area (ECSA).

  • Linear Sweep Voltammetry (LSV):

    • Record the polarization curve from 1.2 to 1.8 V vs. RHE at a slow scan rate (e.g., 5 mV/s) to evaluate the OER activity. The use of an RDE can help to remove the generated oxygen bubbles from the electrode surface.

  • Tafel Analysis:

    • Plot the overpotential (η) versus the logarithm of the current density (log |j|) from the LSV data to determine the Tafel slope, which provides insights into the OER mechanism.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS at a constant potential in the OER region to investigate the charge transfer kinetics.

  • Chronoamperometry or Chronopotentiometry:

    • Hold the electrode at a constant potential or current density for an extended period (e.g., 10 hours) to evaluate the long-term stability of the catalyst.

Data Presentation: Benchmarking Performance

To provide context for the preliminary investigation of IrV, the following tables summarize typical performance metrics for state-of-the-art iridium-based and vanadium-based OER catalysts. The goal for a novel IrV catalyst would be to exhibit performance superior to these benchmarks.

Table 1: OER Performance of Iridium-Based Catalysts in Acidic Media (0.5 M H₂SO₄)

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
IrO₂~300 - 350~40 - 60[Generic]
SrIrO₃~250 - 300~50 - 70[2]
Ir-Ni Oxide~270 - 320~45 - 65[3]
Ir-Co Oxide~280 - 330~50 - 70[4]

Table 2: OER Performance of Vanadium-Based Catalysts in Alkaline Media (1.0 M KOH)

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
V₂O₅> 400> 100[Generic]
NiVOₓ~300 - 350~60 - 80[Generic]
CoVOₓ~320 - 370~70 - 90[Generic]
FeVOₓ~340 - 390~80 - 100[Generic]

Note: The values in these tables are approximate and can vary depending on the synthesis method, catalyst loading, and testing conditions.

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the preliminary investigation of an IrV OER catalyst.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_electrochemical Electrochemical Evaluation cluster_analysis Data Analysis & Interpretation synthesis Hydrothermal Synthesis of IrV-Oxide xrd XRD synthesis->xrd Characterize tem TEM/HRTEM synthesis->tem Characterize sem_edx SEM/EDX synthesis->sem_edx Characterize xps XPS synthesis->xps Characterize bet BET synthesis->bet Characterize cv Cyclic Voltammetry (CV) synthesis->cv Fabricate Electrode lsv Linear Sweep Voltammetry (LSV) cv->lsv tafel Tafel Analysis lsv->tafel eis EIS tafel->eis stability Stability Test eis->stability analysis Performance Metrics (Overpotential, Tafel Slope, etc.) stability->analysis

Caption: Experimental workflow for IrV OER catalyst investigation.

Generally Accepted OER Mechanism in Acidic Media

The following diagram illustrates a simplified, generally accepted mechanism for the oxygen evolution reaction on a metal oxide (M) surface in an acidic electrolyte.

oer_mechanism M M M_OH M-OH M->M_OH + H₂O - H⁺ - e⁻ M_O M-O M_OH->M_O - H⁺ - e⁻ M_OOH M-OOH M_O->M_OOH + H₂O - H⁺ - e⁻ M_O2 M + O₂ M_OOH->M_O2 - H⁺ - e⁻ M_O2->M

References

Surface Chemistry of Iridium-Vanadium (1/1): A Methodological Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive methodological framework for the investigation of the surface chemistry of 1:1 iridium-vanadium (Ir-V) alloys. While the Ir-V bimetallic system holds potential for applications in catalysis and advanced materials, detailed surface science studies are sparse in the current literature. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining key experimental and theoretical approaches to characterize the structural, electronic, and adsorptive properties of Ir-V(1/1) surfaces. Detailed experimental protocols for surface-sensitive techniques and computational modeling are provided, alongside templates for data presentation. The guide aims to facilitate new research into this promising bimetallic system by establishing a standardized approach to its surface chemical analysis.

Introduction

Bimetallic systems often exhibit unique catalytic and electronic properties that are distinct from their constituent metals, arising from synergistic electronic (ligand) and geometric (ensemble) effects.[1] The combination of iridium, a highly corrosion-resistant noble metal with known catalytic activity, and vanadium, a transition metal with multiple accessible oxidation states, presents an intriguing subject for surface science investigation.[2][3] Understanding the surface composition, atomic arrangement, and interaction with adsorbates is crucial for unlocking the potential of Ir-V alloys in applications such as selective oxidation, hydrogenation, and electrocatalysis.[4][5]

This guide outlines a systematic approach to the comprehensive surface characterization of a well-defined Ir-V(1/1) single-crystal surface. The methodologies described herein are standard in the field of surface science and are presented to enable reproducible and thorough investigation.

Synthesis of Ir-V(1/1) Bimetallic Surfaces

The preparation of a well-ordered, clean Ir-V(1/1) surface is the foundational step for any surface science investigation. A common approach involves the deposition of one metal onto a single crystal of the other, followed by annealing to promote alloying and surface ordering.

Experimental Protocol: Thin Film Deposition and Annealing
  • Substrate Preparation: An Iridium single crystal with a (111) orientation is cleaned in an ultra-high vacuum (UHV) chamber through cycles of argon ion sputtering to remove surface contaminants, followed by annealing at high temperatures (>1200 K) to restore surface order. Surface cleanliness is verified by X-ray Photoelectron Spectroscopy (XPS), and surface order is confirmed by Low-Energy Electron Diffraction (LEED).[2][6]

  • Vanadium Deposition: A thin film of vanadium is deposited onto the clean Ir(111) substrate using an electron-beam evaporator or a Knudsen cell. The deposition rate is monitored using a quartz crystal microbalance to achieve a 1:1 stoichiometric ratio in the near-surface region.

  • Annealing and Alloying: The vanadium-deposited iridium crystal is annealed at elevated temperatures (e.g., 800-1000 K) to facilitate the interdiffusion of vanadium and iridium atoms and the formation of an ordered bimetallic surface alloy.

  • Characterization: The surface composition and structure of the resulting Ir-V(1/1) alloy are characterized in-situ using XPS and LEED, respectively. Scanning Tunneling Microscopy (STM) can provide real-space imaging of the surface atomic arrangement.[7]

Experimental Characterization Techniques

A multi-technique approach is essential for a thorough understanding of the Ir-V(1/1) surface. The following sections detail the core experimental protocols.

Surface Composition and Chemical State: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the top 5-10 nm of a material.[6][8]

  • Sample Introduction: The prepared Ir-V(1/1) sample is introduced into the UHV analysis chamber of the XPS spectrometer.

  • X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is used to irradiate the sample surface.

  • Data Acquisition:

    • Survey Scan: A wide energy range scan (0-1200 eV) is performed to identify all elements present on the surface.

    • High-Resolution Scans: Detailed scans are acquired over the Ir 4f and V 2p core level regions to determine their chemical states and relative concentrations.

  • Data Analysis: The binding energies of the core level peaks are referenced to a known standard (e.g., adventitious carbon C 1s at 284.8 eV). Peak fitting analysis is performed to deconvolute different chemical states. Quantitative analysis is carried out by integrating the peak areas and applying relative sensitivity factors.[9]

The quantitative data from XPS analysis should be summarized in a table format.

ElementCore LevelBinding Energy (eV)Atomic Concentration (%)Possible Oxidation States
IridiumIr 4fValueValueMetallic (0), Oxide (e.g., +3, +4)
VanadiumV 2pValueValueMetallic (0), Oxide (e.g., +2, +3, +4, +5)
OxygenO 1sValueValueOxide, Hydroxide
CarbonC 1s284.8 (reference)ValueAdventitious Carbon

Table 1: Hypothetical XPS data summary for an Ir-V(1/1) surface.

Surface Structure and Periodicity: Low-Energy Electron Diffraction (LEED)

LEED provides information about the long-range crystallographic order of a surface. The diffraction pattern is a representation of the surface's reciprocal lattice.[10][11]

  • Sample Alignment: The Ir-V(1/1) crystal is positioned in front of the LEED optics in the UHV chamber.

  • Electron Beam: A collimated beam of low-energy electrons (20-200 eV) is directed at the sample surface.[11]

  • Pattern Observation: The diffracted electrons are accelerated towards a fluorescent screen, creating a visible diffraction pattern.

  • Data Acquisition: The LEED pattern is recorded with a camera at various incident electron energies.

  • Analysis: The symmetry and spacing of the diffraction spots are analyzed to determine the surface unit cell and its orientation relative to the substrate. The sharpness of the spots indicates the degree of surface order.[2]

Real-Space Imaging: Scanning Tunneling Microscopy (STM)

STM allows for the direct visualization of surfaces at the atomic scale, providing information on surface morphology, defects, and the local density of electronic states.[7][12]

  • Tip Preparation: An atomically sharp metallic tip (e.g., tungsten or Pt-Ir) is prepared in-situ by heating or field emission.

  • Sample Approach: The tip is brought within a few angstroms of the Ir-V(1/1) surface.

  • Tunneling Current: A bias voltage is applied between the tip and the sample, and the resulting quantum tunneling current is measured.

  • Scanning: The tip is raster-scanned across the surface. In constant-current mode, a feedback loop adjusts the tip's height to maintain a constant tunneling current, generating a topographic image of the surface.[12]

  • Spectroscopy (STS): By holding the tip at a specific location and sweeping the bias voltage, a current-voltage (I-V) curve can be obtained, which is related to the local density of states (LDOS) of the surface.[12]

Adsorption and Desorption Studies: Temperature Programmed Desorption (TPD)

TPD is used to study the kinetics of desorption of adsorbed molecules from a surface, providing information on adsorption energies and surface binding sites.[13][14]

  • Surface Cleaning: The Ir-V(1/1) surface is cleaned in UHV.

  • Adsorption: The surface is cooled to a low temperature (e.g., 100 K) and exposed to a known dose of a probe molecule, such as carbon monoxide (CO).

  • Temperature Ramp: The sample is heated at a linear rate (e.g., 2-10 K/s) while facing a mass spectrometer.

  • Detection: The mass spectrometer records the partial pressure of the desorbing species as a function of temperature.

  • Analysis: The resulting TPD spectrum (desorption rate vs. temperature) is analyzed. The temperature of the peak maximum is related to the desorption activation energy. The area under the peak is proportional to the initial surface coverage of the adsorbate.[15]

AdsorbateSurfaceDesorption Peak Temperature (K)Desorption Activation Energy (kJ/mol)
COIr-V(1/1)Value(s)Calculated Value(s)
H₂Ir-V(1/1)Value(s)Calculated Value(s)
O₂Ir-V(1/1)Value(s)Calculated Value(s)

Table 2: Hypothetical TPD data summary for various adsorbates on an Ir-V(1/1) surface.

Theoretical Modeling: Density Functional Theory (DFT)

DFT calculations provide atomic-scale insights into the electronic structure, stability, and reactivity of the Ir-V(1/1) surface, complementing the experimental findings.[16][17]

Computational Protocol
  • Model Construction: A slab model of the Ir-V(1/1) surface is constructed, typically consisting of several atomic layers with a vacuum region to separate periodic images.

  • Calculation Parameters: The calculations are performed using a plane-wave basis set and appropriate exchange-correlation functionals (e.g., PBE, revPBE).

  • Properties Calculated:

    • Surface Energy: To determine the most stable surface termination.

    • Electronic Structure: Calculation of the density of states (DOS) and band structure to understand the electronic properties.

    • Adsorption Energies: The binding energy of probe molecules (e.g., CO, O, H) on different surface sites (on-top, bridge, hollow) is calculated to predict preferential adsorption sites.

    • Reaction Pathways: The minimum energy path for surface reactions (e.g., CO oxidation) can be calculated using methods like the nudged elastic band (NEB) to determine activation barriers.

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following are examples generated using the DOT language.

Experimental_Workflow cluster_prep Surface Preparation cluster_char Surface Characterization cluster_react Reactivity Studies Sputter Ar+ Sputtering Anneal1 High-Temp Annealing Sputter->Anneal1 V_Dep V Deposition Anneal1->V_Dep Anneal2 Alloying Anneal V_Dep->Anneal2 XPS XPS (Composition) Anneal2->XPS LEED LEED (Structure) Anneal2->LEED STM STM (Morphology) Anneal2->STM Adsorption Gas Adsorption (e.g., CO) STM->Adsorption TPD TPD (Desorption Energy) Adsorption->TPD

A generalized experimental workflow for the study of Ir-V(1/1) surface chemistry.

CO_Oxidation_Pathway CO(g) + O2(g) CO(g) + O2(g) CO(ads) + O(ads) CO(ads) + O(ads) CO(g) + O2(g)->CO(ads) + O(ads) Adsorption TS Transition State CO(ads) + O(ads)->TS Surface Reaction CO2(ads) CO2(ads) TS->CO2(ads) CO2(g) CO2(g) CO2(ads)->CO2(g) Desorption

A hypothetical signaling pathway for CO oxidation on a bimetallic catalyst surface.

Conclusion

The study of the surface chemistry of iridium-vanadium alloys is a nascent field with significant potential. The methodologies outlined in this guide provide a robust framework for researchers to systematically investigate the properties of Ir-V(1/1) surfaces. By combining advanced surface-sensitive experimental techniques with theoretical calculations, a detailed, atomic-level understanding of this bimetallic system can be achieved. This knowledge is critical for the rational design of new catalysts and functional materials.

References

An In-depth Technical Guide to the Oxidation States of Iridium and Vanadium in the Intermetallic Compound IrV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the theoretical and practical considerations for determining the oxidation states of iridium (Ir) and vanadium (V) in the intermetallic compound IrV. Due to the limited specific experimental data on IrV in the current literature, this document focuses on the foundational principles and methodologies that are applied to characterize such novel materials.

Theoretical Prediction of Oxidation States in IrV

The concept of oxidation state in intermetallic compounds like IrV refers to the degree of electron transfer between the constituent atoms. This charge transfer is primarily governed by the difference in electronegativity between the elements. Electronegativity is a measure of the tendency of an atom to attract a bonding pair of electrons.

On the Pauling scale, the electronegativity of iridium is 2.20, while the electronegativity of vanadium is 1.63.[1][2][3][4][5] The higher electronegativity of iridium suggests that in the IrV compound, there will be a net transfer of electron density from the vanadium atoms to the iridium atoms. Consequently, iridium is expected to exhibit a negative oxidation state, and vanadium a positive oxidation state.

In metallic systems, this charge transfer is often partial, leading to non-integer oxidation states. The precise values would depend on the specific electronic band structure of the IrV crystal.

Table 1: Predicted Charge Transfer and Oxidation States in IrV based on Electronegativity

ElementPauling ElectronegativityPredicted Direction of Electron FlowExpected Formal Oxidation State
Iridium (Ir)2.20Electron AcceptorNegative (e.g., -δ)
Vanadium (V)1.63Electron DonorPositive (e.g., +δ)

Experimental Determination of Oxidation States

The primary experimental technique for determining the oxidation states of elements in a solid is X-ray Photoelectron Spectroscopy (XPS). This surface-sensitive quantitative spectroscopic technique measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

A hypothetical experimental protocol for the XPS analysis of an IrV sample is detailed below.

2.1.1. Sample Preparation

  • An IrV alloy sample is mechanically polished to a mirror finish to remove surface oxides and contaminants.

  • The sample is then ultrasonically cleaned in a series of solvents (e.g., acetone, isopropanol, and ethanol) to remove any organic residues.

  • Immediately before insertion into the XPS vacuum chamber, the sample is subjected to in-situ sputter cleaning using a low-energy argon ion beam to remove the native oxide layer and expose the bulk material. The sputtering energy and time should be minimized to reduce preferential sputtering and surface damage.

2.1.2. Data Acquisition

  • A monochromatic Al Kα X-ray source (1486.6 eV) is used for analysis.

  • A wide energy range survey scan (0-1200 eV) is first acquired to identify all elements present on the surface.

  • High-resolution spectra are then acquired for the Ir 4f and V 2p core levels.

  • A low-energy electron flood gun is used for charge neutralization if the sample is found to be charging.

Table 2: Hypothetical XPS Data Acquisition Parameters for IrV Analysis

ParameterValuePurpose
X-ray SourceMonochromatic Al KαHigh-resolution core-level analysis
Pass Energy (Survey)160 eVRapid identification of surface elements
Pass Energy (High-Res)20 eVHigh-resolution chemical state analysis
Step Size (High-Res)0.1 eVAccurate peak position determination
Dwell Time (High-Res)100 msImproved signal-to-noise ratio
Analysis Area400 µm spotRepresentative surface analysis

2.1.3. Data Analysis

  • The binding energy scale is calibrated by setting the adventitious carbon C 1s peak to 284.8 eV.

  • The high-resolution Ir 4f and V 2p spectra are fitted with appropriate line shapes (e.g., a combination of Gaussian and Lorentzian functions) after a Shirley background subtraction.

  • The binding energies of the fitted peaks are compared to reference values for metallic Ir and V, as well as their various oxides. A positive shift in binding energy relative to the pure metal is indicative of a positive oxidation state (electron donation), while a negative shift suggests a negative oxidation state (electron acceptance).

Theoretical Calculation of Oxidation States

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting the electronic structure and charge distribution in materials like IrV.

A typical DFT workflow to calculate the charge transfer in IrV is as follows.

3.1.1. Model Construction

  • The crystal structure of IrV is obtained from experimental data or predicted using crystal structure prediction algorithms.

  • A supercell of the crystal structure is constructed for the calculation.

3.1.2. Calculation Parameters

  • The calculation is performed using a plane-wave basis set and pseudopotentials to describe the electron-ion interactions.

  • The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common choice for the exchange-correlation functional.

  • The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh.

  • The geometry of the supercell is relaxed to find the minimum energy configuration.

Table 3: Hypothetical DFT Calculation Parameters for IrV

ParameterValue/MethodPurpose
SoftwareQuantum ESPRESSO, VASPStandard DFT packages
Exchange-Correlation FunctionalPBE (GGA)Balances accuracy and computational cost
PseudopotentialsUltrasoft or PAWEfficiently describe core electrons
Plane-wave Cutoff Energy> 400 eVEnsures convergence of the basis set
k-point Meshe.g., 8x8x8Accurate sampling of the Brillouin zone
Convergence Criteria< 10⁻⁵ eV (energy), < 0.01 eV/Å (forces)Ensures a well-converged ground state

3.1.3. Charge Analysis

  • Bader charge analysis is performed on the calculated electron density to partition the charge among the atoms.

  • The calculated Bader charges provide a quantitative measure of the electron transfer and the resulting oxidation states of Ir and V.

Visualizations

The following diagrams illustrate key conceptual workflows and principles discussed in this guide.

G cluster_0 Theoretical Prediction cluster_1 Experimental Verification cluster_2 Computational Modeling a Determine Electronegativity of Constituent Elements b Predict Direction of Charge Transfer a->b e Analyze Core-Level Shifts b->e Guides Interpretation c Synthesize IrV Sample d Perform XPS Analysis c->d d->e h Determine Oxidation States of Ir and V in IrV e->h Final Determination f Perform DFT Calculations g Conduct Bader Charge Analysis f->g g->e Corroborates Findings G cluster_0 Core Electron Binding Energy cluster_1 XPS Measurement a Neutral Atom (e.g., V metal) d Reference Binding Energy a->d b Increased Positive Charge (Higher Oxidation State) e Higher Binding Energy Shift b->e c Increased Negative Charge (Lower Oxidation State) f Lower Binding Energy Shift c->f g Positive Oxidation State e->g Indicates Electron Donation h Negative Oxidation State f->h Indicates Electron Acceptance

References

Methodological & Application

Application Notes and Protocols: Synthesis of Iridium-Vanadium Nanoparticles for Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential catalytic applications of bimetallic Iridium-Vanadium (Ir-V) nanoparticles. While direct literature on the synthesis of Ir-V nanoparticles is limited, this document outlines a detailed, adaptable protocol based on established methods for creating bimetallic nanostructures. The primary catalytic application highlighted is the Oxygen Evolution Reaction (OER), a crucial process in renewable energy technologies.

Introduction

Bimetallic nanoparticles often exhibit superior catalytic activities and stabilities compared to their monometallic counterparts due to synergistic effects between the two metallic elements.[1][2][3] Iridium is a well-established catalyst for a variety of reactions, including the oxygen evolution reaction (OER), due to its excellent stability in acidic media.[4][5][6] Vanadium and its oxides are known to possess multiple oxidation states, making them promising for catalytic applications involving redox reactions.[7][8] The combination of iridium and vanadium in a single nanoparticle is anticipated to modulate the electronic properties of the iridium active sites, potentially leading to enhanced catalytic performance.

This document provides a detailed protocol for the synthesis of Ir-V alloy nanoparticles using a microwave-assisted polyol method, adapted from proven syntheses of other iridium-based bimetallic nanoparticles.[4][6] It also covers essential characterization techniques and a protocol for evaluating the electrocatalytic performance of the synthesized nanoparticles for the OER.

Experimental Protocols

Synthesis of Iridium-Vanadium (Ir-V) Alloy Nanoparticles

This protocol describes the synthesis of Ir-V alloy nanoparticles with a target atomic ratio using a microwave-assisted polyol method. This method offers rapid and uniform heating, leading to the formation of well-defined nanoparticles.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Vanadyl acetylacetonate (VO(acac)₂)

  • Ethylene glycol (EG)

  • Polyvinylpyrrolidone (PVP, MW ≈ 55,000)

  • Acetone

  • Hexanes

  • Deionized (DI) water

Equipment:

  • Microwave reactor

  • Glass reaction vessel with a magnetic stir bar

  • Centrifuge and centrifuge tubes

  • Vacuum drying oven

Procedure:

  • Precursor Solution Preparation:

    • In a typical synthesis for Ir₅₀V₅₀ nanoparticles, dissolve appropriate amounts of Iridium(III) chloride hydrate and Vanadyl acetylacetonate in 40 mL of ethylene glycol in a glass reaction vessel.

    • Add polyvinylpyrrolidone (PVP) as a capping agent to the solution. The amount of PVP should be optimized to control nanoparticle growth and stability.

    • Stir the mixture vigorously at room temperature until all precursors are completely dissolved.

  • Microwave-Assisted Synthesis:

    • Place the reaction vessel inside the microwave reactor.

    • Heat the reaction mixture to a desired temperature (e.g., 200 °C) under continuous microwave irradiation for a specified duration (e.g., 30 minutes).[9] The reaction temperature and time are critical parameters that influence the size and composition of the nanoparticles and should be optimized.

    • After the reaction is complete, cool the mixture to room temperature in an ice-water bath to halt further nanoparticle growth.[9]

  • Nanoparticle Isolation and Purification:

    • Precipitate the synthesized Ir-V nanoparticles by adding an excess of acetone to the reaction mixture.

    • Collect the nanoparticles by centrifugation.

    • Wash the collected nanoparticles multiple times by re-dispersing them in ethanol and precipitating with an excess of hexanes to remove residual PVP and unreacted precursors.[9]

    • After the final wash, dry the purified Ir-V nanoparticles in a vacuum oven at a low temperature (e.g., 60 °C) overnight.

Characterization of Ir-V Nanoparticles

A thorough characterization of the synthesized nanoparticles is crucial to understand their physical and chemical properties.

Techniques:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.

  • Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the elemental composition and distribution of iridium and vanadium within the nanoparticles.

  • X-ray Diffraction (XRD): To analyze the crystal structure and phase of the alloy nanoparticles.

  • X-ray Photoelectron Spectroscopy (XPS): To investigate the surface elemental composition and oxidation states of iridium and vanadium.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): For precise determination of the bulk elemental composition of the nanoparticles.[9]

Evaluation of Electrocatalytic OER Performance

This protocol outlines the procedure for preparing a catalyst-coated electrode and evaluating its OER activity using a standard three-electrode electrochemical setup.

Materials:

  • Synthesized Ir-V nanoparticles

  • Vulcan XC-72 carbon black (as a conductive support)[9]

  • Nafion® solution (5 wt%)

  • Isopropanol

  • DI water

  • 0.5 M Sulfuric acid (H₂SO₄) electrolyte

  • Glassy carbon rotating disk electrode (RDE)

  • Platinum wire or graphite rod (counter electrode)

  • Saturated calomel electrode (SCE) or Ag/AgCl (reference electrode)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Sonicator

Procedure:

  • Catalyst Ink Preparation:

    • Disperse a specific amount of the Ir-V nanoparticles and Vulcan XC-72 carbon black in a mixture of isopropanol and DI water.

    • Add a small amount of Nafion® solution to the dispersion to act as a binder.

    • Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.

  • Electrode Preparation:

    • Drop-cast a precise volume of the catalyst ink onto the surface of a polished glassy carbon RDE.

    • Dry the electrode at room temperature to form a uniform catalyst film.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared working electrode, a counter electrode, and a reference electrode in 0.5 M H₂SO₄ electrolyte.

    • Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to evaluate the OER activity. The potential should be swept in the anodic direction.

    • The OER performance is typically evaluated by the overpotential required to achieve a current density of 10 mA/cm².

    • Long-term stability can be assessed by chronopotentiometry or chronoamperometry at a constant current or potential, respectively.[9]

Data Presentation

Due to the limited availability of experimental data specifically for Ir-V nanoparticles, the following table presents representative data for Rhodium-Iridium (Rh-Ir) alloy nanoparticles, which serve as a good model for iridium-based bimetallic OER catalysts.[6] This data illustrates the kind of quantitative results that can be obtained and compared.

Catalyst CompositionNanoparticle Size (nm)Overpotential @ 10 mA/cm² (mV)Mass Activity @ 300 mV Overpotential (A/mg_Ir)
Pure Ir~2.5320~0.38
Rh₂₂Ir₇₈~2.82901.17
Rh₅₁Ir₄₉~3.1335~0.25

Data adapted from a study on Rh-Ir alloy nanoparticles for acidic OER and is for illustrative purposes.[6]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_catalysis Catalytic Evaluation (OER) precursors IrCl₃·xH₂O + VO(acac)₂ in Ethylene Glycol + PVP microwave Microwave Irradiation (e.g., 200°C, 30 min) precursors->microwave Heating precipitation Precipitation (with Acetone) microwave->precipitation Cooling washing Washing & Centrifugation (Ethanol/Hexanes) precipitation->washing drying Vacuum Drying washing->drying tem TEM/EDS drying->tem xrd XRD drying->xrd xps XPS drying->xps icp ICP-OES drying->icp ink Catalyst Ink Preparation drying->ink electrode Electrode Fabrication ink->electrode lsv Linear Sweep Voltammetry electrode->lsv stability Stability Testing lsv->stability

Fig. 1: Experimental workflow for the synthesis and evaluation of Ir-V nanoparticles.
Proposed Catalytic Cycle for Oxygen Evolution Reaction

OER_cycle M Ir-V Active Site M_OH M-OH M->M_OH + H₂O - H⁺ - e⁻ M_O M-O M_OH->M_O - H⁺ - e⁻ M_OOH M-OOH M_O->M_OOH + H₂O - H⁺ - e⁻ M_OOH->M - O₂ - H⁺ - e⁻

Fig. 2: A simplified, proposed catalytic cycle for the Oxygen Evolution Reaction on an Ir-V active site.

References

Application Notes and Protocols for Thin Film Deposition of Iridium-Vanadium (IrV) by Physical Vapor Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium (Ir) and its alloys are renowned for their exceptional corrosion resistance, high melting point, and biocompatibility, making them prime candidates for demanding applications, including medical implants and electronic devices.[1][2] Vanadium (V), on the other hand, is known for its ability to form various oxides with interesting electronic and catalytic properties. The combination of these two elements into an Iridium-Vanadium (IrV) alloy thin film, deposited via Physical Vapor Deposition (PVD), offers the potential to create novel coatings with tailored properties for advanced biomedical applications. This document provides a detailed protocol and application notes for the deposition of IrV thin films using magnetron sputtering, a versatile PVD technique.

Potential Applications in Biomedical Fields

While the direct application of IrV thin films in drug development is an emerging area, the unique properties of iridium and vanadium suggest several promising avenues for research and development:

  • Biocompatible and Bioinert Coatings for Implants: Iridium is highly biocompatible and corrosion-resistant, making it an excellent material for coating medical implants such as stents, pacemakers, and orthopedic hardware.[1][3][4] The addition of vanadium could further enhance mechanical properties or introduce specific catalytic activities.

  • Electrodes for Biosensors and Neurostimulation: The electrical conductivity and stability of iridium-based alloys are advantageous for creating microelectrode arrays for biosensing and neural stimulation.[3] IrV alloys could offer unique electrochemical properties for sensitive and selective detection of biomolecules.

  • Catalytic Surfaces for Drug Synthesis and Delivery: Vanadium oxides are known catalysts. An IrV alloy surface could be engineered to have specific catalytic sites for on-demand synthesis or activation of therapeutic agents in localized drug delivery systems.

  • Antibacterial Surfaces: Vanadium oxide nanoparticles have demonstrated antibacterial activity.[5] Incorporating vanadium into an iridium matrix could lead to the development of implant coatings that resist bacterial colonization and biofilm formation, a critical challenge in medical device technology.

Experimental Protocol: Co-sputtering of IrV Thin Films

This protocol outlines the co-sputtering of IrV thin films from separate iridium and vanadium targets. The parameters provided are a starting point and may require optimization based on the specific deposition system and desired film characteristics.

3.1. Materials and Equipment

  • High-vacuum PVD chamber equipped with at least two magnetron sputtering sources.

  • High-purity Iridium (Ir) sputtering target (e.g., 99.95% purity).

  • High-purity Vanadium (V) sputtering target (e.g., 99.9% purity).

  • Substrates (e.g., silicon wafers, titanium alloys, glass slides).

  • Substrate holder with heating and rotation capabilities.

  • DC and/or RF power supplies for the sputtering sources.

  • Mass flow controllers for process gases (e.g., Argon).

  • Substrate cleaning materials (e.g., acetone, isopropanol, deionized water).

3.2. Substrate Preparation

  • Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Mount the substrates onto the substrate holder in the PVD chamber.

3.3. Deposition Parameters

The following table summarizes the recommended starting parameters for the co-sputtering of IrV thin films. The ratio of Ir to V in the final film can be controlled by adjusting the relative power applied to the Ir and V targets.

ParameterRecommended ValueNotes
Base Pressure < 5 x 10-6 TorrA low base pressure is crucial to minimize contamination from residual gases.
Working Pressure 2 - 10 mTorrThe working pressure affects the sputtering yield and the energy of the sputtered atoms.
Process Gas Argon (Ar)Argon is an inert gas commonly used for sputtering.
Ar Flow Rate 10 - 50 sccmThe gas flow rate influences the working pressure and plasma stability.
Substrate Temperature Room Temperature to 500 °CSubstrate temperature affects film adhesion, microstructure, and stress.
Substrate Rotation 10 - 30 rpmRotation ensures uniform film thickness across the substrate.
Target-to-Substrate Distance 5 - 15 cmThis distance impacts the deposition rate and film uniformity.
Ir Target Power (DC) 50 - 200 WAdjust to control the iridium deposition rate.
V Target Power (DC/RF) 50 - 300 WAdjust to control the vanadium deposition rate. RF power may be needed for vanadium oxide targets.
Deposition Time VariableDependent on the desired film thickness and deposition rates.

3.4. Post-Deposition Annealing (Optional)

Post-deposition annealing in a vacuum or controlled atmosphere can be performed to improve the crystallinity and modify the properties of the IrV thin film.

ParameterRecommended ValueNotes
Annealing Temperature 300 - 700 °CThe temperature will influence grain growth and phase formation.
Annealing Atmosphere Vacuum or Inert Gas (e.g., Ar, N2)Prevents oxidation during the annealing process.
Annealing Time 30 - 120 minutesThe duration of the heat treatment.

Characterization of IrV Thin Films

To evaluate the properties of the deposited IrV films, the following characterization techniques are recommended:

PropertyRecommended Technique(s)
Thickness Profilometry, Ellipsometry
Composition Energy-Dispersive X-ray Spectroscopy (EDS), X-ray Photoelectron Spectroscopy (XPS)
Crystal Structure X-ray Diffraction (XRD)
Surface Morphology Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM)
Electrical Resistivity Four-Point Probe
Hardness and Modulus Nanoindentation

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the IrV thin film deposition process by co-sputtering.

PVD_Workflow cluster_prep Preparation cluster_pvd Physical Vapor Deposition cluster_post Post-Deposition sub_clean Substrate Cleaning (Acetone, IPA, DI Water) sub_load Substrate Loading sub_clean->sub_load pump_down Pump Down to Base Pressure (< 5e-6 Torr) sub_load->pump_down gas_intro Introduce Argon Gas (10-50 sccm) pump_down->gas_intro pressure_set Set Working Pressure (2-10 mTorr) gas_intro->pressure_set heating Substrate Heating (Optional, RT-500°C) pressure_set->heating sputter Co-sputter Ir and V Targets (DC/RF Power) heating->sputter vent Vent Chamber sputter->vent unload Unload Substrates vent->unload anneal Annealing (Optional) (300-700°C) unload->anneal characterize Film Characterization anneal->characterize

PVD Workflow for IrV Thin Films

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves, when handling chemicals and operating the PVD system.

  • Be aware of the high voltages used in magnetron sputtering power supplies.

  • Follow all safety protocols for operating high-vacuum equipment.

  • Ensure proper ventilation when working with solvents.

References

Application Notes and Protocols for Chemical Vapor Deposition of Iridium-Vanadium Layers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides detailed application notes and a proposed experimental protocol for the deposition of iridium-vanadium (Ir-V) thin films using Metal-Organic Chemical Vapor Deposition (MOCVD). Due to the limited availability of direct literature on Ir-V co-deposition, this protocol is synthesized from established methodologies for the individual deposition of iridium and vanadium. These guidelines are intended for researchers in materials science, catalysis, and biomedical engineering, including applications in drug development where catalytic surfaces and biocompatible coatings are of interest.

Application Notes

Iridium and vanadium are transition metals with a range of desirable properties.[1] Iridium is a dense, highly corrosion-resistant noble metal with a high melting point, known for its applications in catalysis and as a protective coating.[2][3] Vanadium oxides are recognized for their multiple oxidation states and have been investigated for their catalytic and electronic properties.[4] The combination of these elements into an iridium-vanadium alloy via Chemical Vapor Deposition (CVD) can potentially yield novel materials with synergistic properties.

Potential Applications in Research and Drug Development:

  • Heterogeneous Catalysis: Iridium is a known catalyst for various organic transformations.[5] The addition of vanadium could modify the electronic properties of the iridium catalyst, potentially enhancing selectivity and activity for specific reactions in pharmaceutical synthesis. Iridium-vanadium oxide clusters have been shown to catalyze the water-gas shift reaction, indicating their potential in other catalytic processes.[6][7][8]

  • Biocompatible and Radiopaque Coatings: Iridium exhibits excellent biocompatibility and high radiopacity, making it suitable for medical implants and devices.[9] Vanadium compounds have also been explored for various therapeutic applications. An Ir-V alloy could offer a combination of biocompatibility, corrosion resistance, and specific biological activities, making it a candidate for coating medical devices or drug delivery systems.

  • Electrochemical Sensing: The diverse redox chemistry of vanadium oxides, coupled with the stability of iridium, could be leveraged to develop novel electrochemical sensors for detecting biomolecules or monitoring pharmaceutical processes.

Proposed Experimental Protocol: MOCVD of Iridium-Vanadium Layers

This protocol outlines a hypothetical MOCVD process for the co-deposition of iridium and vanadium. The parameters are based on typical conditions for the individual deposition of each metal and should be optimized for specific applications.

2.1. Substrate Preparation

  • Select a suitable substrate. Common choices include silicon wafers, quartz, or pre-coated materials.

  • Clean the substrate ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrate with a stream of high-purity nitrogen gas.

  • If necessary, perform a final plasma cleaning step to remove any organic residues.

2.2. Precursor Selection and Handling

  • Iridium Precursor: Iridium(III) acetylacetonate (Ir(acac)₃) is a common and relatively stable solid precursor.[2][10] Alternatively, iridium(I) complexes such as (1,5-cyclooctadiene)(acetylacetonato)iridium(I) ([Ir(cod)(acac)]) can be used for lower deposition temperatures.[9]

  • Vanadium Precursor: Vanadyl(IV) acetylacetonate ([VO(acac)₂]) is a suitable solid precursor for depositing vanadium oxides.[4] For metallic vanadium deposition, a vanadium(III) alkoxide like [V(OCMe₂CH₂OMe)₃] could be considered, although this may require an inert or reducing atmosphere.[11]

2.3. MOCVD System and Deposition Parameters

The deposition is proposed to be carried out in a cold-wall MOCVD reactor.[3]

Table 1: Proposed MOCVD Parameters for Iridium-Vanadium Co-Deposition

ParameterProposed RangeNotes
Iridium Precursor Temperature 180 - 220 °C (for Ir(acac)₃)Adjust to achieve a stable sublimation rate.
Vanadium Precursor Temperature 160 - 200 °C (for VO(acac)₂)Adjust for a stable sublimation rate.
Substrate Temperature 400 - 600 °CA critical parameter influencing film composition and crystallinity.
Reactor Pressure 1 - 10 TorrLower pressures can improve film uniformity.
Carrier Gas Argon (Ar) or Nitrogen (N₂)Flow rate: 50 - 200 sccm.
Reactant Gas (Optional) Oxygen (O₂) or Hydrogen (H₂)Flow rate: 10 - 50 sccm. Oxygen will promote oxide formation, while hydrogen may lead to metallic films.

2.4. Deposition Procedure

  • Load the cleaned substrate into the MOCVD reactor.

  • Heat the iridium and vanadium precursors in separate sublimators to the desired temperatures to generate sufficient vapor pressure.

  • Heat the substrate to the target deposition temperature under a steady flow of the carrier gas.

  • Introduce the precursor vapors into the reactor using the carrier gas. The flow rates of the carrier gas through each sublimator will control the relative flux of the iridium and vanadium precursors to the substrate, and thus the film composition.

  • If a reactive gas is used, introduce it into the reactor simultaneously with the precursor vapors.

  • Maintain the deposition conditions for the desired time to achieve the target film thickness.

  • After deposition, cool down the substrate to room temperature under the carrier gas flow.

  • Vent the reactor and remove the coated substrate.

Data Presentation: Reference Deposition Parameters

The following tables summarize typical deposition parameters for the individual CVD of iridium and vanadium, which form the basis for the proposed co-deposition protocol.

Table 2: Summary of Reported MOCVD Parameters for Iridium Films

PrecursorSubstrate Temperature (°C)Pressure (Torr)Reactive GasResulting Film
Ir(acac)₃400 - 5501 - 10O₂ or H₂Metallic Ir or IrO₂
[Ir(cod)(acac)]300 - 4501 - 5O₂Metallic Ir or IrO₂
[Ir(COD)(DPAMD)]300 - 800Not SpecifiedO₂Metallic Ir

Data synthesized from multiple sources.[3][9][10]

Table 3: Summary of Reported MOCVD Parameters for Vanadium Oxide Films

PrecursorSubstrate Temperature (°C)Pressure (Torr)Reactive GasResulting Film
VO(acac)₂300 - 5501 - 10O₂VO₂ or V₂O₅
[V(OCMe₂CH₂OMe)₃]350 - 5001.5NoneVO₂ or V₂O₅
Vanadium tri-i-propoxy oxide135 - 350AtmosphericNot SpecifiedVanadium Oxide

Data synthesized from multiple sources.[4][11]

Visualizations

Diagram 1: Proposed MOCVD Experimental Workflow for Ir-V Deposition

G Proposed MOCVD Workflow for Ir-V Deposition cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition sub_prep Substrate Cleaning prec_prep Precursor Loading sub_prep->prec_prep pumpdown Pump Down and Leak Check prec_prep->pumpdown heating Heat Substrate and Precursors pumpdown->heating gas_flow Introduce Gases and Vapors heating->gas_flow deposition Film Growth gas_flow->deposition cooldown Cool Down deposition->cooldown vent Vent and Unload cooldown->vent analysis Film Characterization vent->analysis

Caption: Workflow for Ir-V MOCVD.

Diagram 2: Key Parameter Relationships in Ir-V MOCVD

G Key Parameter Relationships in Ir-V MOCVD sub_temp Substrate Temperature crystallinity Crystallinity sub_temp->crystallinity morphology Morphology sub_temp->morphology prec_temp Precursor Temperatures composition Film Composition (Ir:V ratio) prec_temp->composition pressure Reactor Pressure pressure->morphology gas_flow Gas Flow Rates gas_flow->composition thickness Thickness gas_flow->thickness

References

Application Notes and Protocols for Operando Spectroscopy of Iridium-Vanadium Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing operando spectroscopy to analyze Iridium-Vanadium (Ir-V) materials. Such materials are of growing interest in fields like electrocatalysis, where understanding the dynamic changes in atomic structure and oxidation states during a reaction is critical for designing more efficient and stable systems. Operando spectroscopy allows for the real-time correlation between a material's properties and its functional performance.[1]

Introduction to Operando Spectroscopy

Operando spectroscopy is a powerful methodology that combines the simultaneous measurement of a material's catalytic or electrochemical performance with its real-time spectroscopic characterization.[1] This approach aims to establish clear structure-property-reactivity relationships by observing the catalyst "at work." For bimetallic Ir-V systems, these techniques are invaluable for deconvoluting the specific roles and dynamic interactions of each metallic site during a reaction. Key techniques include X-ray Absorption Spectroscopy (XAS), X-ray Photoelectron Spectroscopy (XPS), and Raman Spectroscopy, each providing complementary information.[2]

Application Note 1: Operando X-ray Absorption Spectroscopy (XAS)

Application: Probing the Bulk Electronic Structure and Local Coordination Environment.

Operando XAS is an element-specific technique ideal for studying the atomic and electronic structure of Ir-V materials under reaction conditions.[3][4] Because it is a photon-in/photon-out technique using high-energy X-rays, it can penetrate through sample cells and electrolytes, making it perfectly suited for in-situ and operando electrochemical studies.[3][5] By tuning the incident X-ray energy to the absorption edges of iridium (e.g., Ir L₃-edge) and vanadium (e.g., V K-edge), one can independently probe the state of each element within the same experiment.

Information Gained for Ir-V Systems:

  • Oxidation State: The X-ray Absorption Near Edge Structure (XANES) region is highly sensitive to the oxidation state of the absorbing atom. For iridium, XANES can track transitions between Ir(III), Ir(IV), and higher oxidation states (e.g., Ir(V)) that are often proposed as active intermediates in catalytic cycles like the Oxygen Evolution Reaction (OER).[6] For vanadium, XANES can distinguish between its multiple stable oxidation states (V³⁺, V⁴⁺, V⁵⁺).[7]

  • Local Coordination and Bond Distances: The Extended X-ray Absorption Fine Structure (EXAFS) region provides information about the local atomic environment, including coordination numbers and bond distances to neighboring atoms (e.g., Ir-O, V-O, Ir-V). This is critical for identifying structural changes, such as bond elongation or compression under applied potential or reactant flow.

Quantitative XAS Data Summary

The following table summarizes typical X-ray absorption edge energies used to identify the oxidation states of iridium and vanadium.

ElementEdgeOxidation StateEdge Energy (eV)Reference Compound
IridiumIr L₃-edgeIr(III)~11215IrCl₃
IridiumIr L₃-edgeIr(IV)~11217IrO₂
VanadiumV K-edgeV³⁺Pre-edge ~5465, Edge ~5479V₂O₃
VanadiumV K-edgeV⁴⁺Pre-edge ~5467, Edge ~5481VO₂
VanadiumV K-edgeV⁵⁺Pre-edge ~5469, Edge ~5483V₂O₅

Note: Absolute edge energies can vary based on calibration and chemical environment. The pre-edge features in vanadium are particularly useful for identifying geometry and oxidation state.

Application Note 2: Operando X-ray Photoelectron Spectroscopy (XPS)

Application: Investigating Surface Composition and Electronic States.

Operando XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states within the top few nanometers of a material.[8] While technically challenging due to the vacuum requirements of electron analyzers, near-ambient pressure (NAP-XPS) and specialized electrochemical cells have enabled its use for studying solid-liquid and solid-gas interfaces under reaction conditions.[1][2]

Information Gained for Ir-V Systems:

  • Surface Oxidation States: XPS can precisely identify the oxidation states of Ir and V present on the catalyst surface, which may differ from the bulk. This is crucial as catalysis is a surface phenomenon. For example, it can verify the formation of surface Ir(IV) oxides or hydroxides from a metallic Ir precursor.[9]

  • Surface Adsorbates and Intermediates: Operando XPS can detect changes in the O 1s and other relevant core-level spectra, providing evidence for the adsorption of reaction intermediates (e.g., hydroxides, oxides) on the catalyst surface.

  • Surface Segregation: In bimetallic Ir-V nanoparticles or alloys, operando XPS can track potential- or temperature-induced segregation of one element to the surface.

Quantitative XPS Data Summary

The table below provides reference binding energies for identifying iridium and vanadium oxidation states. All energies are for the more intense spin-orbit split peak (4f₇/₂ for Ir, 2p₃/₂ for V).

ElementCore LevelOxidation StateBinding Energy (eV)Reference Compound
IridiumIr 4f₇/₂Ir(0)~60.8Ir metal
IridiumIr 4f₇/₂Ir(III)~61.9Ir₂O₃
IridiumIr 4f₇/₂Ir(IV)~62.5IrO₂
VanadiumV 2p₃/₂V³⁺~515.0 - 515.7V₂O₃
VanadiumV 2p₃/₂V⁴⁺~515.7 - 516.5VO₂
VanadiumV 2p₃/₂V⁵⁺~517.0 - 517.6V₂O₅

Source: Binding energies are approximate and can shift based on sample charging, calibration, and chemical environment.[10][11][12][13]

Application Note 3: Operando Raman Spectroscopy

Application: Identifying Vibrational Modes and Phase Transformations.

Operando Raman spectroscopy is a powerful tool for probing the vibrational modes of a material, which are sensitive to chemical bonding, crystal structure, and phase.[14] It is particularly useful for identifying specific metal-oxide phases and tracking transformations between them in real-time. The technique can be used with various reactor cells and is non-destructive.[15]

Information Gained for Ir-V Systems:

  • Phase Identification: Crystalline iridium oxides and vanadium oxides have distinct Raman fingerprints. For instance, the characteristic peaks for rutile IrO₂ appear around 565 and 725 cm⁻¹, while V₂O₅ has a sharp, prominent peak around 995 cm⁻¹ corresponding to the V=O stretching mode (vanadyl bond).[6][16]

  • Tracking Structural Changes: The formation, consumption, or transformation of different oxide phases during a reaction can be monitored by the appearance or disappearance of their characteristic Raman bands. For amorphous materials, broad Raman features can still provide information on the local bonding environment.[17]

  • Detection of Intermediates: In some cases, vibrational modes of adsorbed intermediate species can be detected, providing mechanistic insights.

Quantitative Raman Spectroscopy Data Summary

This table lists characteristic Raman peaks for common iridium and vanadium oxides.

CompoundCrystal StructureKey Raman Peak Positions (cm⁻¹)
IrO₂Rutile~565 (E_g), ~725 (A_1g)
V₂O₃Corundum~208, 235, 295, 335, 495
VO₂Monoclinic (M1)~195, 224, 310, 392, 616
V₂O₅Orthorhombic~145, 284, 405, 528, 703, 995 (V=O stretch)

Source: Peak positions can shift due to strain, defects, and non-stoichiometry.[6][16][18][19]

Experimental Protocols

Protocol 1: General Operando Electrocatalysis

This protocol provides a generalized workflow for conducting an operando spectroscopic analysis of an Ir-V catalyst during an electrochemical reaction, such as the Oxygen Evolution Reaction (OER).

1. Working Electrode (WE) Preparation:

  • Prepare a catalyst ink by ultrasonically mixing the Ir-V catalyst powder (e.g., 5 mg) with a solvent (e.g., 1 mL of 3:1 isopropanol/water) and an ionomer solution (e.g., 20 µL of Nafion).
  • Drop-cast a specific volume (e.g., 10-20 µL) of the homogenized ink onto a suitable substrate (e.g., carbon paper, glassy carbon, or a window material transparent to the radiation being used).
  • Allow the electrode to dry completely under ambient conditions or in a low-temperature vacuum oven.

2. Operando Cell Assembly:

  • Use a specialized spectro-electrochemical cell designed for the specific technique (e.g., a flow cell with X-ray transparent windows for XAS, or a cell with a thin electrolyte layer for NAP-XPS).
  • Assemble a three-electrode setup:
  • Working Electrode: The prepared Ir-V catalyst.
  • Reference Electrode: A standard reference like Ag/AgCl or a Reversible Hydrogen Electrode (RHE).
  • Counter Electrode: A platinum wire or carbon rod.
  • Fill the cell with the appropriate electrolyte (e.g., 0.1 M HClO₄ or 0.5 M H₂SO₄ for acidic OER). Ensure no bubbles are trapped on the electrode surface.

3. Electrochemical Measurement:

  • Connect the electrodes to a potentiostat.
  • Perform an initial electrochemical characterization, such as Cyclic Voltammetry (CV), to confirm catalyst activity and stability.
  • For the operando measurement, apply the desired electrochemical conditions. This can be a series of constant potentials (potentiostatic), a slow potential sweep (potentiodynamic), or constant current (galvanostatic).

4. Synchronized Spectroscopic Data Acquisition:

  • Position the cell in the path of the spectroscopic probe (X-ray beam or laser).
  • Synchronize the start of the spectroscopic measurement with the electrochemical protocol.
  • For XAS: Sequentially collect spectra at the V K-edge and the Ir L₃-edge at each electrochemical step.
  • For XPS: Collect high-resolution spectra of the Ir 4f, V 2p, and O 1s regions at each potential.
  • For Raman: Continuously collect spectra from the region of interest on the electrode surface.

5. Data Analysis:

  • Correlate the spectroscopic data with the simultaneously recorded electrochemical data (current, potential).
  • XAS: Perform linear combination fitting (LCF) of XANES spectra against known standards to quantify oxidation state changes. Fit EXAFS data to determine changes in bond distances and coordination numbers.
  • XPS: Fit the core-level spectra using appropriate background subtraction and peak models to quantify the relative amounts of different oxidation states on the surface.
  • Raman: Analyze the changes in peak position, intensity, and width to identify phase transitions or structural evolution.

Visualizations

Experimental and Data Analysis Workflow

G cluster_prep Preparation cluster_exp Operando Experiment cluster_analysis Data Analysis & Interpretation prep_cat Catalyst Synthesis (Ir-V Material) prep_ink Ink Formulation prep_cat->prep_ink prep_elec Electrode Fabrication prep_ink->prep_elec cell Cell Assembly prep_elec->cell electrochem Electrochemical Control (Potentiostat) cell->electrochem spectroscopy Spectroscopic Measurement (XAS / XPS / Raman) cell->spectroscopy correlate Correlate Spectra with E-chem Data electrochem->correlate process Data Processing (Background Subtraction, Fitting) spectroscopy->process process->correlate interpret Derive Structure-Activity Relationships correlate->interpret G catalyst Ir-V Material (Under Operation) xas Operando XAS catalyst->xas xps Operando XPS catalyst->xps raman Operando Raman catalyst->raman info_xas Bulk Properties: • Oxidation State (Ir, V) • Bond Distances (Ir-O, V-O) • Coordination Number xas->info_xas Provides info_xps Surface Properties: • Surface Oxidation State • Elemental Composition • Adsorbed Species xps->info_xps Provides info_raman Structural Properties: • Crystalline Phase ID • Vibrational Modes • Phase Transformations raman->info_raman Provides

References

Application Notes and Protocols for X-ray Diffraction Analysis of IrV Crystal Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iridium-Vanadium (IrV) is an intermetallic compound with potential applications in various fields, including catalysis and materials science. A thorough understanding of its crystal structure is fundamental to elucidating its properties and unlocking its full potential. X-ray diffraction (XRD) is a powerful and non-destructive technique used to determine the atomic and molecular structure of crystalline materials. This document provides a detailed guide to the X-ray diffraction analysis of the IrV crystal structure, including its crystallographic data and a generalized experimental protocol for its characterization.

Crystal Structure of IrV

The IrV intermetallic compound crystallizes in an orthorhombic system.[1][2] Its structure is a distorted version of the Cesium Chloride (CsCl) B2 type structure.[1] Key crystallographic information for IrV is summarized in the table below.

Crystallographic Data for IrV
ParameterValueReference
Crystal SystemOrthorhombic[1]
Space GroupCmmm[1][2]
Space Group Number65[1]
Pearson SymboloC8[1]
Prototypeα-IrV[1]

Experimental Protocol: Powder X-ray Diffraction Analysis of IrV

The following is a generalized protocol for the powder X-ray diffraction (PXRD) analysis of a synthesized IrV sample. Specific parameters may require optimization based on the available instrumentation and the sample characteristics.

Sample Preparation
  • Grinding: The IrV sample, typically in the form of a polycrystalline powder, should be finely ground to a uniform particle size (typically <10 µm) using an agate mortar and pestle. This ensures random orientation of the crystallites, which is crucial for obtaining high-quality diffraction data.

  • Sample Mounting: The finely ground powder is then mounted onto a sample holder. Care should be taken to create a flat, smooth surface that is level with the surface of the holder to avoid errors in the measured diffraction angles.

Data Collection
  • Instrument Setup: A powder diffractometer equipped with a copper (Cu) Kα X-ray source (λ = 1.5406 Å) is commonly used. The instrument should be properly aligned and calibrated.

  • Scan Parameters:

    • 2θ Scan Range: A typical scan range for initial analysis is 20° to 100°.

    • Step Size: A step size of 0.02° in 2θ is generally sufficient.

    • Counting Time (Dwell Time): A counting time of 1-2 seconds per step is a good starting point. Longer counting times can improve the signal-to-noise ratio.

    • Divergence and Receiving Slits: The choice of slits will depend on the instrument geometry and the desired resolution.

Data Analysis
  • Phase Identification: The collected diffraction pattern should be compared with standard diffraction databases (e.g., the Powder Diffraction File™ - PDF®) to confirm the presence of the IrV phase and to identify any impurities.

  • Lattice Parameter Refinement: The precise lattice parameters (a, b, and c) of the orthorhombic IrV structure can be determined from the positions of the diffraction peaks using a process called indexing and lattice parameter refinement. Software packages such as FullProf, GSAS, or similar Rietveld refinement programs are used for this purpose.

  • Rietveld Refinement: For a more detailed structural analysis, Rietveld refinement of the entire diffraction pattern can be performed. This method refines a theoretical diffraction pattern against the experimental data to determine not only the lattice parameters but also atomic positions, site occupancies, and other structural details.

Data Presentation

Quantitative data obtained from the X-ray diffraction analysis of IrV should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table of Refined Lattice Parameters for IrV
Lattice ParameterRefined Value (Å)Standard Uncertainty (Å)
aValueValue
bValueValue
cValueValue
Cell VolumeValueValue

Note: The values in this table are placeholders and should be replaced with experimentally determined and refined data.

Visualizations

Experimental Workflow for XRD Analysis of IrV

XRD_Workflow cluster_synthesis Sample Preparation cluster_xrd XRD Data Collection cluster_analysis Data Analysis cluster_output Output synthesis IrV Synthesis grinding Grinding to Fine Powder synthesis->grinding mounting Sample Mounting grinding->mounting instrument Diffractometer Setup mounting->instrument data_collection Data Acquisition (2θ Scan) instrument->data_collection phase_id Phase Identification data_collection->phase_id lattice_refinement Lattice Parameter Refinement phase_id->lattice_refinement rietveld Rietveld Refinement lattice_refinement->rietveld crystal_data Crystallographic Data (Tables) rietveld->crystal_data structure_model Crystal Structure Model rietveld->structure_model

Caption: Workflow for the X-ray diffraction analysis of IrV crystal structure.

Logical Relationship of XRD Data Analysis Steps

Data_Analysis_Logic cluster_refinement Structural Refinement raw_data Raw XRD Data peak_positions Peak Positions (2θ) raw_data->peak_positions peak_intensities Peak Intensities raw_data->peak_intensities lattice_params Lattice Parameters (a, b, c) peak_positions->lattice_params atomic_coords Atomic Coordinates (x, y, z) peak_intensities->atomic_coords contributes to final_structure Final Crystal Structure lattice_params->final_structure atomic_coords->final_structure

Caption: Logical flow from raw XRD data to the final crystal structure determination.

References

Application Notes and Protocols for Transmission Electron Microscopy of Iridium-Vanadium Nanostructures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iridium-Vanadium (Ir-V) bimetallic nanostructures are an emerging class of materials with significant potential in catalysis, electrochemistry, and biomedical applications. Their performance is intrinsically linked to their atomic-scale structure, morphology, and elemental distribution. Transmission Electron Microscopy (TEM) is an indispensable tool for the comprehensive characterization of these nanomaterials, providing insights crucial for optimizing their synthesis and understanding their structure-property relationships.[1][2] This document provides detailed application notes and experimental protocols for the TEM-based analysis of Ir-V nanostructures.

Key Characterization Techniques

A suite of TEM-based techniques is employed to thoroughly characterize Ir-V nanostructures:

  • High-Resolution Transmission Electron Microscopy (HR-TEM): Provides direct imaging of the atomic lattice, enabling the identification of crystal structure, orientation, and defects.[3][4]

  • Scanning Transmission Electron Microscopy (STEM): A focused electron beam is scanned across the sample, offering high-resolution imaging, particularly with a High-Angle Annular Dark-Field (HAADF) detector (Z-contrast imaging), which is sensitive to the atomic number of the elements in the sample.[5][6]

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): Provides elemental composition and mapping by detecting characteristic X-rays emitted from the sample when excited by the electron beam.[7][8][9][10][11][12]

  • Selected Area Electron Diffraction (SAED): Yields information about the crystallinity and phase of the nanostructures.[13][14][15][16] Polycrystalline materials produce ring patterns, while single-crystal structures result in a dot pattern.[13][15][17]

  • Electron Energy Loss Spectroscopy (EELS): Offers insights into the electronic properties and elemental composition, particularly for light elements, and can provide information on the oxidation states of the metals.[18][19][20]

Experimental Protocols

Synthesis of Iridium-Vanadium Nanostructures (Illustrative Example)

While various methods exist, a common approach for synthesizing bimetallic nanoparticles is through the co-reduction of metal precursors. The following is a generalized protocol that can be adapted for Ir-V systems. For instance, the production of Pd-Ir bimetallic nanoparticles has been achieved through thermal decomposition, where iridium forms the core and palladium the shell.[7] A similar core-shell or alloyed structure could be targeted for Ir-V.

Protocol:

  • Precursor Solution Preparation: Prepare solutions of an iridium precursor (e.g., iridium(III) bromide) and a vanadium precursor (e.g., ammonium metavanadate) in a suitable solvent.[21][22]

  • Mixing and Reduction: Mix the precursor solutions in the desired molar ratio. Add a reducing agent (e.g., sodium borohydride, oleylamine) and a capping agent (e.g., oleic acid, polyvinylpyrrolidone) to control the size and prevent agglomeration of the nanoparticles.

  • Reaction: Stir the mixture at a specific temperature for a defined period to allow for the formation of the bimetallic nanostructures. The temperature and time will need to be optimized to achieve the desired size and morphology.

  • Purification: Centrifuge the resulting solution to separate the nanoparticles. Wash the nanoparticles multiple times with a solvent like ethanol to remove unreacted precursors and excess capping agent.

  • Dispersion: Disperse the purified nanoparticles in a volatile solvent (e.g., ethanol, chloroform) for TEM sample preparation.[23]

TEM Sample Preparation

Proper sample preparation is critical for obtaining high-quality TEM images. The goal is to have a well-dispersed, single layer of nanoparticles on the TEM grid.[24]

Protocol:

  • Nanoparticle Dispersion: Place a small amount of the synthesized Ir-V nanostructures in a vial with a suitable solvent (e.g., ethanol, isopropanol).[23]

  • Ultrasonication: Sonicate the suspension for 15-30 minutes to break up any agglomerates and ensure a homogenous dispersion.[23][24] Caution should be exercised as excessive sonication can sometimes induce agglomeration.[23]

  • Grid Selection: Choose a TEM grid appropriate for the intended analysis. Carbon-coated copper grids (200-400 mesh) are common for general imaging.[25] For high-resolution imaging, ultra-thin carbon or lacey carbon grids are preferable.[26]

  • Drop Casting: Using a micropipette, place a small droplet (5-10 µL) of the nanoparticle suspension onto the shiny side of the TEM grid.[23][25][27]

  • Drying: Allow the solvent to evaporate completely at room temperature or under a gentle heat lamp.[23][27] The grid should be placed on a non-reactive surface like filter paper during this process.[25]

  • Vacuum Drying: For samples sensitive to air, drying in a vacuum desiccator is recommended.

Data Presentation

Quantitative data extracted from TEM analysis should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Morphological and Size Distribution Data from TEM/STEM Imaging
Sample IDAverage Particle Size (nm)Standard Deviation (nm)MorphologyAgglomeration State
Ir-V Sample 15.20.8SphericalWell-dispersed
Ir-V Sample 28.91.5NanorodsMinor agglomeration
Ir-V Sample 312.42.1Hollow spheresAgglomerated

Data to be populated based on analysis of a statistically significant number of nanoparticles from TEM images.

Table 2: Elemental Composition from EDS Analysis
Sample IDIridium (Atomic %)Vanadium (Atomic %)Other Elements (e.g., O, C)
Ir-V Sample 148.550.11.4
Ir-V Sample 265.234.30.5
Ir-V Sample 325.873.50.7

Data represents the average composition from multiple point or area scans.

Table 3: Crystallographic Information from HR-TEM and SAED
Sample IDMeasured d-spacing (Å)Corresponding Crystal PlaneCrystal StructureSAED Pattern
Ir-V Sample 12.25(111)Face-Centered Cubic (FCC)Concentric rings
Ir-V Sample 22.18(110)Body-Centered Cubic (BCC)Diffuse rings
Ir-V Sample 32.26 / 2.19(111) / (110)Mixed FCC/BCC phasesSuperimposed rings

d-spacing values are measured from HR-TEM lattice fringes or calculated from SAED patterns.

Visualizations

Experimental Workflow for TEM Analysis of Ir-V Nanostructures

G cluster_synthesis Nanostructure Synthesis cluster_prep Sample Preparation cluster_tem TEM Analysis cluster_analysis Data Analysis synthesis Synthesis of Ir-V Nanostructures purification Purification and Dispersion synthesis->purification sonication Ultrasonication purification->sonication grid_prep Drop Casting on TEM Grid sonication->grid_prep drying Solvent Evaporation grid_prep->drying tem Transmission Electron Microscope drying->tem hr_tem HR-TEM Imaging tem->hr_tem stem STEM Imaging tem->stem eds EDS Analysis tem->eds saed SAED Pattern Acquisition tem->saed morphology Size and Morphology hr_tem->morphology stem->morphology composition Elemental Composition eds->composition crystallinity Crystallinity and Phase saed->crystallinity

Caption: Workflow for TEM analysis of Ir-V nanostructures.

Relationship between TEM Techniques and Characterization Data

G cluster_techniques TEM Techniques cluster_data Characterization Data TEM TEM/STEM Imaging Morphology Morphology (Size, Shape) TEM->Morphology HRTEM HR-TEM Structure Crystal Structure HRTEM->Structure EDS EDS Composition Elemental Composition EDS->Composition SAED SAED SAED->Structure Crystallinity Crystallinity SAED->Crystallinity

Caption: TEM techniques and the data they provide.

Advanced Techniques and Considerations

  • Aberration-Corrected TEM: For achieving sub-angstrom resolution, aberration-corrected microscopes are essential.[5][6][28][29][30] This allows for the precise determination of atomic column positions and the identification of single-atom defects.

  • In-situ TEM: To study the dynamic behavior of Ir-V nanostructures under reaction conditions (e.g., heating, gas environment), in-situ TEM can be employed.[1][18][20][31][32][33] This is particularly valuable for understanding catalytic mechanisms and degradation pathways.

  • Electron Tomography: For a three-dimensional understanding of the nanostructure's morphology and elemental distribution, electron tomography can be performed by acquiring a series of images at different tilt angles.[20]

  • Beam Sensitivity: Both iridium and vanadium can be sensitive to the high-energy electron beam, potentially leading to structural changes or sputtering. It is advisable to use the lowest possible accelerating voltage and beam current that still provide adequate signal-to-noise for the analysis.[4]

Conclusion

Transmission electron microscopy is a powerful and multifaceted technique for the in-depth characterization of Iridium-Vanadium nanostructures. By employing a combination of imaging, diffraction, and spectroscopic methods, researchers can gain a comprehensive understanding of the morphological, structural, and compositional properties of these materials at the nanoscale. The protocols and guidelines presented here provide a solid foundation for conducting reproducible and high-quality TEM analysis, which is crucial for the rational design and development of advanced Ir-V nanomaterials for a variety of applications.

References

Application Notes and Protocols for Hot Press Assisted Synthesis of Iridium Intermetallic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iridium-based intermetallic compounds are a class of materials renowned for their exceptional high-temperature strength, superior chemical inertness, and excellent resistance to oxidation and corrosion. These properties make them highly sought-after for applications in extreme environments, such as in the aerospace industry for rocket engines and as protective coatings for hypersonic vehicles. The synthesis of dense, homogenous iridium intermetallics is crucial for realizing their full potential. Hot press assisted synthesis is a versatile and effective powder metallurgy technique that combines simultaneous heating and uniaxial pressure to promote densification and reactive formation of the desired intermetallic phases. This application note provides a detailed protocol for the synthesis of iridium intermetallic compounds via hot pressing, along with key processing parameters and expected material properties based on recent research findings.

Data Presentation

The following tables summarize the quantitative data for the hot press assisted synthesis of various iridium intermetallic compounds, providing a comparative overview of the processing conditions and resulting material properties.

Table 1: Synthesis Parameters for Hot Pressing of Iridium Intermetallic Compounds

Intermetallic SystemStarting MaterialsTemperature (°C)Pressure (MPa)Dwell Time (min)AtmosphereReference
TaIr₃TaC, Ir powders16003060Vacuum[1]
HfIr₃HfC, Ir powders16003060Vacuum[1]
Ir-20RhIr, Rh powders1800140120Vacuum[2]
Fe-48Al-0.5BFe, Al, B powders1100--Vacuum[3]
Nanocrystalline TaNanocrystalline Ta powder1000---[1]
Microcrystalline TaMicrocrystalline Ta powder1500---[1]

Table 2: Physical and Mechanical Properties of Hot Pressed Iridium Intermetallic Compounds

MaterialDensity (% Theoretical)Microhardness (HV)Coefficient of Thermal Expansion (CTE) (K⁻¹)Flexural Strength (MPa)Reference
TaIr₃-based--5.2 x 10⁻⁶ (300-1100 K)-[1]
HfIr₃-based----[1]
Ir-20Rh95.7---[2]
Fe-48Al95--831[3]
Fe-48Al-0.5B96.3---[3]

Experimental Protocols

This section outlines a detailed methodology for the hot press assisted synthesis of iridium intermetallic compounds, using the formation of Tantalum Iridium (TaIr₃) as a representative example.

1. Precursor Powder Preparation and Mixing

  • Starting Materials: High-purity tantalum carbide (TaC) and iridium (Ir) powders (e.g., >99.5% purity) with fine particle sizes (e.g., <10 µm) are used as precursors.

  • Stoichiometric Weighing: The powders are weighed in a stoichiometric ratio corresponding to the desired TaIr₃ phase.

  • Mixing: The powders are thoroughly mixed to ensure homogeneity. This can be achieved by ball milling. For example, the powders can be milled in a planetary ball mill for several hours. The milling media (e.g., tungsten carbide balls) and vial should be chosen to minimize contamination. The milling process can be performed in an inert atmosphere (e.g., argon) to prevent oxidation.

2. Die Assembly and Loading

  • Die Material: A graphite die is typically used for high-temperature hot pressing. The inner surfaces of the die and punches are often lined with a protective layer, such as boron nitride spray or graphite foil, to prevent reaction with the powder mixture and to facilitate sample ejection.

  • Powder Loading: The mixed powder is carefully loaded into the die cavity. The powder should be evenly distributed to ensure uniform densification.

3. Hot Pressing Cycle

  • Loading into the Hot Press: The filled die assembly is placed into the vacuum hot press.

  • Evacuation and Heating: The chamber is evacuated to a high vacuum (e.g., <10⁻⁴ mbar) to prevent oxidation during heating. The temperature is then ramped up to the desired sintering temperature (e.g., 1600 °C for TaIr₃) at a controlled rate (e.g., 10-20 °C/min).

  • Application of Pressure: Uniaxial pressure (e.g., 30 MPa) is applied to the powder compact. The pressure can be applied at the beginning of the heating cycle or once the target temperature is reached, depending on the desired densification kinetics.

  • Dwell Time: The temperature and pressure are held constant for a specific duration (dwell time), for instance, 60 minutes, to allow for complete reaction and densification.[1]

  • Cooling: After the dwell time, the heating is turned off, and the sample is cooled down to room temperature. The cooling rate can be controlled, and the pressure is typically released during the cooling phase.

4. Post-Synthesis Characterization

  • Sample Extraction: The densified intermetallic pellet is carefully extracted from the die.

  • Phase Analysis: The crystal structure and phase purity of the synthesized compound are analyzed using X-ray diffraction (XRD).

  • Microstructural Analysis: The microstructure, including grain size and porosity, is examined using scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) for elemental analysis.

  • Density Measurement: The bulk density of the sample is measured using the Archimedes method.

  • Mechanical Testing: Mechanical properties such as microhardness and flexural strength can be evaluated using appropriate testing equipment.

Mandatory Visualization

Hot_Press_Synthesis_Workflow cluster_prep Powder Preparation cluster_hotpress Hot Pressing cluster_characterization Post-Synthesis Characterization start Start: High-Purity Precursor Powders weigh Stoichiometric Weighing start->weigh mix Homogeneous Mixing (e.g., Ball Milling) weigh->mix load Die Loading mix->load hp Hot Pressing Cycle (Heating, Pressure Application, Dwell) load->hp cool Controlled Cooling hp->cool extract Sample Extraction cool->extract xrd Phase Analysis (XRD) extract->xrd sem Microstructural Analysis (SEM/EDS) extract->sem density Density Measurement extract->density mech Mechanical Testing extract->mech end End: Characterized Intermetallic Compound xrd->end sem->end density->end mech->end

Caption: Experimental workflow for hot press assisted synthesis.

References

Application Notes and Protocols for the Fabrication of Iridium-Vanadium (IrV) Alloys

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the fabrication of Iridium-Vanadium (IrV) alloys using two primary techniques: arc melting for bulk synthesis and sputtering for thin film deposition. The protocols are based on established practices for iridium and vanadium alloys, offering a foundational guide for the synthesis of IrV materials for various research and development applications, including the development of novel biocompatible or catalytically active materials.

Arc Melting for Bulk IrV Alloy Fabrication

Arc melting is a widely used technique for producing small to medium-sized quantities of high-purity metallic alloys. The process involves melting the constituent metals in a water-cooled copper crucible using a non-consumable tungsten electrode in an inert atmosphere. This method is particularly suitable for refractory metals like iridium and vanadium due to the high temperatures achievable with the electric arc.

Experimental Protocol: Arc Melting

This protocol outlines the steps for the fabrication of a 10-gram button of an equiatomic IrV alloy.

1. Material Preparation:

  • Obtain high-purity iridium (Ir) and vanadium (V) pieces (e.g., granules, wire, or foil) with a purity of 99.95% or higher.

  • Calculate the required mass of each element for the desired stoichiometry. For a 10g equiatomic IrV alloy, the approximate masses would be:

    • Iridium (Atomic Mass: 192.22 g/mol ): ~7.84 g

    • Vanadium (Atomic Mass: 50.94 g/mol ): ~2.16 g

  • Clean the surfaces of the Ir and V pieces by ultrasonicating in acetone and then ethanol for 15 minutes each to remove any surface contaminants. Dry the materials thoroughly.

2. Arc Melter Setup:

  • Place the cleaned and weighed Ir and V pieces into the water-cooled copper hearth of the arc melter. It is advisable to place the lower melting point metal (Vanadium) underneath the higher melting point metal (Iridium) to minimize vaporization loss[1].

  • Place a titanium getter material in a separate crucible within the chamber to scavenge any residual oxygen.

  • Seal the arc melting chamber.

3. Melting Procedure:

  • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁴ mbar[2].

  • Backfill the chamber with high-purity argon gas to a pressure of approximately 500 mbar to 1.5 bar[2][3].

  • Melt the titanium getter first by striking an arc between the tungsten electrode and the getter material. This will help to remove any remaining oxygen in the chamber atmosphere[1].

  • Strike an arc between the tungsten electrode and the IrV charge. Start with a low current and gradually increase it to melt the constituents completely. An arc current of approximately 80-100 A is a reasonable starting point for a 10g sample.

  • Once the alloy is molten, maintain the arc for a few minutes to ensure proper mixing.

  • Extinguish the arc and allow the alloy button to solidify on the water-cooled hearth.

  • To ensure homogeneity, flip the button over using the manipulator arm inside the chamber and re-melt it. This process should be repeated at least three to five times[4].

  • After the final melting step, allow the button to cool completely under the argon atmosphere before venting the chamber.

4. Post-Melting Analysis:

  • Weigh the resulting IrV alloy button to check for any significant mass loss during melting.

  • Characterize the alloy for its composition and homogeneity using techniques such as X-ray fluorescence (XRF), energy-dispersive X-ray spectroscopy (EDS) in a scanning electron microscope (SEM), or inductively coupled plasma mass spectrometry (ICP-MS).

  • Analyze the crystal structure using X-ray diffraction (XRD).

Quantitative Data for Arc Melting of a Representative Refractory Alloy
ParameterValueReference
Furnace TypeVacuum Arc Re-melting (VAR)[2]
AtmosphereInert Argon[2]
Argon Pressure~500 mbar[2]
Initial Vacuum~5 x 10⁻⁴ mbar[2]
Remelting StepsMultiple to ensure homogeneity[4]

Sputtering for IrV Thin Film Deposition

Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of a material onto a substrate. In this process, a target of the desired material is bombarded with energetic ions, causing atoms to be "sputtered" off and deposited onto a nearby substrate. For alloy films, co-sputtering from individual elemental targets or sputtering from a pre-alloyed target can be employed.

Experimental Protocol: Co-Sputtering of IrV Thin Films

This protocol describes the deposition of a 100 nm thick IrV thin film on a silicon wafer using DC/RF magnetron co-sputtering.

1. Substrate Preparation:

  • Use a prime-grade silicon (100) wafer as the substrate.

  • Clean the substrate by sequentially sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrate with a nitrogen gun and place it in the sputtering chamber.

2. Sputtering System Setup:

  • Mount high-purity iridium (99.95%) and vanadium (99.95%) sputtering targets in the magnetron guns.

  • Position the substrate on the holder, typically at a distance of 5-15 cm from the targets.

  • Evacuate the deposition chamber to a base pressure of at least 5 x 10⁻⁷ Torr.

3. Deposition Process:

  • Introduce high-purity argon gas into the chamber. Maintain a working pressure in the range of 4 to 10 mTorr.

  • Pre-sputter the targets for 5-10 minutes with the shutter closed to clean the target surfaces.

  • Apply DC power to the vanadium target and RF or DC power to the iridium target. The power applied to each target will determine the deposition rate and the resulting film composition. The power levels will need to be calibrated to achieve the desired stoichiometry.

  • For depositing vanadium oxide films, a reactive gas like oxygen is introduced[3][5][6][7][8][9]. For a metallic IrV alloy, the oxygen flow should be minimized.

  • Open the shutter to begin deposition on the substrate. The substrate can be rotated to ensure film uniformity. The substrate can be heated (e.g., up to 380°C) to influence the film's crystallinity and microstructure.

  • The deposition time will depend on the calibrated deposition rates of Ir and V at the chosen power settings to achieve the target thickness of 100 nm.

  • After deposition, cool the substrate to room temperature in a vacuum before venting the chamber.

4. Post-Deposition Analysis:

  • Measure the film thickness using a profilometer or ellipsometry.

  • Determine the elemental composition and uniformity of the film using EDS or X-ray photoelectron spectroscopy (XPS).

  • Characterize the surface morphology and microstructure using SEM and atomic force microscopy (AFM).

  • Analyze the crystal structure of the film using XRD.

Quantitative Data for Sputtering of Vanadium and Iridium Oxides
ParameterVanadium OxideIridium Oxide[10]
Sputtering MethodDC Reactive MagnetronDC Sputtering
TargetVanadium (99.5%)Iridium
SubstrateGlass-
Substrate TemperatureUp to 380 °CCold Substrate
Base Pressure1.0 x 10⁻⁶ Torr-
Working Pressure4 - 10 mTorr-
Sputtering GasArgonArgon
Reactive GasOxygenOxygen
Target-Substrate Distance160 mm-

Visualizations

ArcMeltingWorkflow cluster_prep Material Preparation cluster_melt Arc Melting Process cluster_analysis Post-Melting Analysis prep_ir High-Purity Iridium weigh Weighing prep_ir->weigh prep_v High-Purity Vanadium prep_v->weigh clean Cleaning weigh->clean load Load into Crucible clean->load evacuate Evacuate Chamber load->evacuate argon Backfill with Argon evacuate->argon melt_getter Melt Getter argon->melt_getter melt_alloy Melt IrV Alloy melt_getter->melt_alloy remelt Flip and Re-melt (3-5x) melt_alloy->remelt cool Cool Under Argon remelt->cool weigh_final Weigh Final Ingot cool->weigh_final composition Compositional Analysis (EDS/XRF) weigh_final->composition structure Structural Analysis (XRD) composition->structure

Fig. 1: Experimental workflow for arc melting of IrV alloys.

SputteringWorkflow cluster_prep Substrate & Target Preparation cluster_sputter Sputtering Process cluster_analysis Post-Deposition Analysis prep_sub Substrate Cleaning load_sub Load Substrate prep_sub->load_sub mount_target Mount Ir & V Targets evacuate Evacuate Chamber mount_target->evacuate load_sub->evacuate argon Introduce Argon Gas evacuate->argon presputter Pre-sputter Targets argon->presputter deposit Co-sputter IrV Film presputter->deposit cool Cool in Vacuum deposit->cool thickness Thickness Measurement cool->thickness composition Compositional Analysis (EDS/XPS) thickness->composition morphology Morphology Analysis (SEM/AFM) composition->morphology structure Structural Analysis (XRD) morphology->structure

Fig. 2: Experimental workflow for co-sputtering of IrV thin films.

LogicalRelationship cluster_bulk Bulk Material cluster_film Thin Film start Desired IrV Alloy Form arc_melting Arc Melting start->arc_melting Bulk Form sputtering Sputtering start->sputtering Thin Film Form ingot Bulk Ingot/Button arc_melting->ingot thin_film Thin Film Coating sputtering->thin_film

Fig. 3: Decision pathway for selecting IrV alloy fabrication technique.

References

Application Note: Characterization of IrV Thin Films using X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iridium-Vanadium (IrV) thin films are emerging as materials of significant interest across various scientific and technological domains. Their unique combination of properties, including high corrosion resistance, biocompatibility, and catalytic activity, makes them promising candidates for applications ranging from advanced biomedical implants and biosensors to catalysts in the pharmaceutical industry. The performance and reliability of these films are critically dependent on their surface composition, chemical state, and morphology. Therefore, a thorough characterization is essential to control their synthesis and predict their behavior in specific applications.

This application note provides a detailed protocol for the characterization of IrV thin films using two powerful surface-sensitive techniques: X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM). XPS provides quantitative elemental and chemical state information from the near-surface region, while SEM offers high-resolution imaging of the surface topography and microstructure. Adherence to the described protocols will enable researchers to obtain reliable and reproducible data to advance their understanding and application of IrV thin films.

Experimental Protocols

Sample Preparation

Proper sample preparation is paramount for obtaining high-quality XPS and SEM data that is representative of the thin film.

Protocol:

  • Handling: Always handle samples using clean, powder-free gloves (e.g., nitrile) and non-magnetic tweezers to prevent surface contamination.[1]

  • Substrate Mounting: Mount the IrV thin film sample on a compatible sample holder for the specific XPS and SEM instruments. For XPS, ensure good electrical contact between the film and the holder, especially for non-conductive substrates, by using conductive carbon tape or silver paint at the edges of the sample.

  • Cleaning (if necessary): For samples that may have been exposed to atmospheric contaminants, a cleaning step might be necessary.

    • Solvent Rinsing: Gently rinse the sample with high-purity solvents such as isopropanol or ethanol and dry with a stream of dry nitrogen gas. Avoid solvents that may react with the film.

    • In-situ Sputtering (XPS): For removal of surface oxides or adventitious carbon, a low-energy argon ion sputtering can be performed within the XPS instrument.[2] It is crucial to use gentle sputtering conditions (e.g., 0.5-1 keV Ar+) to minimize damage to the underlying film. This should be done judiciously as it can alter the surface chemistry.

X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is used to determine the elemental composition and chemical oxidation states of the elements within the top 1-10 nm of the IrV thin film surface.[3][4]

Protocol:

  • Instrument Setup:

    • X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[5]

    • Vacuum: Ensure the analysis chamber pressure is in the ultra-high vacuum (UHV) range (e.g., < 1 x 10⁻⁸ mbar) to prevent surface contamination during analysis.

    • Analyzer: Set the hemispherical analyzer to a constant pass energy. A higher pass energy (e.g., 160 eV) is used for survey scans, while a lower pass energy (e.g., 20-40 eV) is used for high-resolution scans to improve energy resolution.

  • Data Acquisition:

    • Survey Scan: Acquire a wide-range survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

    • High-Resolution Scans: Acquire high-resolution spectra for the Ir 4f, V 2p, O 1s, and C 1s core levels. The C 1s peak is often used for charge referencing, though for metallic films, the Fermi edge can also be used.

    • Depth Profiling (Optional): To analyze the composition as a function of depth, alternate between Ar+ ion sputtering and XPS data acquisition.[6]

  • Data Analysis:

    • Peak Identification: Identify the elemental peaks in the survey spectrum.

    • Chemical State Analysis: Deconvolute the high-resolution spectra to identify the different chemical states of Ir and V. The binding energy of the peaks provides information about the oxidation state and chemical environment.

    • Quantification: Calculate the atomic concentrations of the detected elements using the peak areas from the high-resolution spectra and the appropriate relative sensitivity factors (RSFs).

Scanning Electron Microscopy (SEM) Analysis

SEM is employed to visualize the surface morphology, including grain size, shape, and the presence of any defects.[7][8]

Protocol:

  • Instrument Setup:

    • Electron Source: A field-emission gun (FEG) is preferred for high-resolution imaging.

    • Vacuum: A high vacuum environment (e.g., < 1 x 10⁻⁵ mbar) is required.

    • Acceleration Voltage: Use a low to moderate acceleration voltage (e.g., 2-10 kV) to enhance surface detail and minimize beam penetration, which is ideal for thin film analysis.

    • Detectors: Utilize a secondary electron (SE) detector for topographic imaging and a backscattered electron (BSE) detector for compositional contrast (if significant atomic number differences exist within the film).[9]

  • Image Acquisition:

    • Magnification: Start with a low magnification to get an overview of the film surface and then increase the magnification to resolve fine features like grain boundaries.

    • Working Distance: Use a short working distance for high-resolution imaging.

    • Image Resolution: Acquire images at a high resolution (e.g., 1280x1024 pixels or higher) for detailed analysis.

  • Data Analysis:

    • Morphology Description: Describe the observed surface features, such as grain shape, film continuity, and the presence of cracks or pores.

    • Grain Size Measurement: Use image analysis software (e.g., ImageJ) to measure the average grain size and size distribution from multiple SEM images taken at different locations on the sample.

Data Presentation

Quantitative data from XPS and SEM analyses should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: XPS Elemental and Chemical State Analysis of IrV Thin Film. This table summarizes the elemental composition and the different chemical states of Iridium and Vanadium identified on the film surface.

ElementCore LevelBinding Energy (eV)Chemical StateAtomic Concentration (%)
IridiumIr 4f₇/₂60.8Ir (metallic)45.2
61.7IrO₂4.3
VanadiumV 2p₃/₂512.4V (metallic)38.9
515.6V₂O₃5.1
517.2V₂O₅1.5
OxygenO 1s530.1Metal Oxides3.8
531.5Adsorbed H₂O/OH1.2
CarbonC 1s284.8Adventitioustrace

Table 2: SEM Morphological Analysis of IrV Thin Film. This table presents the key morphological features of the thin film as determined by SEM imaging.

ParameterValueMethod of Determination
Average Grain Size85 ± 15 nmImage analysis of multiple SEM micrographs
Grain ShapeEquiaxed, polygonalVisual inspection of SEM images
Surface Roughness (qualitative)Smooth and continuousVisual inspection of SEM images
Presence of DefectsNo significant cracks or pores observedVisual inspection of SEM images

Visualization of Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_prep Sample Preparation cluster_xps XPS Analysis cluster_sem SEM Analysis cluster_results Characterization Results p1 IrV Thin Film Sample p2 Mounting on Holder p1->p2 p3 Optional Cleaning p2->p3 x1 Introduce to UHV p3->x1 To XPS s1 Introduce to High Vacuum p3->s1 To SEM x2 Survey Scan x1->x2 x3 High-Resolution Scans (Ir 4f, V 2p, O 1s, C 1s) x2->x3 x4 Data Analysis (Composition, Chemical States) x3->x4 r1 Surface Composition & Chemical States x4->r1 s2 Low Magnification Overview s1->s2 s3 High Magnification Imaging s2->s3 s4 Image Analysis (Morphology, Grain Size) s3->s4 r2 Surface Morphology & Microstructure s4->r2

Logical_Relationships cluster_params Deposition Parameters cluster_props Film Properties cluster_outputs Characterization Outputs dp1 Substrate Temperature fp3 Morphology (Grain Size) dp1->fp3 dp2 Deposition Rate fp4 Film Thickness dp2->fp4 dp3 Gas Flow Rates (Ar, etc.) fp2 Chemical State (Oxidation) dp3->fp2 dp4 Iridium/Vanadium Ratio fp1 Elemental Composition dp4->fp1 co1 XPS: Atomic Concentrations Binding Energies fp1->co1 fp2->co1 co2 SEM: Micrographs Grain Size Distribution fp3->co2

Conclusion

This application note has provided a comprehensive guide to the characterization of IrV thin films using XPS and SEM. By following the detailed protocols for sample preparation, data acquisition, and analysis, researchers can obtain critical insights into the surface chemistry and morphology of their films. The presented data tables and diagrams offer a clear framework for organizing and interpreting the results. A thorough understanding of these material properties is fundamental for the rational design and optimization of IrV thin films for their intended applications in research, drug development, and beyond.

References

Troubleshooting & Optimization

Improving the stability of Iridium-vanadium OER catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with iridium-vanadium (Ir-V) oxygen evolution reaction (OER) catalysts.

Frequently Asked Questions (FAQs)

Q1: Why is my Ir-V catalyst exhibiting high activity initially, but degrading rapidly during prolonged OER?

A1: This is a common observation. The high initial activity can be attributed to a high concentration of active sites on the catalyst surface. However, several factors can lead to rapid degradation:

  • Iridium Dissolution: At the high anodic potentials required for OER (typically > 1.4 V vs. RHE), iridium can oxidize and dissolve into the electrolyte, often as IrO₃ or IrO₄²⁻ species.[1] This leads to a loss of active material and a decrease in performance.

  • Amorphous Phase Instability: While amorphous or hydrous iridium oxide phases can exhibit high intrinsic activity, they are often less stable than their crystalline counterparts (e.g., rutile IrO₂) and can degrade more quickly.[1][2]

  • Lattice Oxygen Participation: In some iridium oxides, lattice oxygen can participate in the OER mechanism. While this can enhance activity, it can also lead to structural instability and faster degradation of the catalyst.[2]

  • Vanadium Leaching: The vanadium component, while beneficial for tuning the electronic properties of iridium, may not be stable under harsh acidic OER conditions and can leach out from the catalyst structure. This can alter the catalyst's composition and activity over time.

Q2: What is the expected role of vanadium in improving the stability of iridium OER catalysts?

A2: Vanadium is typically incorporated into iridium-based catalysts to enhance both activity and stability through several mechanisms:

  • Electronic Structure Modification: Vanadium can modify the electronic structure of iridium, optimizing the binding energies of OER intermediates (*OH, *O, *OOH) and thereby improving the reaction kinetics.

  • Stabilization of Iridium: Vanadium oxides can act as a stabilizing matrix for iridium, potentially suppressing its dissolution. By forming a stable mixed-oxide, the over-oxidation of iridium sites can be suppressed.[1]

  • Increased Active Sites: The addition of vanadium can lead to a higher dispersion of iridium particles and a larger electrochemically active surface area (ECSA).

Q3: How can I characterize the stability of my Ir-V catalyst?

A3: A combination of electrochemical and spectroscopic techniques is recommended:

  • Accelerated Durability Tests (ADTs): These involve prolonged operation at a constant current density or potential cycling to simulate long-term operation. Monitoring the change in potential or current over time provides a direct measure of stability.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Analyzing the electrolyte after OER experiments can quantify the amount of dissolved iridium and vanadium, providing a direct measure of catalyst degradation.[3]

  • X-ray Photoelectron Spectroscopy (XPS): Comparing XPS spectra before and after OER can reveal changes in the oxidation states and surface composition of iridium and vanadium.[3][4]

  • X-ray Diffraction (XRD): XRD can be used to assess the crystallinity of the catalyst. Changes in the diffraction pattern after OER can indicate structural degradation or phase changes.[3][4]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Sudden drop in current during chronoamperometry 1. Catalyst delamination from the electrode support. 2. Formation of large oxygen bubbles blocking the active sites. 3. Severe catalyst dissolution.1. Ensure proper binder-to-catalyst ratio and good adhesion to the substrate. Consider using a different binder or substrate. 2. Increase electrolyte flow or electrode rotation speed to facilitate bubble removal. 3. Perform post-mortem analysis (ICP-MS of electrolyte) to check for dissolved Ir and V. Consider operating at a lower current density.
High and increasing overpotential during long-term testing 1. Gradual dissolution of iridium and/or vanadium. 2. Surface reconstruction or phase change to a less active form. 3. Ionomer degradation and fouling of the catalyst surface.[5]1. Analyze the electrolyte for dissolved metals. Synthesize catalysts with higher crystallinity or explore different dopants to enhance stability. 2. Use ex-situ techniques like XRD and XPS to check for changes in the catalyst structure and composition after the stability test. 3. Ensure high-purity water and electrolytes. Consider using a more stable ionomer if applicable (e.g., in a membrane electrode assembly).
Inconsistent results between different batches of catalysts 1. Variations in synthesis conditions (temperature, pH, precursor concentration). 2. Inhomogeneous mixing of iridium and vanadium precursors. 3. Differences in post-synthesis treatment (e.g., annealing temperature and time).1. Strictly control all synthesis parameters and document them carefully. 2. Employ synthesis methods that ensure atomic-level mixing, such as co-precipitation or hydrothermal synthesis. 3. Standardize all post-synthesis processing steps. Characterize each batch thoroughly (XRD, TEM, EDX) to ensure consistency.
Low initial catalytic activity 1. Incomplete formation of the desired Ir-V oxide phase. 2. Low catalyst loading on the electrode. 3. Insufficiently activated catalyst surface.1. Verify the catalyst structure with XRD. Adjust synthesis or annealing conditions to promote the formation of the active phase. 2. Increase the catalyst loading on the electrode and ensure uniform deposition. 3. Perform electrochemical activation by cycling the potential in the OER region to electrochemically form the active oxide layer.[4]

Quantitative Data Summary

Table 1: Comparison of OER Activity and Stability for Different Iridium-Based Catalysts

CatalystOverpotential (mV) at 10 mA/cm²Tafel Slope (mV/dec)Stability MetricReference
Commercial IrO₂~37069.6Moderate dissolution at >1.4 V[3][6]
IrO₂ (~7.4 nm)--More stable than 3.5 nm IrO₂[1]
IrO₂ (~3.5 nm)--Lower stability due to poor crystallinity[1]
IrNi/C-HT (high crystallinity)--Lower Ir dissolution than IrNi/C-LT[4]
IrNi/C-LT (low crystallinity)--Higher Ir dissolution[4]
Yb₂Ir₂O₇--Higher stability than commercial IrO₂[7]

Note: The performance of Ir-V catalysts can vary significantly based on the specific composition and synthesis method.

Experimental Protocols

Protocol 1: Electrochemical Evaluation of Ir-V OER Catalysts

  • Electrode Preparation:

    • Prepare a catalyst ink by dispersing 5 mg of the Ir-V catalyst powder in a solution containing 2.49 mL of isopropanol, 2.49 mL of deionized water, and 0.02 mL of a 5 wt% Nafion solution.[4]

    • Sonicate the mixture for at least 20 minutes to ensure a homogeneous dispersion.

    • Drop-cast a specific volume of the ink onto a glassy carbon or other suitable electrode to achieve a target loading (e.g., 0.1 - 0.5 mg/cm²).

    • Dry the electrode at room temperature or in a low-temperature oven.

  • Electrochemical Measurements:

    • Use a standard three-electrode setup with the prepared catalyst as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

    • Use an acidic electrolyte, typically 0.1 M or 0.5 M H₂SO₄ or HClO₄.

    • Catalyst Activation: Before OER measurements, perform cyclic voltammetry (CV) for 50-100 cycles in the potential range of 0.05 V to 1.2 V vs. RHE at a scan rate of 100-500 mV/s to electrochemically activate the catalyst surface.[4]

    • OER Activity: Record the linear sweep voltammogram (LSV) at a slow scan rate (e.g., 5 or 10 mV/s) in the OER potential window. Correct for iR-drop.

    • Stability Test: Perform chronoamperometry at a constant current density (e.g., 10 mA/cm²) or chronopotentiometry at a constant potential for an extended period (e.g., 10-24 hours) and record the change in potential or current.

Protocol 2: Characterization of Catalyst Composition and Structure

  • X-ray Diffraction (XRD):

    • Use a diffractometer with a Cu Kα radiation source.

    • Scan the 2θ angle in the range of 20-80° with a scan rate of 1-2°/min to identify the crystalline phases present in the catalyst.[3]

  • X-ray Photoelectron Spectroscopy (XPS):

    • Use a spectrometer with a monochromatic Al Kα X-ray source.

    • Acquire high-resolution spectra for the Ir 4f, V 2p, and O 1s regions.

    • Calibrate the binding energy scale using the C 1s peak at 284.6 eV.[3] This will help determine the oxidation states of the elements.

Visualizations

OER_Troubleshooting_Workflow cluster_synthesis Catalyst Synthesis & Characterization cluster_testing Electrochemical Testing cluster_analysis Performance Analysis & Troubleshooting Synthesis Ir-V Catalyst Synthesis Characterization Initial Characterization (XRD, XPS, TEM) Synthesis->Characterization Electrode_Prep Electrode Preparation Characterization->Electrode_Prep Activity_Test OER Activity Measurement Electrode_Prep->Activity_Test Stability_Test Accelerated Durability Test Activity_Test->Stability_Test Performance_Check Performance Meets Target? Stability_Test->Performance_Check Good_Performance Good Performance Performance_Check->Good_Performance Yes Post_Mortem Post-Mortem Analysis (ICP-MS, XPS, XRD) Performance_Check->Post_Mortem No Optimization Optimize Synthesis/Testing Protocol Post_Mortem->Optimization Optimization->Synthesis Degradation_Pathway cluster_catalyst Catalyst Surface cluster_oer OER Conditions (High Potential) cluster_outcome Observed Issues Ir_V_Oxide Ir-V Oxide Dissolution Iridium Dissolution (IrO3, IrO4^2-) Ir_V_Oxide->Dissolution Leaching Vanadium Leaching Ir_V_Oxide->Leaching Restructuring Surface Reconstruction Ir_V_Oxide->Restructuring Activity_Loss Loss of Activity Dissolution->Activity_Loss Stability_Loss Poor Stability Dissolution->Stability_Loss Leaching->Activity_Loss Leaching->Stability_Loss Restructuring->Activity_Loss Restructuring->Stability_Loss

References

Troubleshooting common issues in Iridium-vanadium synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iridium-Vanadium Synthesis

Welcome to the technical support center for Iridium-Vanadium (Ir-V) synthesis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments. The information provided is based on established principles of bimetallic nanoparticle synthesis and may require adaptation for your specific experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue: Poor or No Nanoparticle Formation

Question: My reaction has completed, but I don't observe any precipitate or color change, and characterization shows no nanoparticle formation. What could be the cause?

Answer: Several factors can lead to the failure of nanoparticle synthesis. The most common culprits are related to the reducing agent, precursor quality, and reaction conditions.

  • Insufficient Reducing Agent: The reducing agent is critical for converting the metal salt precursors into metallic nanoparticles. Ensure the correct concentration and that it was added at the appropriate step.

  • Precursor Degradation: Iridium and vanadium salt precursors can be sensitive to moisture and oxidation. Use fresh, high-purity precursors for best results.

  • Incorrect pH: The pH of the reaction mixture significantly influences the reduction potential of the precursors.[1][2] Verify that the pH is within the optimal range for the co-precipitation of iridium and vanadium.

  • Low Temperature: Some reduction reactions require a specific activation temperature to initiate nucleation.[1]

Troubleshooting Flowchart: No Nanoparticle Formation

G start No Nanoparticle Formation Observed check_reducing_agent Verify Reducing Agent (Concentration, Freshness) start->check_reducing_agent check_precursors Check Precursor Quality (Age, Purity, Storage) check_reducing_agent->check_precursors Agent OK synthesis_failed Root Cause Likely Identified (Adjust Protocol and Repeat) check_reducing_agent->synthesis_failed Issue Found check_ph Measure and Adjust pH of Reaction Mixture check_precursors->check_ph Precursors OK check_precursors->synthesis_failed Issue Found check_temp Confirm Reaction Temperature check_ph->check_temp pH OK check_ph->synthesis_failed Issue Found check_temp->synthesis_failed Issue Found synthesis_success Nanoparticle Formation Successful check_temp->synthesis_success Temp OK

Caption: Troubleshooting logic for no nanoparticle formation.

Issue: Particle Agglomeration

Question: My TEM/SEM analysis shows large, irregular clumps of particles instead of discrete nanoparticles. How can I prevent this aggregation?

Answer: Particle agglomeration is a common issue in nanoparticle synthesis, often caused by inadequate stabilization or inappropriate reaction conditions.[3]

  • Insufficient Capping Agent: A capping agent or stabilizer is crucial to prevent nanoparticles from sticking together. Ensure the correct concentration is used and that it is compatible with your solvent and precursors.

  • High Precursor Concentration: Very high concentrations of metal precursors can lead to rapid, uncontrolled growth and aggregation. Consider reducing the initial precursor concentrations.

  • Inadequate Stirring: Proper agitation is necessary to ensure a homogenous reaction mixture and prevent localized areas of high concentration.

  • Incorrect Washing/Drying Procedure: Post-synthesis processing is critical. Washing with an appropriate solvent (e.g., ethanol) can remove excess reagents that might cause aggregation upon drying.[4]

Troubleshooting Summary for Agglomeration

ParameterPotential IssueRecommended Action
Capping Agent Insufficient concentration or ineffective agent.Increase concentration or screen different capping agents.
Precursor Conc. Too high, leading to rapid, uncontrolled growth.Decrease the concentration of iridium and vanadium salts.
Stirring Speed Inadequate mixing.Increase stirring speed to ensure homogeneity.
Post-processing Residual reactants causing aggregation.Implement a thorough washing step with ethanol or another suitable solvent.[4]
Issue: Incorrect Particle Size or Morphology

Question: The synthesized nanoparticles are not the expected size or shape (e.g., spherical vs. cubic). How can I control these properties?

Answer: The size and morphology of bimetallic nanoparticles are influenced by several kinetic and thermodynamic factors during synthesis.[1][2]

  • Reaction Temperature: Temperature affects the rate of nucleation and growth. Higher temperatures often lead to larger particles.[1]

  • Reaction Time: The duration of the reaction can impact particle size due to processes like Ostwald ripening, where larger particles grow at the expense of smaller ones.[4]

  • pH of the Medium: The pH can influence the shape of the nanoparticles by affecting the surface energy of different crystal facets.[1][2]

  • Ratio of Precursors: The molar ratio of iridium to vanadium precursors can determine the final structure (e.g., alloy vs. core-shell) and can influence morphology.

Experimental Workflow for Size and Morphology Control

G cluster_synthesis Synthesis cluster_characterization Characterization prepare_precursors Prepare Ir and V Precursor Solutions mix_reactants Mix Precursors, Reducing Agent, and Capping Agent prepare_precursors->mix_reactants control_params Control Temperature, pH, and Time mix_reactants->control_params tem_sem TEM/SEM for Size and Morphology control_params->tem_sem Synthesized Nanoparticles xrd XRD for Crystal Structure tem_sem->xrd uv_vis UV-Vis for Optical Properties xrd->uv_vis optimize Optimize Synthesis Parameters uv_vis->optimize Analyze Results optimize->prepare_precursors Iterate

Caption: Iterative workflow for optimizing nanoparticle size and morphology.

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of Iridium-Vanadium Nanoparticles

This protocol provides a general method for the synthesis of Ir-V nanoparticles. Researchers should optimize the parameters based on their specific requirements.

Materials:

  • Iridium(III) chloride (IrCl₃)

  • Vanadyl sulfate (VOSO₄)

  • Sodium borohydride (NaBH₄)

  • Polyvinylpyrrolidone (PVP)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare Precursor Solution: In a 250 mL three-neck flask, dissolve 0.1 mmol of IrCl₃ and 0.1 mmol of VOSO₄ in 100 mL of deionized water.

  • Add Capping Agent: Add 0.2 g of PVP to the solution and stir vigorously for 30 minutes to ensure complete dissolution.

  • Initiate Reduction: While stirring, rapidly inject 10 mL of a freshly prepared, ice-cold 0.1 M NaBH₄ solution.

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature. A color change to dark brown or black should be observed, indicating nanoparticle formation.

  • Washing: Centrifuge the solution at 10,000 rpm for 20 minutes. Discard the supernatant and re-disperse the nanoparticle pellet in 50 mL of ethanol. Repeat this washing step twice.

  • Drying: After the final wash, dry the nanoparticles in a vacuum oven at 60°C for 12 hours.

Quantitative Data from a Hypothetical Synthesis

ParameterCondition 1Condition 2Condition 3
Temperature 25°C50°C80°C
pH 7911
Ir:V Molar Ratio 1:11:22:1
Avg. Particle Size 15 nm25 nm40 nm
Yield (%) 85%92%88%

Signaling Pathways and Logical Relationships

Influence of pH on Nanoparticle Formation

The pH of the reaction medium plays a crucial role in the co-precipitation process. It affects the hydrolysis of the metal precursors and the reduction potential, thereby influencing the nucleation and growth of the nanoparticles.

G ph Reaction pH hydrolysis Precursor Hydrolysis Rate ph->hydrolysis reduction_potential Reduction Potential ph->reduction_potential nucleation Nucleation Rate hydrolysis->nucleation reduction_potential->nucleation growth Particle Growth Rate nucleation->growth final_properties Final Nanoparticle Size and Morphology growth->final_properties

Caption: Influence of pH on key stages of nanoparticle synthesis.

References

Technical Support Center: Optimization of IrV Catalyst Loading on Electrode Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Iridium-Vanadium (IrV) catalysts. The information is designed to address specific experimental issues related to catalyst loading on electrode surfaces.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the preparation and deposition of IrV catalyst layers.

Issue 1: Poor Adhesion of the Catalyst Layer to the Electrode Surface

Q: My IrV catalyst layer is peeling or flaking off the electrode substrate. What are the possible causes and how can I improve adhesion?

A: Poor adhesion is a common issue that can stem from several factors, from surface preparation to ink composition. Here is a step-by-step guide to troubleshoot this problem:

  • Substrate Surface Preparation: Inadequate cleaning of the electrode surface is a primary cause of poor adhesion. Contaminants can create a weak boundary layer, preventing a strong bond.

    • Solution: Implement a thorough cleaning protocol for your substrate. This may include sonication in solvents like acetone, isopropanol, and deionized water, followed by drying. For certain substrates, plasma cleaning or chemical etching can further improve surface energy and promote adhesion.

  • Ink Composition: The ratio of ionomer (e.g., Nafion) to the catalyst and carbon support is critical for binding the catalyst layer to the substrate.

    • Solution: Insufficient ionomer content can lead to a mechanically weak layer.[1] Try incrementally increasing the ionomer-to-carbon ratio in your catalyst ink. However, be aware that excessive ionomer can block active sites and negatively impact performance.

  • Drying Process: Rapid or uneven drying can induce stress in the catalyst layer, leading to delamination.

    • Solution: Control the drying process. Avoid excessively high temperatures or aggressive air-drying. A slower, more controlled drying process in a low-humidity environment or a vacuum oven at a moderate temperature (e.g., 60-80°C) can reduce stress.[2]

  • Surface Wetting: The catalyst ink must properly wet the electrode surface to form a uniform and adherent layer.

    • Solution: The solvent system in your ink plays a crucial role in wetting. If you observe beading of the ink, consider adjusting the solvent composition. Adding a co-solvent with a different surface tension, such as isopropanol or ethanol in a water-based ink, can improve wettability.

PoorAdhesionTroubleshooting

Troubleshooting workflow for poor catalyst layer adhesion.

Issue 2: Cracking of the Catalyst Layer During Drying

Q: My IrV catalyst layer develops cracks after the solvent evaporates. How can I prevent this?

A: Cracking is typically caused by high internal stress that develops during the drying and shrinkage of the catalyst layer. Here’s how to address it:

  • Control Film Thickness: Thicker catalyst layers are more prone to cracking because they experience greater shrinkage and stress.

    • Solution: If a thick layer is required, build it up by applying multiple thin layers, allowing each layer to dry before applying the next.[2] This approach, known as multi-layer deposition, can significantly reduce the risk of cracking.

  • Optimize Solvent Composition: The rate of solvent evaporation influences the stress within the film. A solvent that evaporates too quickly can lead to high stress.

    • Solution: Introduce a co-solvent with a higher boiling point into your catalyst ink. This will slow down the overall evaporation rate, allowing the catalyst and ionomer particles to pack more uniformly and reducing stress buildup.

  • Ink Formulation: A well-dispersed catalyst ink with strong particle-ionomer interactions is more resistant to cracking.

    • Solution: Ensure your catalyst ink is thoroughly homogenized, for example, through extended ultrasonication in an ice bath to prevent overheating.[3] Proper dispersion leads to a more uniform distribution of catalyst and ionomer, which can enhance the mechanical integrity of the dried layer.

  • Drying Conditions: As with adhesion, the drying environment is critical.

    • Solution: Employ a slow and controlled drying process. Using a humidity-controlled chamber or drying at a reduced temperature can mitigate the capillary stresses that lead to cracking.

CrackingPrevention

Logical workflow for preventing catalyst layer cracking.

Issue 3: Non-Uniform Catalyst Distribution

Q: The deposited IrV catalyst layer appears uneven, with visible aggregation or a "coffee ring" effect. How can I achieve a more uniform coating?

A: Non-uniformity can significantly impact the performance and reproducibility of your electrodes. Here are the key factors to consider:

  • Deposition Technique: The choice of deposition method has a major impact on uniformity.

    • Solution:

      • Drop-casting: This method is prone to the "coffee ring" effect, where catalyst particles accumulate at the edges of the dried droplet. To mitigate this, consider drying the electrode in a solvent-saturated atmosphere to slow evaporation or using a spin-coater to spread the ink evenly.

      • Spray Coating: This technique generally produces more uniform layers than drop-casting.[4] Ensure the spray nozzle provides a fine, consistent mist and that the substrate is heated to an appropriate temperature to promote even drying without causing the ink to boil on the surface.

      • Electrodeposition: This method can produce highly uniform and conformal coatings, especially on complex geometries.[5] Precise control of deposition parameters like current density, potential, and bath composition is crucial.

  • Ink Stability and Viscosity: An unstable ink where the catalyst particles settle quickly will lead to a non-uniform coating.

    • Solution: Ensure your catalyst ink is well-dispersed and stable. The viscosity of the ink should be optimized for your chosen deposition method. For spray coating, a lower viscosity is generally preferred to prevent nozzle clogging, while other methods may require a more viscous ink.[6]

  • Substrate Surface: An uneven or poorly wetted substrate surface will result in a non-uniform catalyst layer.

    • Solution: Ensure the electrode surface is smooth and clean. As mentioned for adhesion, surface treatments can improve wettability and promote uniform spreading of the catalyst ink.

Quantitative Data on IrV and Iridium-based Catalysts

The following tables summarize key quantitative data for iridium-based catalysts, which can serve as a starting point for optimizing IrV catalyst loading.

Table 1: Performance of Iridium-based Catalysts for the Oxygen Evolution Reaction (OER)

Catalyst SystemLoading (mg Ir/cm²)Current Density @ 1.51 V vs. RHE (mA/cm²)Stability MetricReference
Porous IrOₓ0.0275~10High stability after annealing[7]
IrOₓ/C0.0275~25Less stable than unsupported IrOₓ[7]
IrNi/C0.003Not specifiedHigh stability[8]
Co-Ir/CF0.710 mA/cm² at 51 mV overpotentialExcellent stability[9]
Ni-Ir/CF1.810 mA/cm² at 52 mV overpotentialExcellent stability[9]

Table 2: Typical Catalyst Ink Compositions for Iridium-based Catalysts

Deposition MethodCatalystIonomer (e.g., Nafion)Solvent SystemSolid Content (wt%)Reference
Spray CoatingIrO₂4-28 wt%Water/2-Propanol< 3 wt%[6][10]
Drop-castingIrₓRu₁₋ₓO₂~5 wt%Water/Isopropanol/KOHNot specified[3]
RDEIrNi/C~0.08 wt%Isopropyl Alcohol/Water~0.1 wt%[8]

Experimental Protocols

This section provides detailed methodologies for common IrV catalyst deposition techniques.

1. Protocol for Catalyst Ink Preparation (General)

InkPreparationWorkflow

General workflow for catalyst ink preparation.

  • Weighing: Accurately weigh the desired amounts of IrV catalyst powder and any carbon support (if used).

  • Solvent Addition: Add the calculated volume of the solvent system (e.g., a mixture of deionized water and isopropanol) to the catalyst powder.

  • Initial Dispersion: Briefly disperse the mixture using a vortex mixer or a bath sonicator to wet the powder.

  • Ionomer Addition: Add the required amount of ionomer solution (e.g., 5 wt% Nafion dispersion) to the mixture. The ionomer-to-carbon ratio is a critical parameter to optimize.

  • Homogenization: Homogenize the ink using a high-power method such as probe sonication. It is crucial to perform this step in an ice bath to prevent overheating, which can damage the ionomer and cause particle aggregation. Sonicate until the ink appears uniform and well-dispersed.

2. Protocol for Spray Coating

  • Substrate Preparation: Clean the electrode substrate thoroughly as described in the troubleshooting section.

  • Heating: Place the substrate on a heated vacuum plate or hot plate set to the desired temperature (e.g., 80-120°C). The optimal temperature will depend on the solvent system.

  • Ink Loading: Load the prepared catalyst ink into the reservoir of an airbrush or ultrasonic spray nozzle.

  • Spraying: Spray the ink onto the heated substrate in short, even passes. Allow the solvent to evaporate between passes to avoid oversaturation of the surface.

  • Loading Measurement: Periodically weigh the electrode to monitor the catalyst loading until the target loading is achieved.

  • Annealing (Optional): After deposition, the catalyst layer may be annealed at a higher temperature to improve crystallinity and adhesion.

3. Protocol for Drop-Casting

  • Substrate Preparation: Prepare a clean and level electrode surface.

  • Ink Application: Using a micropipette, carefully dispense a precise volume of the catalyst ink onto the center of the electrode's active area.

  • Drying: Place the electrode in a covered petri dish or a desiccator to allow for slow, controlled evaporation of the solvent. To minimize the "coffee ring" effect, a solvent-saturated atmosphere can be created by placing a small vial of the solvent inside the drying chamber.

  • Final Drying: Once the solvent has visibly evaporated, the electrode can be further dried in a vacuum oven at a moderate temperature (e.g., 60°C) to remove any residual solvent.

4. Protocol for Electrochemical Deposition

  • Electrolyte Preparation: Prepare an electrolyte solution containing a soluble precursor of iridium and vanadium (e.g., chloride or sulfate salts) at a specific concentration. The pH of the solution is a critical parameter and should be adjusted accordingly.

  • Electrochemical Cell Setup: Use a three-electrode setup with the target electrode as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).

  • Deposition: Apply a constant potential (potentiostatic), constant current (galvanostatic), or a potential cycling (potentiodynamic) program to the working electrode. The choice of method and parameters (potential, current density, time) will determine the catalyst loading and morphology.[5]

  • Post-Treatment: After deposition, rinse the electrode thoroughly with deionized water and dry it. A subsequent thermal treatment may be necessary to convert the deposited metals into their oxide forms.

References

Technical Support Center: Mitigating Irodium Dissolution in IrV-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IrV-based catalysts. The information provided aims to help users mitigate iridium dissolution and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of iridium dissolution in IrV-based catalysts during the oxygen evolution reaction (OER)?

A1: Iridium dissolution in acidic environments, typical for proton exchange membrane water electrolysis (PEMWE), is a significant degradation mechanism.[1][2][3] The process is complex and involves the formation of soluble iridium species at high anodic potentials. The dissolution of iridium is closely linked to the OER mechanism itself, proceeding through shared intermediates.[4] While thermodynamically stable, iridium can dissolve under the harsh oxidative and acidic conditions of PEMWE.[1]

Q2: What is the role of vanadium in IrV-based catalysts, and how does it influence iridium dissolution?

A2: Vanadium is added to iridium-based catalysts to enhance their catalytic activity and, in some cases, to improve stability. Alloying iridium with a transition metal like vanadium can improve the kinetics of the OER.[5] Vanadium can modify the electronic structure of iridium, potentially leading to more favorable binding energies for OER intermediates and thereby increasing activity. However, the presence of vanadium does not always guarantee reduced iridium dissolution, and in some instances, the less stable element may leach out, affecting the long-term stability of the catalyst.

Q3: What are the common signs of catalyst degradation in my experiments?

A3: Catalyst degradation can manifest in several ways, including:

  • Increased Overpotential: A noticeable increase in the potential required to achieve a specific current density indicates a decrease in catalytic activity.

  • Decreased Current Density: A drop in the current density at a constant potential signifies performance loss.

  • Changes in Cyclic Voltammetry (CV) Profile: Alterations in the shape, peak positions, and peak currents of the CV curve can indicate changes in the catalyst's surface chemistry and active area.[5]

  • Visual Changes: In some cases, catalyst delamination or changes in the appearance of the catalyst layer may be visible.[6]

  • Detection of Dissolved Iridium and Vanadium: Analysis of the electrolyte or water outlet via techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can directly quantify the extent of dissolution.

Troubleshooting Guide

Issue 1: High Overpotential and Poor OER Activity

  • Possible Cause 1: Incomplete Catalyst Activation.

    • Solution: Ensure a proper conditioning or activation procedure is performed before testing. This can involve potential cycling or holding the potential at a specific value to electrochemically activate the catalyst surface.

  • Possible Cause 2: Poor Catalyst Ink Quality or Deposition.

    • Solution: Optimize the catalyst ink formulation by ensuring a homogeneous dispersion of the catalyst particles and ionomer.[7] Use of an ultrasonic bath or shear mixer is recommended.[8] The ink deposition technique (e.g., spray coating, drop-casting) should be optimized to create a uniform and well-adhered catalyst layer.

  • Possible Cause 3: High Ohmic Resistance.

    • Solution: Check for poor electrical contacts in the experimental setup. In a membrane electrode assembly (MEA), ensure proper hot-pressing procedures to minimize interfacial resistance between the catalyst layer, membrane, and gas diffusion layer.

Issue 2: Rapid Catalyst Deactivation and Iridium Dissolution

  • Possible Cause 1: Harsh Operating Conditions.

    • Solution: Operating at very high potentials and temperatures can accelerate iridium dissolution. Consider operating at lower current densities and temperatures if the primary goal is to study long-term stability. Dynamic operation, including frequent start-ups and shutdowns, can also be detrimental.[9]

  • Possible Cause 2: Unsuitable Catalyst Support.

    • Solution: The choice of support material is crucial. While carbon supports are common, they can corrode under high anodic potentials, leading to catalyst detachment and agglomeration. Using more stable oxide supports can mitigate this issue.

  • Possible Cause 3: Vanadium Leaching.

    • Solution: Vanadium can be more prone to dissolution than iridium under certain conditions. This can alter the catalyst's composition and structure, leading to deactivation. Characterize the post-mortem catalyst to check for changes in the Ir:V ratio. Optimizing the catalyst synthesis to create a more stable Ir-V oxide solid solution can help.

Issue 3: Catalyst Layer Cracking and Delamination

  • Possible Cause 1: Improper Catalyst Ink Formulation.

    • Solution: The solvent composition and the ratio of ionomer to catalyst in the ink are critical. An inappropriate solvent system can lead to rapid and uneven drying, causing cracks.[10] Adding a high-boiling-point solvent can help to reduce the cracking of the catalyst layer.

  • Possible Cause 2: Inadequate MEA Fabrication Process.

    • Solution: Insufficient hot-pressing temperature or pressure can lead to poor adhesion between the catalyst layer and the membrane, resulting in delamination.[11][12] Conversely, excessive temperature can damage the membrane. Optimize the hot-pressing parameters for your specific materials. Non-uniform thermal compression during hot pressing can also lead to incomplete transfer of the catalyst layer.[6]

  • Possible Cause 3: Mechanical Stress from Membrane Swelling/Shrinking.

    • Solution: Fluctuations in humidity and temperature can cause the membrane to swell and shrink, inducing mechanical stress on the catalyst layer and leading to cracks and delamination.[11][12] Maintaining stable operating conditions can help to minimize this effect.

Quantitative Data

Table 1: Comparison of Iridium Dissolution Rates for Different Catalyst Types (Illustrative Data)

Catalyst TypeOperating ConditionsIridium Dissolution Rate (ng Ir / (h·cm²))Source
Amorphous IrOx1.6 V vs. RHE, 80 °C, 0.5 M H₂SO₄~50-100Fictional Data
Rutile IrO₂1.6 V vs. RHE, 80 °C, 0.5 M H₂SO₄~5-15Fictional Data
IrV (10% V)1.6 V vs. RHE, 80 °C, 0.5 M H₂SO₄~20-40Fictional Data
IrV (25% V)1.6 V vs. RHE, 80 °C, 0.5 M H₂SO₄~30-60Fictional Data

Table 2: Performance Metrics of IrV-Based Catalysts (Illustrative Data)

Catalyst CompositionOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability (hours at constant current)Source
IrO₂30055>1000Fictional Data
Ir₀.₉V₀.₁Oₓ28050800Fictional Data
Ir₀.₇₅V₀.₂₅Oₓ26545500Fictional Data
Ir₀.₅V₀.₅Oₓ25042200Fictional Data

Experimental Protocols

1. Synthesis of IrV-Based Catalyst (Co-precipitation Method - Example)

  • Prepare Precursor Solution: Dissolve stoichiometric amounts of Iridium(III) chloride (IrCl₃) and Vanadium(III) chloride (VCl₃) in deionized water.

  • Precipitation: Slowly add a solution of NaOH (e.g., 1 M) to the precursor solution under vigorous stirring until the pH reaches approximately 9-10.

  • Aging: Continue stirring the resulting suspension at room temperature for 12-24 hours to allow for complete precipitation and aging of the hydroxide precursors.

  • Washing: Centrifuge the precipitate and wash it repeatedly with deionized water until the supernatant is neutral (pH ~7) to remove residual ions.

  • Drying: Dry the washed precipitate in an oven at 80-100 °C overnight.

  • Calcination: Calcine the dried powder in a furnace under an air or oxygen atmosphere at a specified temperature (e.g., 300-500 °C) for several hours to form the mixed oxide. The calcination temperature is a critical parameter that influences the crystallinity and particle size of the catalyst.

2. Rotating Disk Electrode (RDE) Testing Protocol

  • Catalyst Ink Preparation: Disperse a known amount of the IrV catalyst powder in a solution of deionized water, isopropanol, and a small amount of Nafion® ionomer solution (e.g., 5 wt%).[13] Sonicate the mixture for at least 30 minutes to form a homogeneous ink.[8]

  • Electrode Preparation: Pipette a small, precise volume of the catalyst ink onto the glassy carbon surface of the RDE tip.[8] Allow the solvent to evaporate slowly while rotating the electrode at a low speed to ensure a uniform catalyst film.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared RDE as the working electrode, a platinum wire or mesh as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).[8] The electrolyte should be a deaerated acidic solution (e.g., 0.5 M H₂SO₄).

  • Cyclic Voltammetry (CV): Perform CV scans at various scan rates to characterize the catalyst's electrochemical properties and determine its electrochemical surface area (ECSA).

  • Linear Sweep Voltammetry (LSV) for OER Activity: Record LSV curves at different rotation speeds (e.g., 400, 900, 1600, 2500 rpm) while sweeping the potential to anodic values.[13] Correct the data for iR-drop.

  • Stability Testing: Perform an accelerated stress test (AST) by holding the potential at a high value (e.g., 1.6 V vs. RHE) for an extended period or by cycling the potential between two values.[13] Monitor the current decay over time.

3. Membrane Electrode Assembly (MEA) Fabrication and Testing

  • Catalyst Ink Preparation: Prepare a catalyst ink as described for RDE testing, but potentially with a different solvent composition and ionomer-to-carbon ratio suitable for spray coating.[14]

  • Catalyst Coating: Spray-coat the catalyst ink onto a proton exchange membrane (e.g., Nafion®) or a gas diffusion layer (GDL) to form a catalyst-coated membrane (CCM) or a gas diffusion electrode (GDE), respectively.[14]

  • Hot Pressing: Assemble the CCM or GDEs with the membrane and GDLs and hot-press them at a specific temperature and pressure to form the MEA.[4]

  • Single Cell Assembly: Place the MEA into a single-cell test fixture with flow fields for reactant and product transport.

  • Conditioning: Condition the MEA by operating it at a low current density for a period to hydrate the membrane and activate the catalyst.

  • Polarization Curve: Record a polarization curve by sweeping the current and measuring the corresponding cell voltage to evaluate the MEA's performance.

  • Durability Testing: Conduct long-term galvanostatic (constant current) or potentiostatic (constant voltage) holds, or apply an AST protocol to assess the durability of the MEA.[9]

4. ICP-MS Protocol for Dissolution Analysis

  • Sample Collection: Collect aliquots of the electrolyte or the outlet water from the anode side of the PEMWE cell at regular intervals during the stability test.

  • Sample Preparation: Dilute the collected samples with a known volume of ultrapure water and acidify them with a small amount of high-purity nitric acid (e.g., to a final concentration of 2% HNO₃) to stabilize the dissolved ions.[15][16]

  • Calibration Standards: Prepare a series of calibration standards with known concentrations of iridium and vanadium in a matrix that matches the sample matrix as closely as possible.[15]

  • ICP-MS Measurement: Analyze the prepared samples and calibration standards using an ICP-MS instrument. Use appropriate isotopes for iridium (e.g., ¹⁹³Ir) and vanadium (e.g., ⁵¹V) and correct for any potential polyatomic interferences.[17]

  • Quantification: Determine the concentration of iridium and vanadium in the samples by comparing their signal intensities to the calibration curve. Calculate the dissolution rate based on the measured concentration, the volume of the collected sample, and the time interval.

Visualizations

Iridium_Dissolution_Pathway cluster_catalyst_layer Catalyst Layer cluster_electrolyte Electrolyte Ir_surface Ir Surface Site Ir_oxide Ir Oxide (IrOₓ) Ir_surface->Ir_oxide Oxidation Ir_intermediate Ir(III)/Ir(IV) Intermediate Ir_oxide->Ir_intermediate OER Potential OER_product O₂ Evolution Ir_intermediate->OER_product Desired Pathway Ir_dissolved Dissolved Ir Species (Ir³⁺, IrO₄²⁻) Ir_intermediate->Ir_dissolved Dissolution Pathway

Figure 1. Simplified signaling pathway of iridium dissolution during the OER.

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Electrochemical Testing cluster_analysis Post-Mortem Analysis Synthesis IrV Catalyst Synthesis (e.g., co-precipitation) Characterization Physicochemical Characterization (XRD, TEM, XPS) Synthesis->Characterization Ink_Prep Catalyst Ink Preparation Characterization->Ink_Prep RDE_Test RDE Testing (Activity) Ink_Prep->RDE_Test MEA_Fab MEA Fabrication Ink_Prep->MEA_Fab MEA_Test MEA Testing (Performance & Durability) MEA_Fab->MEA_Test Dissolution_Analysis ICP-MS Analysis of Electrolyte/Water MEA_Test->Dissolution_Analysis Post_Characterization Post-Mortem Catalyst Characterization MEA_Test->Post_Characterization

Figure 2. General experimental workflow for IrV catalyst development and testing.

Troubleshooting_Tree Start Poor Performance? High_Overpotential High Overpotential? Start->High_Overpotential Yes Rapid_Degradation Rapid Degradation? Start->Rapid_Degradation No Check_Activation Check Catalyst Activation Protocol High_Overpotential->Check_Activation Yes Optimize_Ink Optimize Catalyst Ink & Deposition High_Overpotential->Optimize_Ink No Check_Conditions Review Operating Conditions (Potential, Temperature) Rapid_Degradation->Check_Conditions Yes Evaluate_Support Evaluate Catalyst Support Stability Rapid_Degradation->Evaluate_Support No Layer_Integrity Catalyst Layer Integrity Issues? Rapid_Degradation->Layer_Integrity Also... Check_Resistance Check for High Ohmic Resistance Optimize_Ink->Check_Resistance Analyze_Leaching Analyze for Vanadium Leaching Evaluate_Support->Analyze_Leaching Optimize_Ink_Drying Optimize Ink Formulation for Drying Layer_Integrity->Optimize_Ink_Drying Cracking Optimize_HotPress Optimize MEA Hot-Pressing Layer_Integrity->Optimize_HotPress Delamination Stabilize_Conditions Stabilize Operating Humidity/Temp. Optimize_HotPress->Stabilize_Conditions

Figure 3. Troubleshooting decision tree for common issues with IrV catalysts.

References

Accelerated stress test protocols for Iridium-vanadium durability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the accelerated stress testing of iridium-vanadium catalysts for the oxygen evolution reaction (OER). The information is intended for researchers, scientists, and drug development professionals working with these materials in environments such as Proton Exchange Membrane (PEM) electrolyzers.

Troubleshooting Guide

This guide addresses common issues encountered during accelerated stress testing of iridium-vanadium catalysts.

Issue Potential Cause(s) Recommended Action(s)
Rapid Performance Degradation 1. Aggressive Potential Cycling: Cycling to excessively high upper potentials can accelerate iridium and vanadium dissolution.[1][2] 2. High Static Current Density: Continuous operation at high current densities can lead to significant performance losses.[3] 3. Support Instability: The catalyst support material may be corroding under the applied potentials.1. Review and adjust the upper potential limit of the cycling protocol. Consider a lower, more realistic potential range for initial screening. 2. Incorporate rest periods or lower current density steps into the testing protocol. 3. Characterize the support material's stability independently. Consider using more corrosion-resistant supports like tantalum-doped tin oxides (TaTO).[4]
High Iridium/Vanadium Dissolution 1. Formation of Soluble Species: Certain potential ranges and operating conditions can favor the formation of soluble iridium and vanadium species.[5][6] 2. Lattice Oxygen Participation: The involvement of lattice oxygen in the OER can destabilize the oxide structure, leading to dissolution.[5]1. Analyze the electrolyte for dissolved iridium and vanadium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify dissolution rates under different conditions.[1] 2. Consider the impact of the catalyst's crystal structure and morphology on lattice oxygen participation.
Inconsistent or Irreproducible Results 1. Variability in Catalyst Synthesis: Inconsistent catalyst composition, particle size, or morphology can lead to different degradation behaviors. 2. Inconsistent Testing Conditions: Variations in electrolyte purity, temperature, or cell assembly can affect results.1. Ensure a consistent and well-documented catalyst synthesis procedure. 2. Standardize all experimental parameters, including electrolyte preparation, cell temperature, and assembly torque.
Changes in Catalyst Layer Structure 1. Catalyst Particle Agglomeration: Mobile catalyst particles can agglomerate, reducing the electrochemically active surface area. 2. Support Corrosion: Degradation of the support material can lead to the collapse of the catalyst layer structure.1. Perform post-mortem analysis of the catalyst layer using techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe changes in morphology. 2. Evaluate the durability of the support material under the same AST conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms for iridium-based catalysts in acidic OER environments?

A1: The primary degradation mechanisms for iridium-based catalysts include iridium dissolution, particle agglomeration, and detachment from the support.[6] Iridium can dissolve into the electrolyte at high anodic potentials, leading to a loss of active material.[5][6]

Q2: How does potential cycling affect the durability of iridium catalysts?

A2: Potential cycling, especially to high upper potentials, can accelerate the degradation of iridium catalysts.[1][2] Transient conditions can lead to increased dissolution compared to static operation at a constant potential.[3] However, the specific impact depends on the potential window, cycle frequency, and catalyst properties.

Q3: What is the role of the catalyst support in the durability of iridium-vanadium catalysts?

A3: The catalyst support plays a crucial role in the overall durability. A stable support provides good electrical contact and prevents the detachment and agglomeration of the catalyst particles. Corrosion of the support can lead to a catastrophic failure of the catalyst layer. Tantalum-doped tin oxides (TaTO) have shown better stability compared to antimony-doped tin oxides (ATO) and carbon black in some studies.[4]

Q4: How can I quantify the durability of my iridium-vanadium catalyst?

A4: Durability can be quantified by monitoring the change in performance over time or after a specific number of cycles. Key metrics include the decrease in current density at a given voltage, the increase in overpotential required to achieve a certain current density, and the loss of electrochemically active surface area (ECSA). Direct measurement of dissolved iridium and vanadium in the electrolyte via ICP-MS provides a quantitative measure of catalyst dissolution.[1]

Q5: Are there standardized accelerated stress test protocols for iridium-vanadium catalysts?

A5: While there are no universally standardized protocols specifically for iridium-vanadium, several protocols developed for iridium-based catalysts can be adapted. These typically involve potential cycling or constant potential holds designed to accelerate the degradation mechanisms observed during long-term operation. It is important to choose a protocol that is relevant to the intended application of the catalyst.

Experimental Protocols

Protocol 1: Potential Cycling Accelerated Stress Test

This protocol is designed to simulate the transient conditions experienced during start-up and shutdown of a PEM electrolyzer.

Methodology:

  • Electrolyte: 0.5 M H₂SO₄

  • Working Electrode: Glassy carbon electrode coated with the Iridium-Vanadium catalyst.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Reversible Hydrogen Electrode (RHE).

  • Procedure:

    • Perform an initial electrochemical characterization (e.g., Cyclic Voltammetry (CV) to determine ECSA, and Linear Sweep Voltammetry (LSV) for OER activity).

    • Apply a square wave potential profile between a lower potential limit (e.g., 1.2 V vs. RHE) and an upper potential limit (e.g., 1.6 V vs. RHE).

    • Hold at each potential for a set duration (e.g., 30 seconds).

    • Repeat for a specified number of cycles (e.g., 1,000 - 10,000 cycles).

    • Periodically interrupt the cycling to perform diagnostic CV and LSV measurements to monitor performance degradation.

    • Collect electrolyte samples at regular intervals for ICP-MS analysis of dissolved iridium and vanadium.

Protocol 2: Constant Potential Hold Accelerated Stress Test

This protocol assesses the stability of the catalyst under continuous high-load operation.

Methodology:

  • Electrolyte: 0.5 M H₂SO₄

  • Working Electrode: Glassy carbon electrode coated with the Iridium-Vanadium catalyst.

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Reversible Hydrogen Electrode (RHE).

  • Procedure:

    • Perform an initial electrochemical characterization (CV and LSV).

    • Hold the working electrode at a constant high potential (e.g., 1.8 V vs. RHE) for an extended period (e.g., 24-100 hours).

    • Monitor the current density decay over time.

    • After the hold, perform a final electrochemical characterization.

    • Analyze the electrolyte for dissolved metals.

Visualizations

AST_Workflow cluster_pre_ast Pre-AST Characterization cluster_ast Accelerated Stress Test cluster_in_situ In-situ Monitoring cluster_post_ast Post-AST Characterization pre_cv Cyclic Voltammetry (ECSA) ast_protocol Apply AST Protocol (Potential Cycling or Constant Hold) pre_cv->ast_protocol pre_lsv Linear Sweep Voltammetry (Activity) pre_lsv->ast_protocol monitoring Monitor Current/Voltage Collect Electrolyte for ICP-MS ast_protocol->monitoring post_cv Cyclic Voltammetry (ECSA) ast_protocol->post_cv post_lsv Linear Sweep Voltammetry (Activity) ast_protocol->post_lsv post_sem SEM/TEM (Morphology) ast_protocol->post_sem post_icpms ICP-MS (Dissolution) ast_protocol->post_icpms monitoring->ast_protocol Continue Cycling/Hold

Caption: Workflow for an accelerated stress test experiment.

Degradation_Pathway catalyst Ir-V Oxide Catalyst stressors AST Stressors (High Potential, Cycling) dissolution Iridium & Vanadium Dissolution stressors->dissolution agglomeration Particle Agglomeration stressors->agglomeration support_corr Support Corrosion stressors->support_corr performance_loss Performance Degradation dissolution->performance_loss agglomeration->performance_loss support_corr->performance_loss

Caption: Key degradation pathways for Ir-V catalysts.

References

Identifying and avoiding experimental artifacts in IrV electrochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common experimental artifacts in iridium and vanadium electrochemistry.

Iridium Electrochemistry: Troubleshooting and FAQs

The electrochemistry of iridium and its oxides is central to various applications, including electrocatalysis and sensor development. However, accurate and reproducible measurements can be challenging due to several potential experimental artifacts.

Frequently Asked questions (FAQs)

1. Why do I see unexpected peaks or distorted voltammograms in my iridium cyclic voltammetry (CV) experiments?

Distorted or unexpected peaks in the CV of iridium-based materials can arise from several sources:

  • Surface Contamination: The electrode surface can be contaminated by impurities from the electrolyte, solvent, or even the atmosphere. These contaminants can adsorb onto the electrode surface, blocking active sites or undergoing redox reactions themselves, leading to extraneous peaks.[1]

  • Oxygen Interference: Dissolved oxygen in the electrolyte can be reduced at the electrode surface, particularly at negative potentials, leading to a large cathodic current that can overlap with the signals of interest.

  • pH Changes near the Electrode: Local pH changes at the electrode-electrolyte interface can alter the redox potentials of iridium species, causing peak shifting and broadening.

  • Film Aging: Iridium oxide films can undergo an "aging" process, especially in acidic solutions when held at reduced states. This can lead to a positive shift in the anodic peaks and a decrease in reaction kinetics.[2]

  • Inadequate iR Compensation: Uncompensated solution resistance (iR drop) can distort the shape of the CV, causing peak broadening and a shift in peak potentials, especially at high scan rates and currents.

2. My iridium CV looks different with each cycle. What could be the cause?

This is a common issue often related to:

  • Electrode Surface Roughening/Restructuring: Continuous potential cycling can lead to changes in the surface morphology of the iridium electrode, altering its electrochemically active surface area and, consequently, the current response.

  • Progressive Contamination: If the electrolyte or solvent contains impurities, they can gradually accumulate on the electrode surface with each cycle, leading to a progressive change in the voltammogram.

  • Film Growth/Dissolution: In some potential ranges and electrolytes, the iridium oxide layer can either grow or dissolve during cycling, leading to changes in the observed currents.

3. How can I minimize the interference of oxygen in my experiments?

To minimize oxygen-related artifacts:

  • Purge the Electrolyte: Before the experiment, purge the electrolyte with an inert gas (e.g., high-purity argon or nitrogen) for at least 20-30 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: During the experiment, maintain a blanket of the inert gas over the electrolyte to prevent oxygen from redissolving.

  • Use an Oxygen Scavenger: In some cases, adding an oxygen scavenger to the electrolyte can be effective, but care must be taken to ensure it does not interfere with the iridium electrochemistry.

Troubleshooting Guide: Iridium Electrochemistry
Observed Problem Potential Cause Recommended Solution
Distorted or noisy CV High cell impedance, poor cable connections, environmental noise.Ensure tight cable connections. Use a Faraday cage to shield the cell from external noise.[3]
Unstable baseline Charging currents at the electrode-solution interface.Decrease the scan rate, increase the analyte concentration, or use a working electrode with a smaller surface area.[4]
Unexpected peaks appearing over time Environmental impurities (e.g., oxygen, water).Purge the cell with an inert gas and consider using a glove box for a more controlled environment.[4]
Shifting peak potentials Reference electrode instability or local pH changes.Check the reference electrode for blockage or air bubbles. Ensure the electrolyte is well-buffered if pH sensitivity is a concern.
Poorly defined redox peaks Slow electron transfer kinetics or high uncompensated resistance.Decrease the scan rate to allow for complete reaction. Minimize the distance between the working and reference electrodes to reduce uncompensated resistance.
Experimental Protocol: Iridium Electrode Cleaning

A clean electrode surface is crucial for obtaining reliable data. Here is a general protocol for cleaning a polycrystalline iridium electrode:

  • Mechanical Polishing:

    • Polish the electrode surface with successively finer alumina slurries (e.g., 1.0, 0.3, and finally 0.05 µm) on a polishing cloth.[5][6]

    • Rinse the electrode thoroughly with deionized water between each polishing step.

  • Sonication:

    • After the final polishing step, sonicate the electrode in deionized water for 5-10 minutes to remove any adhered alumina particles.[6][7]

    • Follow with sonication in a suitable organic solvent (e.g., ethanol or acetone) to remove any organic residues.

  • Electrochemical Cleaning:

    • In a fresh, deaerated electrolyte (e.g., 0.5 M H₂SO₄), cycle the potential of the iridium electrode over a wide range (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) at a moderate scan rate (e.g., 50 mV/s) for several cycles until a stable and reproducible cyclic voltammogram is obtained.[8] This process helps to form a stable and clean iridium oxide layer.

Workflow for Troubleshooting Iridium CV Artifacts

Troubleshooting_Iridium_CV start Start: Distorted Iridium CV check_connections Check Electrode & Cable Connections start->check_connections check_ref_electrode Inspect Reference Electrode check_connections->check_ref_electrode Connections OK final_analysis Analyze Results check_connections->final_analysis Connections Faulty -> Fix check_electrolyte Deaerate Electrolyte & Check for Impurities check_ref_electrode->check_electrolyte Reference OK check_ref_electrode->final_analysis Reference Faulty -> Replace/Fix check_cleaning Review Electrode Cleaning Protocol check_electrolyte->check_cleaning Electrolyte OK check_electrolyte->final_analysis Electrolyte Contaminated -> Purify/Replace adjust_scan_rate Vary Scan Rate check_cleaning->adjust_scan_rate Cleaning OK check_cleaning->final_analysis Cleaning Inadequate -> Re-clean ir_compensation Check iR Compensation adjust_scan_rate->ir_compensation ir_compensation->final_analysis

Caption: A flowchart for systematically troubleshooting common artifacts in iridium cyclic voltammetry.

Vanadium Electrochemistry: Troubleshooting and FAQs

The electrochemistry of vanadium is of great interest, particularly for its application in redox flow batteries (VRFBs). The performance of these systems is highly dependent on the electrochemical behavior of the various vanadium oxidation states.

Frequently Asked questions (FAQs)

1. What causes the peaks in my vanadium CV to be poorly resolved or to have a large peak-to-peak separation?

Poorly resolved peaks or a large separation between the anodic and cathodic peaks in vanadium CV are often indicative of:

  • Slow Electron Transfer Kinetics: The kinetics of the vanadium redox reactions can be sluggish on some electrode materials, leading to quasi-reversible or irreversible behavior.

  • Mass Transport Limitations: At high scan rates or low analyte concentrations, the rate of diffusion of vanadium ions to the electrode surface may not be fast enough to keep up with the rate of the potential sweep. This can lead to peak broadening and increased peak separation.[9][10]

  • Electrode Passivation: The formation of passivating layers on the electrode surface can hinder electron transfer and lead to poor electrochemical performance.

  • Electrolyte Imbalance: In VRFB systems, an imbalance in the state of charge or vanadium concentration between the two half-cells can affect the observed CV.[11]

2. I am seeing a gradual decrease in the peak currents over multiple CV cycles. What is happening?

A decrease in peak currents over time can be attributed to:

  • Electrolyte Degradation: Vanadium electrolytes can degrade over time, especially at elevated temperatures, leading to a decrease in the concentration of the electroactive species.[12]

  • Electrode Fouling: The electrode surface can become fouled by reaction byproducts or impurities in the electrolyte, reducing its active surface area.

  • Vanadium Crossover: In a two-compartment cell, the crossover of vanadium ions through the membrane can lead to a change in the concentration of the analyte in the working electrode compartment.

3. How do impurities in the vanadium electrolyte affect the CV?

Impurities can have a significant impact on the electrochemistry of vanadium. For example:

  • Metallic Impurities: Metal ions such as Fe³⁺, Cr³⁺, and Mn²⁺ can introduce side reactions, catalyze parasitic reactions like hydrogen evolution, and alter the kinetics of the vanadium redox reactions.[4][13]

  • Organic Impurities: Organic molecules can adsorb onto the electrode surface, blocking active sites and inhibiting the desired electrochemical reactions.

Troubleshooting Guide: Vanadium Electrochemistry
Observed Problem Potential Cause Recommended Solution
High overpotentials for redox reactions Poor catalytic activity of the electrode material.Use an electrode material with higher catalytic activity for vanadium redox reactions (e.g., graphite felt with surface modifications).
Low peak currents Low concentration of active species, mass transport limitations, or low electrochemically active surface area.Increase the concentration of the vanadium electrolyte. Decrease the scan rate or use a rotating disk electrode to enhance mass transport. Ensure the electrode has a high surface area.
Asymmetric peaks Quasi-reversible or irreversible electron transfer.Lower the scan rate to approach more reversible behavior.
Side reactions (e.g., hydrogen evolution) Impurities in the electrolyte or operating at too negative potentials.Purify the electrolyte to remove metallic impurities.[4][13] Adjust the potential window to avoid the hydrogen evolution reaction.
Quantitative Data: Effect of Impurities on Vanadium Electrochemistry

The presence of metallic impurities can significantly alter the cyclic voltammogram of vanadium electrolytes. The following table summarizes the qualitative effects of common impurities.

Impurity Concentration Observed Effect on CV Reference
Al³⁺> 50 ppmDecreased electrochemical activity and reversibility of the V²⁺/V³⁺ couple.[3]
Fe²⁺0.02 - 0.1 MIncreased peak separation, indicating decreased reversibility.[4]
Mn²⁺up to 0.1 MNegligible impact on charge-discharge efficiencies over 200 cycles.[13]
Experimental Protocol: Vanadium Electrolyte Preparation

A common method for preparing a V(IV) electrolyte solution for electrochemical studies is as follows:

  • Dissolution: Dissolve vanadyl sulfate (VOSO₄) in a solution of sulfuric acid (e.g., 2 M H₂SO₄) to the desired concentration (e.g., 1.5 M VOSO₄).

  • Stirring: Stir the solution vigorously for several hours at room temperature to ensure complete dissolution.

  • Filtration: Filter the solution to remove any undissolved particles.

  • Electrochemical Pre-treatment (Optional): To obtain a specific V(III)/V(IV) ratio, the prepared electrolyte can be electrochemically reduced or oxidized in a divided cell.

For preparing a mixed-valence electrolyte (e.g., V³⁺/V⁴⁺), controlled potential electrolysis or chemical reduction/oxidation of a VOSO₄ solution can be performed.[2][14][15]

Logical Diagram for Identifying Vanadium Redox Peaks

Vanadium_Redox_Peaks start Start: Analyze Vanadium CV anodic_scan Anodic Scan (Positive Direction) start->anodic_scan cathodic_scan Cathodic Scan (Negative Direction) start->cathodic_scan peak1 Peak ~ +1.0 V vs SHE (V(IV) -> V(V)) anodic_scan->peak1 peak2 Peak ~ -0.25 V vs SHE (V(III) -> V(II)) anodic_scan->peak2 peak3 Peak ~ +0.9 V vs SHE (V(V) -> V(IV)) cathodic_scan->peak3 peak4 Peak ~ -0.3 V vs SHE (V(II) -> V(III)) cathodic_scan->peak4

Caption: A diagram illustrating the expected redox peaks for vanadium species in a cyclic voltammogram. Note that exact potentials can vary with experimental conditions.

References

Technical Support Center: Enhancing the Adhesion of IrV Thin Films to Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to the adhesion of Iridium-Vanadium (IrV) thin films to various substrates. The following information is compiled from best practices in thin film deposition and analysis.

Troubleshooting Guide: Common Adhesion Issues

Poor adhesion of IrV thin films can manifest as delamination, peeling, or cracking. This guide provides a systematic approach to diagnosing and resolving these common issues.

Issue 1: Film Delamination or Peeling After Deposition

Question: My IrV thin film is peeling or delaminating from the substrate immediately after the deposition process. What are the likely causes and how can I fix this?

Answer:

Immediate delamination is often a result of inadequate substrate preparation or improper deposition conditions. Here are the primary factors to investigate:

  • Substrate Contamination: The presence of organic residues, moisture, or particulate matter on the substrate surface is a leading cause of poor adhesion.[1] A pristine surface is crucial for forming a strong bond between the film and the substrate.

  • Incompatible Surfaces: A large mismatch in surface energy between the IrV film and the substrate can hinder proper wetting and bonding.

  • High Internal Stress: Stress that develops within the film during deposition can exceed the adhesive force, causing it to detach from the substrate.[1]

Troubleshooting Steps:

  • Improve Substrate Cleaning: Implement a rigorous, multi-step cleaning protocol. A common and effective procedure involves sequential ultrasonic cleaning in a series of solvents to remove various contaminants.[2]

  • In-Situ Substrate Cleaning: Utilize in-situ cleaning techniques within the deposition chamber just before deposition. This can include plasma etching or ion bombardment to remove any remaining surface contaminants and activate the substrate surface.

  • Use an Adhesion Layer: The introduction of a thin adhesion-promoting layer (also known as a tie layer or buffer layer) can significantly improve the bond between the substrate and the IrV film.[2] Chromium (Cr) and Titanium (Ti) are commonly used adhesion layers for noble metal films on oxide substrates.[2]

  • Optimize Deposition Parameters: Adjust deposition parameters to minimize internal stress. This can include optimizing the sputtering pressure, deposition rate, and substrate temperature.[3]

Issue 2: Film Adhesion Failure During Subsequent Processing or Use

Question: My IrV film adheres well initially but fails (e.g., cracks or delaminates) during subsequent processing steps like annealing or during its application. What could be the cause?

Answer:

Delayed adhesion failure is often related to stresses induced by thermal cycling, mechanical flexing, or environmental exposure.

  • Thermal Mismatch: A significant difference in the coefficient of thermal expansion (CTE) between the IrV film and the substrate can lead to high thermal stresses during heating or cooling, causing the film to crack or delaminate.

  • Environmental Factors: Exposure to humidity or corrosive environments can weaken the interfacial bond over time.[1]

  • Mechanical Stress: For applications involving flexible substrates, mechanical bending or stretching can induce stress at the film-substrate interface, leading to failure.[1]

Troubleshooting Steps:

  • Controlled Annealing: If post-deposition annealing is required, use a slow ramp rate for heating and cooling to minimize thermal shock. The annealing temperature and duration are critical parameters that need to be optimized.

  • Adhesion Layer Selection: Ensure the chosen adhesion layer is thermally stable and maintains its adhesive properties at the processing and operating temperatures.

  • Stress Reduction: Post-deposition annealing can also help to relieve internal stresses that may have developed during film growth.[4]

Frequently Asked Questions (FAQs)

Substrate Preparation

Q1: What is a reliable cleaning protocol for silicon (Si) or fused silica (SiO₂) substrates before IrV deposition?

A1: A multi-step solvent cleaning process followed by in-situ plasma cleaning is highly recommended. A typical protocol is as follows:

  • Ultrasonic cleaning in acetone for 10-15 minutes.

  • Ultrasonic cleaning in isopropanol (IPA) for 10-15 minutes.

  • Rinsing with deionized (DI) water.

  • Drying with a stream of dry nitrogen gas.

  • Immediate transfer to the deposition system.

  • In-situ argon (Ar) plasma cleaning for 5-10 minutes prior to deposition to remove any remaining surface contaminants.[2]

Q2: How does substrate surface roughness affect adhesion?

A2: A moderate increase in surface roughness can sometimes improve adhesion by increasing the surface area for mechanical interlocking. However, excessive roughness can lead to stress concentrations and void formation at the interface, which can be detrimental to adhesion. For most thin film applications, a smooth and clean surface is ideal.

Adhesion Promoters

Q3: What are suitable adhesion layers for IrV films on Si/SiO₂ substrates?

A3: While specific data for IrV is limited, for pure Iridium films on SiO₂, a thin layer of Chromium (Cr) has been shown to be an effective adhesion promoter.[2] Titanium (Ti) is another common adhesion layer for noble metals on oxide surfaces. A typical thickness for these adhesion layers is in the range of 5-20 nm.

Deposition Parameters

Q4: How do sputtering deposition parameters influence the adhesion of IrV films?

A4: Several sputtering parameters can significantly impact film adhesion:

  • Sputtering Pressure: Lowering the working gas pressure can increase the energy of the sputtered atoms arriving at the substrate, which can improve film density and adhesion.[2]

  • Substrate Temperature: Heating the substrate during deposition can increase the mobility of the deposited atoms, promoting better film growth and interfacial bonding.[3] However, excessive temperature can lead to unwanted reactions or stress.

  • Deposition Rate: A lower deposition rate can sometimes result in a more ordered film growth with lower internal stress, which can be beneficial for adhesion.[3]

Post-Deposition Treatments

Q5: Can post-deposition annealing improve the adhesion of IrV films?

A5: Yes, post-deposition annealing can be a very effective method for improving adhesion. The thermal energy allows for atomic rearrangement at the film-substrate interface, which can strengthen the bond and relieve internal stresses.[4] The optimal annealing temperature and time are highly dependent on the specific film and substrate materials and need to be determined experimentally.

Experimental Protocols

Protocol 1: Substrate Cleaning for Si/SiO₂

This protocol provides a detailed procedure for cleaning silicon or fused silica substrates to ensure a pristine surface for IrV thin film deposition.

Materials:

  • Acetone (semiconductor grade)

  • Isopropanol (IPA, semiconductor grade)

  • Deionized (DI) water (18 MΩ·cm)

  • High-purity nitrogen (N₂) gas

  • Ultrasonic bath

  • Substrate holders

Procedure:

  • Place the substrates in a clean substrate holder.

  • Immerse the holder in a beaker containing acetone.

  • Perform ultrasonic cleaning for 15 minutes.

  • Transfer the holder to a beaker with IPA and perform ultrasonic cleaning for another 15 minutes.

  • Rinse the substrates thoroughly by immersing the holder in a beaker of flowing DI water for 5 minutes.

  • Dry the substrates using a gentle stream of high-purity N₂ gas.

  • Immediately load the substrates into the deposition system's load-lock chamber.

Workflow for Substrate Cleaning

G cluster_cleaning Substrate Cleaning Protocol start Start ultrasonic_acetone Ultrasonic Clean in Acetone (15 min) start->ultrasonic_acetone ultrasonic_ipa Ultrasonic Clean in Isopropanol (15 min) ultrasonic_acetone->ultrasonic_ipa di_rinse Rinse with Deionized Water ultrasonic_ipa->di_rinse n2_dry Dry with Nitrogen Gas di_rinse->n2_dry load Load into Deposition System n2_dry->load end_process End load->end_process

Caption: A typical workflow for cleaning Si/SiO₂ substrates before thin film deposition.

Protocol 2: Scratch Test for Adhesion Characterization

The scratch test is a widely used method to quantitatively assess the adhesion of thin films. It involves creating a controlled scratch with a stylus of a known geometry under a progressively increasing normal load.[5][6] The critical load at which the film begins to fail is a measure of its adhesion.

Equipment:

  • Scratch tester with a diamond stylus (e.g., Rockwell C type with a 200 µm radius tip)

  • Optical microscope with image capture capabilities

Procedure:

  • Mount the IrV-coated substrate securely on the sample stage of the scratch tester.

  • Set the scratch parameters:

    • Start Load (e.g., 0.1 N)

    • End Load (e.g., 30 N)

    • Loading Rate (e.g., 10 N/min)

    • Scratch Speed (e.g., 5 mm/min)

    • Scratch Length (e.g., 5 mm)

  • Perform the scratch test. The instrument will record the normal load, tangential force, and acoustic emission (if available) as a function of the scratch distance.

  • Examine the scratch track using the integrated optical microscope.

  • Identify the critical loads (Lc) corresponding to specific failure events, such as:

    • Lc1: First appearance of cracks in the film.

    • Lc2: First signs of film chipping or delamination at the edges of the scratch.

    • Lc3: Complete removal of the film from the scratch track.

  • Repeat the test at least three times on different locations of the sample to ensure reproducibility.

Logical Flow for Scratch Test Analysis

G cluster_scratch_test Scratch Test Analysis perform_scratch Perform Scratch Test (Progressive Load) microscope_analysis Optical Microscope Examination perform_scratch->microscope_analysis data_analysis Analyze Data (Load, Friction, AE) perform_scratch->data_analysis identify_lc1 Identify Lc1 (First Cracks) microscope_analysis->identify_lc1 identify_lc2 Identify Lc2 (First Delamination) identify_lc1->identify_lc2 identify_lc3 Identify Lc3 (Complete Removal) identify_lc2->identify_lc3 report Report Critical Loads identify_lc3->report data_analysis->report

Caption: A logical workflow for performing and analyzing a scratch test to determine film adhesion.

Data Presentation

Due to the limited availability of specific quantitative adhesion data for IrV thin films in the reviewed literature, the following table provides example data for pure Iridium (Ir) films on fused silica (SiO₂) with and without a Chromium (Cr) adhesion layer. This data can serve as a reference and starting point for optimizing the adhesion of IrV films.

Film StackSubstrateAdhesion LayerDeposition MethodAdhesion Test MethodCritical Load (Lc2) for Delamination (N)Reference
IrFused Silica (SiO₂)NoneDC Magnetron SputteringVisual InspectionPoor (Spalled)[2]
Ir/CrFused Silica (SiO₂)Cr (~24 nm)DC Magnetron SputteringVisual InspectionGood (No Spalling)[2]

Note: The terms "Poor" and "Good" are qualitative assessments from the source. For quantitative comparisons, a standardized test like the scratch test is necessary. The table below presents hypothetical scratch test data to illustrate how quantitative results can be structured.

Film StackSubstrateAnnealing Temp. (°C)Critical Load (Lc1) - Cracking (N)Critical Load (Lc2) - Delamination (N)
IrVSi/SiO₂As-deposited5.2 ± 0.48.5 ± 0.6
IrVSi/SiO₂4006.1 ± 0.512.3 ± 0.8
IrV/CrSi/SiO₂As-deposited7.5 ± 0.615.1 ± 1.0
IrV/CrSi/SiO₂4008.2 ± 0.718.9 ± 1.2

This is example data and should be experimentally verified for your specific IrV films.

References

Technical Support Center: Iridium-Vanadium Alloy Passivation and Surface Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the passivation and surface treatment of iridium-vanadium (Ir-V) alloys. The information provided is based on general principles of metallurgy and surface science and should be adapted to specific experimental conditions and alloy compositions.

Troubleshooting Guide

This guide addresses common issues encountered during the passivation and surface treatment of Ir-V alloys.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or Non-uniform Passive Layer Improper surface cleaning, leading to residual contaminants.Implement a multi-step cleaning process: 1. Degreasing with a non-chlorinated solvent. 2. Ultrasonic cleaning in a mild alkaline solution. 3. Thorough rinsing with deionized water between each step.
Non-uniform etching or activation of the alloy surface.Optimize the etching parameters (acid concentration, temperature, and time). Consider electrochemical etching for more precise control.
Inconsistent temperature or concentration of the passivating solution.Use a temperature-controlled bath and regularly monitor the concentration of the passivating agent. Ensure uniform agitation of the solution.
Poor Corrosion Resistance After Passivation Incomplete removal of free iron or other surface contaminants.Increase the duration of the passivation treatment or use a more aggressive passivating agent. Verify the effectiveness of the cleaning and pickling steps prior to passivation.
Formation of a porous or poorly adherent oxide layer.Adjust the passivation parameters (e.g., pH, potential in electrochemical passivation) to promote the formation of a dense, stable oxide. Consider a post-passivation thermal treatment in a controlled atmosphere to densify the oxide layer.
Contamination of the passivating bath.Regularly replace or filter the passivating solution to avoid the accumulation of dissolved metallic ions and other impurities.
Surface Discoloration or Staining Reaction with residual cleaning or pickling agents.Ensure thorough rinsing with deionized water after each chemical treatment step. A final rinse with isopropyl alcohol can aid in drying and prevent water spots.
Formation of a thick, non-protective oxide layer.Reduce the passivation time or temperature. For electrochemical passivation, lower the applied potential or current density.
Contamination from the handling or storage environment.Handle passivated samples with clean, lint-free gloves. Store in a desiccator or an inert gas environment to prevent atmospheric contamination.
Difficulty in Achieving a Stable Oxide Layer The specific Ir-V alloy composition is not amenable to the chosen passivation method.Experiment with different passivating agents (e.g., nitric acid, citric acid, or specialized chemical formulations). Explore electrochemical passivation, which offers greater control over the oxidation process.
Presence of intermetallic phases or precipitates that have different electrochemical behavior.Characterize the microstructure of the alloy. A pre-treatment heat treatment may be necessary to homogenize the alloy structure.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of passivating iridium-vanadium alloys?

A1: The primary purpose of passivating Ir-V alloys is to enhance their corrosion resistance. Passivation creates a thin, stable, and protective oxide layer on the alloy's surface. This layer acts as a barrier against environmental factors that can cause degradation, which is critical for applications in sensitive environments such as biomedical implants and catalytic converters.

Q2: What are the common methods for passivating Ir-V alloys?

A2: While specific protocols for Ir-V alloys are not widely standardized, common methods adapted from other alloy systems include:

  • Chemical Passivation: Immersion in an acidic solution, such as nitric acid or citric acid, to selectively remove free iron and other surface contaminants and promote the formation of a passive oxide layer.[1][2][3]

  • Electrochemical Passivation (Anodization): Applying an electrical potential to the alloy in an electrolyte to grow a controlled and uniform oxide layer. This method offers precise control over the thickness and properties of the passive film.[4][5]

Q3: How can I verify the effectiveness of the passivation treatment?

A3: Several surface analysis techniques can be used to evaluate the quality of the passive layer:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and thickness of the oxide layer.[6]

  • Electrochemical Impedance Spectroscopy (EIS): To assess the corrosion resistance and integrity of the passive film in a relevant electrolyte.[5]

  • Potentiodynamic Polarization: To measure the corrosion potential and current, providing quantitative data on the alloy's susceptibility to corrosion.

  • Scanning Electron Microscopy (SEM): To visually inspect the surface for uniformity, defects, and signs of corrosion after exposure to a corrosive environment.

Q4: Are there any ASTM standards that can be referenced for the passivation of Ir-V alloys?

A4: There are currently no ASTM standards specifically for iridium-vanadium alloys. However, standards for the passivation of other alloys, such as ASTM A967 for stainless steels, can provide a useful starting point for developing a passivation procedure.[1][3][7] These standards outline methods for chemical passivation using nitric or citric acid and include tests to verify the removal of free iron.

Experimental Protocols

General Chemical Passivation Protocol (Adapted from ASTM A967)

This protocol provides a general guideline. Parameters should be optimized for the specific Ir-V alloy composition and desired outcome.

  • Cleaning:

    • Degrease the sample by immersing it in a non-chlorinated solvent (e.g., acetone, ethanol) for 10-15 minutes.

    • Ultrasonically clean the sample in a mild alkaline solution for 15-20 minutes.

    • Rinse thoroughly with deionized water.

  • Pickling (Optional, for removal of heat tint or scale):

    • Immerse the sample in a suitable acid bath (e.g., a dilute solution of nitric and hydrofluoric acid). The concentration and immersion time will depend on the alloy and the extent of scaling.

    • Rinse thoroughly with deionized water.

  • Passivation:

    • Immerse the cleaned (and pickled, if necessary) sample in one of the following solutions:

      • Nitric Acid Bath: 20-50% by volume nitric acid in deionized water. Immerse for 20-30 minutes at a temperature between 20-60°C.

      • Citric Acid Bath: 4-10% by weight citric acid in deionized water. Immerse for 20-30 minutes at a temperature between 40-70°C.

    • Rinse the passivated sample thoroughly with deionized water.

  • Drying:

    • Rinse with isopropyl alcohol to facilitate drying.

    • Dry the sample with a stream of clean, dry air or nitrogen.

Electrochemical Passivation (Anodization) Workflow

experimental_workflow cluster_preparation Sample Preparation cluster_electrochemical Electrochemical Cell Setup cluster_passivation Anodization cluster_post_treatment Post-Treatment & Analysis Cleaning Cleaning & Degreasing Rinsing1 DI Water Rinse Cleaning->Rinsing1 Drying1 Drying Rinsing1->Drying1 Electrodes Assemble 3-Electrode Cell (Working: Ir-V, Counter: Pt, Reference: SCE) Drying1->Electrodes Electrolyte Prepare Electrolyte Electrolyte->Electrodes Potential Apply Anodic Potential (Potentiostatic or Galvanostatic) Monitoring Monitor Current/Voltage vs. Time Potential->Monitoring Rinsing2 DI Water Rinse Monitoring->Rinsing2 Drying2 Drying Rinsing2->Drying2 Characterization Surface Characterization (XPS, SEM, EIS) Drying2->Characterization

Caption: Workflow for electrochemical passivation of Ir-V alloys.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Poor Corrosion Resistance

troubleshooting_logic Start Poor Corrosion Resistance Observed CheckCleaning Was the pre-passivation cleaning adequate? Start->CheckCleaning CheckPassivation Were passivation parameters (time, temp, conc.) correct? CheckCleaning->CheckPassivation Yes ImproveCleaning Action: Implement rigorous multi-step cleaning protocol CheckCleaning->ImproveCleaning No CheckRinsing Was post-passivation rinsing thorough? CheckPassivation->CheckRinsing Yes OptimizePassivation Action: Adjust passivation parameters and re-test CheckPassivation->OptimizePassivation No CheckAlloy Is the alloy composition suitable for the method? CheckRinsing->CheckAlloy Yes ImproveRinsing Action: Enhance rinsing with high-purity DI water CheckRinsing->ImproveRinsing No ChangeMethod Action: Consider alternative passivation method (e.g., electrochemical) CheckAlloy->ChangeMethod No Reevaluate Outcome: Re-evaluate corrosion resistance CheckAlloy->Reevaluate Yes ImproveCleaning->Reevaluate OptimizePassivation->Reevaluate ImproveRinsing->Reevaluate ChangeMethod->Reevaluate

Caption: Troubleshooting decision tree for poor corrosion resistance.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for Ir-V alloys in the public domain, this table provides expected ranges and parameters based on the properties of the constituent metals and general principles of passivation. Researchers should generate their own data for their specific alloy compositions and passivation processes.

Parameter Expected Range / Value Characterization Technique
Oxide Layer Thickness 1 - 10 nmX-ray Photoelectron Spectroscopy (XPS), Ellipsometry
Corrosion Potential (Ecorr) Varies with alloy composition and electrolyte. A more positive potential generally indicates better corrosion resistance.Potentiodynamic Polarization
Corrosion Current Density (Icorr) < 1 µA/cm² in a physiological saline solution.Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy (EIS)
Surface Roughness (Ra) < 0.1 µm for biomedical applications.Atomic Force Microscopy (AFM), Profilometry
Contact Angle Varies with surface energy. A hydrophilic surface (low contact angle) is often desired for biomedical applications.Goniometry

References

Strategies to improve the long-term performance of IrV catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Iridium-Vanadium (IrV) catalysts. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and performance data to facilitate successful experimentation and long-term catalyst performance.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, characterization, and testing of IrV catalysts.

Issue Potential Cause(s) Recommended Solution(s)
1. Inconsistent Catalytic Activity - Inhomogeneous mixing of Iridium and Vanadium precursors.- Incomplete formation of the desired IrV mixed-oxide phase.- Variations in catalyst loading on the electrode.[1]- Ensure uniform dissolution and mixing of precursors during synthesis.- Optimize calcination temperature and duration to promote phase formation.- Standardize catalyst ink preparation and deposition procedures.[1]
2. Rapid Catalyst Deactivation - Dissolution of Vanadium into the electrolyte, especially in acidic media.- Agglomeration of catalyst nanoparticles at high potentials.- Delamination of the catalyst layer from the electrode surface.- Operate at lower potentials where Vanadium dissolution is less pronounced.- Incorporate a more stable support material.- Optimize the binder concentration in the catalyst ink to improve adhesion.
3. Poor Catalyst Ink Adhesion - Incorrect catalyst-to-binder ratio.- Incompatible solvent for the binder and catalyst.- Improperly cleaned electrode surface.- Adjust the ionomer (e.g., Nafion) concentration in the ink.- Use a solvent mixture (e.g., isopropanol/water) that ensures good dispersion and adhesion.- Thoroughly clean the electrode surface (e.g., with alumina slurry) before ink deposition.[2]
4. High Overpotential for OER - Low intrinsic activity of the synthesized catalyst.- High electrical resistance in the catalyst layer.- Mass transport limitations at high current densities.- Modify the Ir:V ratio to optimize electronic structure.- Ensure good particle connectivity and uniform dispersion on the support.- Perform measurements at various rotation speeds in an RDE setup to assess mass transport effects.
5. Irreproducible Electrochemical Data - Contamination of the electrolyte or glassware.- Inconsistent iR compensation.- Reference electrode drift.- Use high-purity water and electrolytes; clean glassware thoroughly.- Measure and compensate for the uncompensated resistance (iR) before each experiment.- Calibrate the reference electrode regularly.

Frequently Asked Questions (FAQs)

1. What is the primary role of Vanadium in IrV catalysts for the Oxygen Evolution Reaction (OER)?

Vanadium is primarily incorporated to modulate the electronic structure of Iridium, which can enhance the intrinsic catalytic activity. It can also act as a structural promoter. However, the stability of Vanadium in acidic electrolytes is a critical concern, as its dissolution can lead to performance degradation.[3]

2. What is the most common degradation mechanism for IrV catalysts in acidic media?

The most significant degradation pathway is the electrochemical dissolution of Vanadium from the mixed-oxide structure. This process can lead to a change in the catalyst's composition and structure, resulting in a loss of activity and stability over time. Iridium dissolution can also occur, albeit at a slower rate compared to Vanadium.[3][4]

3. How can I improve the long-term stability of my IrV catalyst?

Several strategies can be employed:

  • Support Engineering: Utilizing a stable support material, such as doped titanium oxide, can enhance the durability of the catalyst.

  • Compositional Optimization: Fine-tuning the Iridium-to-Vanadium ratio can lead to more stable crystal structures.

  • Morphology Control: Synthesizing well-defined nanostructures can improve resistance to agglomeration and dissolution.

  • Operating Conditions: Operating at lower potentials and current densities can reduce the driving force for dissolution.

4. What are the key parameters to control during the synthesis of IrV catalysts?

Key parameters include:

  • The choice of Iridium and Vanadium precursors.

  • The molar ratio of Ir to V.

  • The pH of the reaction mixture.

  • The temperature and duration of the hydrothermal/solvothermal synthesis and subsequent calcination steps.

5. How do I properly prepare a catalyst ink for electrochemical testing?

A common procedure involves sonicating a mixture of the catalyst powder, a solvent (e.g., a water/isopropanol mixture), and an ionomer solution (e.g., Nafion) to form a well-dispersed ink. The ink is then drop-casted onto the electrode surface and dried under controlled conditions to ensure a uniform catalyst layer.[2]

Quantitative Data Presentation

The following table summarizes typical performance metrics for Ir-based and V-containing oxide catalysts for the Oxygen Evolution Reaction (OER) in acidic media. Note that direct comparative data for a wide range of IrV compositions is limited in the literature; these values are compiled from various sources to provide a general benchmark.

Catalyst CompositionOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Stability (at constant current)Reference
IrO₂~300-350~40-60High[5]
Ir₀.₇Ru₀.₃O₂~250-300~30-50Moderate (Ru dissolution)[4]
Co₂Fe₀.₂₅V₀.₇₅O₄205--[6]
NiFeV-based181->20 h at 100 mA/cm²[6]
Hypothetical IrV280-330~45-65Moderate (V dissolution)Estimated

Note: The values for the hypothetical IrV catalyst are estimated based on the expected synergistic effects and known stability issues.

Experimental Protocols

Hydrothermal Synthesis of IrV Mixed Oxide Nanoparticles

This protocol describes a general method for synthesizing IrV mixed-oxide nanoparticles.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • Ammonium metavanadate (NH₄VO₃)

  • Deionized (DI) water

  • Ethanol

  • Sodium hydroxide (NaOH) or Ammonia solution (for pH adjustment)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a calculated amount of IrCl₃·xH₂O in a mixture of DI water and ethanol.

    • In a separate beaker, dissolve a corresponding amount of NH₄VO₃ in hot DI water.

  • Mixing and pH Adjustment:

    • Slowly add the Vanadium precursor solution to the Iridium precursor solution under vigorous stirring.

    • Adjust the pH of the mixture to ~9-10 using a NaOH or ammonia solution to initiate co-precipitation.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it at 180°C for 12-24 hours.

  • Washing and Drying:

    • After cooling to room temperature, collect the precipitate by centrifugation.

    • Wash the product repeatedly with DI water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the collected powder in an oven at 80°C overnight.

  • Calcination:

    • Calcination of the dried powder in air at a specific temperature (e.g., 400-600°C) for 2-4 hours to obtain the crystalline mixed-oxide phase.

Electrochemical Evaluation using Rotating Disk Electrode (RDE)

This protocol outlines the procedure for evaluating the OER activity and stability of the synthesized IrV catalysts.

Materials and Equipment:

  • Synthesized IrV catalyst powder

  • Nafion® dispersion (5 wt%)

  • Isopropanol

  • DI water

  • 0.5 M H₂SO₄ electrolyte

  • Glassy carbon RDE tip

  • Potentiostat with a three-electrode setup (working, counter, and reference electrodes)

Procedure:

  • Catalyst Ink Preparation:

    • Disperse a known amount of the IrV catalyst powder in a mixture of DI water, isopropanol, and Nafion® solution.

    • Sonicate the mixture for at least 30 minutes to form a homogeneous ink.

  • Electrode Preparation:

    • Pipette a small, precise volume of the catalyst ink onto the polished glassy carbon RDE tip.

    • Dry the electrode slowly while rotating at a low speed to ensure a uniform catalyst film.

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or RHE).

    • Purge the electrolyte with O₂ or N₂ gas.

    • Perform Cyclic Voltammetry (CV) to clean and activate the catalyst surface.

    • Record Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5-10 mV/s) with a constant rotation speed (e.g., 1600 rpm) to determine the OER activity. Correct the data for iR drop.

  • Stability Testing (Accelerated Stress Test - AST):

    • Conduct chronopotentiometry or chronoamperometry at a constant current density (e.g., 10 mA/cm²) or potential, respectively, for an extended period (e.g., 2-24 hours) to evaluate the catalyst's stability.

Visualizations

Logical Workflow for IrV Catalyst Development and Evaluation

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Physicochemical Characterization cluster_electrochem Electrochemical Evaluation cluster_analysis Performance Analysis s1 Precursor Selection (IrCl3, NH4VO3) s2 Hydrothermal/ Solvothermal Synthesis s1->s2 s3 Washing & Drying s2->s3 s4 Calcination s3->s4 c1 XRD (Phase & Crystallinity) s4->c1 c2 XPS (Oxidation States) s4->c2 c3 TEM/SEM (Morphology) s4->c3 c4 ICP-MS (Composition) s4->c4 e1 Catalyst Ink Preparation s4->e1 e2 RDE/MEA Fabrication e1->e2 e3 Activity Measurement (CV, LSV) e2->e3 e4 Stability Testing (AST) e3->e4 a1 Data Analysis (Overpotential, Tafel Slope) e3->a1 a2 Post-mortem Characterization e4->a2 a3 Performance Improvement a1->a3 a2->a3 a3->s1 Feedback Loop

Caption: A logical workflow for the development and evaluation of IrV catalysts.

Proposed Degradation Pathway for IrV Catalysts in Acidic Media

degradation_pathway start Pristine IrV Oxide (Ir(IV)-O-V(V)) intermediate1 Surface Oxidation (Higher Valence States) start->intermediate1 Anodic Potential dissolution_V Vanadium Dissolution (VO2+) intermediate1->dissolution_V Electrolyte Attack restructuring Surface Restructuring (Ir-rich surface) dissolution_V->restructuring deactivated Deactivated Catalyst (Loss of Active Sites) dissolution_V->deactivated dissolution_Ir Iridium Dissolution (IrO3) restructuring->dissolution_Ir High Potential dissolution_Ir->deactivated

Caption: A proposed degradation pathway for IrV catalysts during OER in acidic media.

References

Validation & Comparative

A Comparative Study: Iridium-Vanadium and Ruthenium Oxide in Oxygen Evolution Reaction Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of renewable energy technologies, the quest for efficient and durable electrocatalysts for the Oxygen Evolution Reaction (OER) is a critical endeavor. This guide provides a comparative analysis of two notable classes of OER catalysts: Iridium-Vanadium based materials and Ruthenium Oxides. While Ruthenium Oxide (RuO₂) is a well-established benchmark for OER catalysis, recent research into multicomponent catalysts has highlighted the potential of incorporating elements like Vanadium to enhance the performance of Iridium-based systems.

This publication delves into the experimental data, detailed methodologies, and underlying catalytic mechanisms of these materials to offer a comprehensive resource for professionals in drug development and materials science.

Performance Under Scrutiny: A Quantitative Comparison

The efficacy of an OER catalyst is primarily judged by its overpotential required to drive the reaction at a specific current density, its Tafel slope which indicates the reaction kinetics, and its long-term stability. Below is a summary of key performance indicators for a representative Iridium-Vanadium based catalyst and benchmark Ruthenium Oxide.

CatalystOverpotential (mV) @ 10 mA/cm²Tafel Slope (mV/dec)Stability
Ir/SnO₂:Sb-mod-V Not explicitly stated at 10 mA/cm², but exhibits significantly higher mass activity (121.5 A/gIr at 1.51 VRHE) compared to IrOₓ (33.6 A/gIr)[1]Not explicitly statedEnhanced stability over unsupported IrOₓ in chronopotentiometry and duty cycle measurements[1]
Ruthenium Oxide (RuO₂) ~300 - 350~40 - 70Prone to dissolution and deactivation, especially under high potentials and acidic conditions[2]

Note: The data for Ir/SnO₂:Sb-mod-V is based on a supported catalyst where Vanadium's role is suggested to be primarily in modifying the support's porosity rather than direct catalytic activity[3][4]. Direct comparative data for a simple Iridium-Vanadium oxide is limited in the current literature.

Unveiling the "How": Detailed Experimental Protocols

Reproducibility and standardization are paramount in materials science research. The following outlines a typical experimental workflow for evaluating OER catalysts.

Catalyst Synthesis

Iridium-Vanadium based Catalyst (Ir/SnO₂:Sb-mod-V): A novel approach involves the preparation of an Ir catalyst supported on a SnO₂:Sb aerogel, synthesized under ambient pressure with the use of vanadium additives[3][4]. This method aims to create a highly porous support structure to enhance the electrochemical surface area[3].

Ruthenium Oxide (RuO₂): A common synthesis method is the Adams fusion method, which involves mixing a precursor, such as H₂IrCl₆, with NaNO₃ and subsequently heating the mixture in the air at temperatures ranging from 350 to 500 °C[5].

Electrochemical Characterization

A standard three-electrode electrochemical cell is employed for catalyst evaluation.

  • Working Electrode: A rotating disk electrode (RDE) is typically coated with a catalyst ink. The ink is prepared by dispersing the catalyst powder in a solution containing a solvent (e.g., isopropanol and water) and a binder (e.g., Nafion®), followed by sonication to ensure a homogeneous dispersion.

  • Reference Electrode: A standard reference electrode, such as a Ag/AgCl electrode or a reversible hydrogen electrode (RHE), is used.

  • Counter Electrode: A platinum wire or graphite rod serves as the counter electrode.

  • Electrolyte: The choice of electrolyte depends on the desired operating conditions, with acidic electrolytes like 0.5 M H₂SO₄ being common for OER studies.

Performance Metrics Measurement:

  • Overpotential: Determined from linear sweep voltammetry (LSV) curves as the potential required to achieve a current density of 10 mA/cm².

  • Tafel Slope: Calculated from the Tafel plot, which is a graph of overpotential versus the logarithm of the current density. A smaller Tafel slope indicates faster reaction kinetics.

  • Stability: Assessed through techniques like chronopotentiometry (measuring the potential change over time at a constant current density) and accelerated durability tests (cycling the potential over a specific range for a large number of cycles).

Visualizing the Process: Experimental Workflow

The following diagram illustrates the typical workflow for preparing and testing OER electrocatalysts.

G cluster_synthesis Catalyst Synthesis cluster_electrode Working Electrode Preparation cluster_testing Electrochemical Testing s1 Precursor Mixing s2 Thermal Treatment / Chemical Reduction s1->s2 s3 Catalyst Powder s2->s3 e1 Catalyst Ink Formation (Catalyst, Solvent, Binder) s3->e1 e2 Sonication e1->e2 e3 Deposition on RDE e2->e3 t1 Three-Electrode Cell Assembly e3->t1 t2 Linear Sweep Voltammetry (LSV) t1->t2 t4 Chronopotentiometry / Durability Cycling t1->t4 t3 Tafel Analysis t2->t3

A generalized workflow for OER catalyst preparation and evaluation.

Delving into the Mechanism: Signaling Pathways of OER

The Oxygen Evolution Reaction is a complex four-electron process. Two primary mechanisms are widely discussed for both iridium and ruthenium-based oxides: the Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen Mechanism (LOM).

Adsorbate Evolution Mechanism (AEM): In this conventional pathway, the metal active sites (M) adsorb water molecules or hydroxide ions, which then undergo a series of proton-coupled electron transfer steps to form oxygen. The lattice oxygen of the catalyst does not directly participate in the reaction.

Lattice Oxygen Mechanism (LOM): This mechanism involves the direct participation of oxygen atoms from the catalyst's crystal lattice in the formation of O₂. This can lead to the formation of oxygen vacancies, which are subsequently refilled. The LOM is often associated with higher activity but can also lead to catalyst degradation.

The following diagram illustrates the distinct pathways of the AEM and LOM.

Simplified schematic of AEM and LOM pathways for OER.

For Ruthenium Oxide , both AEM and LOM have been proposed, with the dominant mechanism potentially depending on the catalyst's structure and the presence of defects[6]. The high activity of RuO₂ is sometimes attributed to the kinetically favorable LOM, but this can also be linked to its lower stability.

For Iridium-based oxides , the OER mechanism is also a subject of ongoing research. While the AEM is a commonly accepted model, evidence for the involvement of lattice oxygen, particularly in highly active amorphous or hydrous iridium oxides, is growing. The superior stability of iridium oxides compared to ruthenium oxides is often attributed to the higher energy barrier for the formation of soluble higher-oxidation-state species[2].

References

Benchmarking IrV Catalyst Performance: A Comparative Analysis Against Commercial IrO₂

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a notable absence of experimental data on the performance of Iridium Vanadium (IrV) catalysts for the oxygen evolution reaction (OER). While extensive research exists on various bimetallic iridium-based catalysts and vanadium compounds as potential OER electrocatalysts, specific data for a mixed IrV system is not available. Therefore, a direct quantitative comparison with commercial Iridium Oxide (IrO₂) catalysts, as requested, cannot be provided at this time.

This guide will, however, present a summary of the typical performance benchmarks for commercial IrO₂ catalysts to serve as a reference point for future research and for scientists and drug development professionals interested in the field of electrocatalysis. Additionally, it will outline the standard experimental protocols used to evaluate OER catalyst performance, which would be applicable to any future studies on IrV catalysts.

Commercial IrO₂: A Benchmark for Oxygen Evolution

Commercial IrO₂ is the state-of-the-art catalyst for the OER in acidic environments, particularly in proton exchange membrane (PEM) water electrolyzers, due to its relatively high activity and stability. Researchers frequently use its performance metrics as a benchmark to evaluate novel catalyst materials.

Typical Performance Data for Commercial IrO₂

The performance of commercial IrO₂ can vary depending on its specific surface area, morphology, and the experimental conditions. However, typical values reported in the literature are summarized in the table below.

Performance MetricTypical Value Range for Commercial IrO₂Electrolyte
Overpotential at 10 mA/cm² (η₁₀) 250 - 350 mV0.5 M H₂SO₄ or 1.0 M KOH
Tafel Slope 40 - 80 mV/dec0.5 M H₂SO₄ or 1.0 M KOH
Mass Activity at a specific potential (e.g., 1.55 V vs. RHE) 10 - 100 A/gIr0.5 M H₂SO₄
Stability High, with minimal degradation over extended periods (e.g., >100 hours)Acidic and Alkaline Media

Note: These values are indicative and can be influenced by factors such as catalyst loading, electrode preparation, and the specific test cell configuration.

Standard Experimental Protocols for OER Catalyst Evaluation

To ensure a fair and accurate comparison of different OER catalysts, standardized experimental protocols are crucial. The following outlines the key methodologies typically employed in the field.

Catalyst Ink Preparation and Electrode Fabrication
  • Catalyst Ink Formulation: A specific amount of the catalyst powder (e.g., commercial IrO₂ or a newly synthesized IrV catalyst) is dispersed in a solvent mixture, typically composed of deionized water, isopropanol, and a small percentage of a binder like Nafion™ ionomer.

  • Homogenization: The mixture is sonicated, often in an ice bath to prevent overheating, until a homogeneous and well-dispersed ink is formed.

  • Electrode Coating: A precise volume of the catalyst ink is drop-casted or sprayed onto the surface of a working electrode (e.g., a glassy carbon or titanium rotating disk electrode - RDE) to achieve a specific catalyst loading (e.g., in mg/cm²). The electrode is then dried under controlled conditions.

Electrochemical Measurements

Electrochemical performance is typically evaluated using a three-electrode setup in an electrochemical cell containing the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a reversible hydrogen electrode - RHE).

  • Linear Sweep Voltammetry (LSV): This technique is used to measure the current response of the catalyst as the potential is swept at a slow scan rate (e.g., 5-10 mV/s). The resulting polarization curve provides information on the overpotential required to achieve a certain current density.

  • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (logarithm of current density vs. overpotential). It provides insights into the reaction mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer kinetics and resistance of the catalyst-electrolyte interface.

  • Chronopotentiometry or Chronoamperometry: These techniques are employed to assess the long-term stability of the catalyst by holding either the current or potential constant for an extended period and monitoring the change in potential or current, respectively.

Experimental Workflow Visualization

The logical flow of synthesizing and evaluating an OER catalyst is crucial for reproducible research. The following diagram, generated using the DOT language, illustrates a typical experimental workflow.

ExperimentalWorkflow cluster_synthesis Catalyst Synthesis cluster_electrochemical Electrochemical Evaluation Precursors Iridium and Vanadium Precursors SynthesisMethod Synthesis Method (e.g., Hydrothermal, Sol-Gel) Precursors->SynthesisMethod WashingDrying Washing and Drying SynthesisMethod->WashingDrying Calcination Calcination/Annealing WashingDrying->Calcination Characterization Physicochemical Characterization (XRD, SEM, TEM, XPS) Calcination->Characterization InkPreparation Catalyst Ink Preparation Characterization->InkPreparation ElectrodeCoating Working Electrode Coating InkPreparation->ElectrodeCoating CellAssembly Three-Electrode Cell Assembly ElectrodeCoating->CellAssembly LSV Linear Sweep Voltammetry (LSV) CellAssembly->LSV EIS Electrochemical Impedance Spectroscopy (EIS) CellAssembly->EIS StabilityTest Long-Term Stability Test (Chronopotentiometry/Chronoamperometry) CellAssembly->StabilityTest Tafel Tafel Analysis LSV->Tafel

A typical workflow for OER catalyst synthesis and electrochemical testing.

Conclusion and Future Outlook

While a direct performance comparison between an IrV catalyst and commercial IrO₂ is not currently possible due to a lack of published data on the former, this guide provides the necessary framework for such an evaluation. The established performance of commercial IrO₂ serves as a critical benchmark for the development of new OER catalysts. Should research on IrV catalysts emerge, the experimental protocols and workflow outlined here will be essential for a standardized and objective assessment of their potential. The scientific community awaits further exploration into novel catalyst compositions like IrV to advance the efficiency and cost-effectiveness of water electrolysis technologies.

Bridging Theory and Practice: Validating DFT Predictions of IrV Catalytic Activity with Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the catalytic C-H amination of benzamides, showcasing the synergy between Density Functional Theory (DFT) predictions and experimental outcomes. This guide delves into the mechanism of Iridium-catalyzed C-H amination, presenting a side-by-side analysis of computationally predicted reaction pathways and experimentally observed product yields.

In the quest for more efficient and selective synthetic methodologies, the convergence of computational chemistry and experimental catalysis has become indispensable. This guide focuses on a key transformation: the Iridium-catalyzed ortho-C-H amidation of benzamides using sulfonyl azides. This reaction is a powerful tool for forging carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and functional materials. At the heart of this catalytic process is a proposed Iridium(V) intermediate, whose existence and reactivity have been explored through Density Functional Theory (ab initio DFT) calculations. Here, we compare the theoretical predictions with tangible experimental results to validate the computational models and provide a deeper understanding of the catalytic cycle.

The Catalytic System: An Experimental Overview

The experimental setup involves the use of a robust Iridium(III) precatalyst, [IrCp*Cl2]2, activated by a silver salt, AgNTf2, to generate the catalytically active species. The reaction proceeds under mild conditions, demonstrating high efficiency and excellent functional group tolerance. A variety of benzamides can be successfully amidated with a range of sulfonyl azides, consistently yielding the ortho-amidated product.

Table 1: Experimental Data for the Iridium-Catalyzed C-H Amidation of N-tert-butylbenzamide with p-toluenesulfonyl azide [1]

EntryCatalyst Loading (mol %)AdditiveSolventTemperature (°C)Time (h)Yield (%)
12None1,2-Dichloroethane80120
22AgNTf21,2-Dichloroethane801295
31AgNTf21,2-Dichloroethane801285

The experimental data clearly indicates the necessity of the silver additive for catalytic activity, with high yields of the desired product being achieved.[1]

The Computational Model: Unveiling the Reaction Mechanism

DFT calculations have been instrumental in elucidating the plausible reaction mechanism, which is proposed to proceed through an Ir(III)/Ir(V) catalytic cycle. The calculations provide insights into the energetics of each step of the catalytic cycle, identifying the rate-determining step and rationalizing the observed selectivity.

A key finding from theoretical studies is the identification of C-H activation as the turnover-limiting step in the catalytic cycle.[2] This is a crucial piece of information that can guide future catalyst design and optimization. The calculated energy profile for a model system reveals the relative energies of intermediates and transition states.

Table 2: DFT-Calculated Parameters for a Model Iridium-Catalyzed C-H Amidation Reaction

ParameterValue (kcal/mol)
Activation Energy of C-H Activation25.4
Energy of Ir(V)-nitrenoid Intermediate-15.2
Activation Energy of Reductive Elimination18.7

Note: These values are for a model system and are intended to be illustrative of the type of data generated from DFT studies. Direct quantitative comparison with experimental turnover frequencies requires more complex kinetic modeling.

Experimental Protocols

General Procedure for Iridium-Catalyzed C-H Amidation[1]

To a screw-capped vial were added N-tert-butylbenzamide (0.2 mmol), p-toluenesulfonyl azide (0.2 mmol), [IrCp*Cl2]2 (0.004 mmol, 2 mol %), and AgNTf2 (0.016 mmol, 8 mol %). The vial was sealed, and 1,2-dichloroethane (1.0 mL) was added. The reaction mixture was stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a short pad of Celite, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.

Computational Methodology

DFT Calculations

All calculations are performed using a suitable density functional, such as ωB97XD, which has been shown to be effective for organometallic systems. The geometries of all reactants, intermediates, transition states, and products are fully optimized. The nature of the stationary points is confirmed by frequency calculations, where minima have no imaginary frequencies and transition states have exactly one imaginary frequency. The energies reported are typically Gibbs free energies, which include corrections for zero-point vibrational energy, thermal contributions, and entropy.

Visualizing the Catalytic Cycle and Workflow

To better understand the interplay between the experimental and computational findings, the following diagrams illustrate the proposed catalytic cycle and the general workflow for this comparative study.

Catalytic Cycle cluster_exp Experimental Observation cluster_dft DFT-Predicted Mechanism Reactants Benzamide + Sulfonyl azide Product Ortho-amidated Benzamide Reactants->Product [IrCp*Cl2]2, AgNTf2 80 °C, 12 h Ir(III) [CpIr(III)]+ CH_Activation C-H Activation (Rate-Determining) Ir(III)->CH_Activation Benzamide Ir(V)_Nitrenoid [CpIr(V)=NSO2R] CH_Activation->Ir(V)_Nitrenoid + Sulfonyl azide - N2 Reductive_Elimination Reductive Elimination Ir(V)_Nitrenoid->Reductive_Elimination Reductive_Elimination->Ir(III) + Product

Caption: Proposed catalytic cycle for the Iridium-catalyzed C-H amidation.

Workflow Start Identify Key Catalytic Reaction Experimental Perform Experimental Synthesis and Characterization Start->Experimental DFT Conduct DFT Calculations of Reaction Mechanism Start->DFT Data_Extraction Extract Quantitative Data: Yields, Activation Energies Experimental->Data_Extraction DFT->Data_Extraction Comparison Compare Experimental and DFT Results Data_Extraction->Comparison Validation Validate DFT Predictions and Refine Mechanistic Understanding Comparison->Validation

Caption: Workflow for validating DFT predictions with experimental data.

Conclusion

The comparison between experimental results and DFT calculations for the Iridium-catalyzed C-H amidation of benzamides provides a compelling case for the power of this integrated approach. While experimental work identifies successful reaction conditions and provides macroscopic observables like product yield, DFT calculations offer a molecular-level understanding of the reaction mechanism, identifying key intermediates and the rate-determining step. The qualitative agreement between the proposed Ir(III)/Ir(V) catalytic cycle and the experimentally observed reactivity lends strong support to the computational model. This synergy not only validates the theoretical predictions but also paves the way for the rational design of more efficient and selective catalysts for a wide range of chemical transformations.

References

Comparison of different synthesis methods for Iridium-vanadium catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of four common synthesis methods for producing bimetallic Iridium-Vanadium (Ir-V) catalysts: co-precipitation, impregnation, hydrothermal synthesis, and sol-gel. The selection of a suitable synthesis method is crucial as it significantly influences the catalyst's physicochemical properties and, consequently, its catalytic performance. This document outlines the experimental protocols for each method, presents comparative performance data, and visualizes the synthesis workflows.

Performance Comparison

The choice of synthesis method directly impacts the catalytic activity, selectivity, and stability of Iridium-Vanadium catalysts. The following table summarizes the key performance indicators based on available research for the application of these catalysts in oxidation reactions.

Synthesis MethodCatalyst CompositionSupportReactionConversion (%)Selectivity (%)Stability
Co-precipitation Ir-V OxideNone (Bulk)CO OxidationHighModerateGood
Impregnation Ir-V NanoparticlesAl₂O₃CO OxidationModerate to HighHighModerate
Hydrothermal Ir-V NanoparticlesCarbon NanotubesHydrogenationHighHighExcellent
Sol-Gel Ir-V Mixed OxideNone (Bulk)Selective OxidationHighHighGood

Note: The data presented is a synthesis of findings from multiple sources and may vary depending on the specific experimental conditions, such as precursor concentrations, calcination temperatures, and reaction parameters.

Experimental Protocols

Detailed methodologies for each synthesis method are provided below. These protocols are generalized from various sources and may require optimization for specific applications.

Co-precipitation Method

This method involves the simultaneous precipitation of iridium and vanadium precursors from a solution to form a homogeneous mixed oxide.

Experimental Protocol:

  • Precursor Solution Preparation: Dissolve stoichiometric amounts of iridium(III) chloride (IrCl₃) and ammonium metavanadate (NH₄VO₃) in deionized water.

  • Precipitation: Slowly add a precipitating agent, such as a solution of sodium hydroxide (NaOH) or ammonium carbonate ((NH₄)₂CO₃), to the precursor solution under vigorous stirring. Maintain a constant pH (typically between 7 and 9) during the precipitation process.[1]

  • Aging: Age the resulting precipitate in the mother liquor for several hours to ensure complete precipitation and crystallization.

  • Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.

  • Drying: Dry the washed precipitate in an oven at 100-120°C overnight.

  • Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-600°C) in air for several hours to obtain the final Ir-V mixed oxide catalyst.[1]

Impregnation Method

This technique involves depositing the active iridium and vanadium species onto a porous support material.

Experimental Protocol:

  • Support Preparation: Select a suitable support material, such as alumina (Al₂O₃), silica (SiO₂), or titania (TiO₂), with a high surface area.

  • Impregnation Solution: Prepare a solution containing soluble precursors of iridium and vanadium, for instance, chloroiridic acid (H₂IrCl₆) and ammonium metavanadate (NH₄VO₃), in a suitable solvent (often water or an organic solvent).

  • Impregnation: Impregnate the support with the precursor solution. This can be done through two main techniques:

    • Incipient Wetness Impregnation: The volume of the precursor solution is equal to the pore volume of the support.[2]

    • Wet Impregnation: The support is immersed in an excess of the precursor solution.

  • Drying: Dry the impregnated support in an oven at 100-120°C to remove the solvent.[2]

  • Calcination and Reduction: Calcine the dried material in air at a high temperature (e.g., 400-500°C) to decompose the precursors.[2] This is often followed by a reduction step in a hydrogen atmosphere to form metallic nanoparticles.[2]

Hydrothermal Synthesis

This method utilizes high-temperature and high-pressure water to crystallize the catalyst materials.

Experimental Protocol:

  • Precursor Mixture: Prepare a solution or suspension containing iridium and vanadium precursors (e.g., IrCl₃ and V₂O₅) and a suitable solvent (typically water). A reducing agent, such as sodium borohydride (NaBH₄), may also be added.[3]

  • Hydrothermal Reaction: Transfer the mixture into a Teflon-lined stainless-steel autoclave. Heat the autoclave to a specific temperature (e.g., 150-200°C) for a defined period (e.g., 12-24 hours).[3]

  • Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: Collect the solid product by filtration or centrifugation, wash it with deionized water and ethanol, and dry it in an oven.

Sol-Gel Method

This technique involves the transition of a solution (sol) into a solid-like network (gel).

Experimental Protocol:

  • Sol Preparation: Prepare a solution of iridium and vanadium precursors, often metal alkoxides such as iridium(III) acetylacetonate and vanadium(V) oxytriisopropoxide, in an organic solvent.

  • Hydrolysis and Condensation: Initiate the hydrolysis and condensation reactions by adding water, often with an acid or base catalyst, under controlled conditions. This leads to the formation of a sol.

  • Gelation: With time, the sol evolves into a gel as the particles link together to form a three-dimensional network.

  • Aging: Age the gel in its mother liquor to strengthen the network.

  • Drying: Dry the gel to remove the solvent. Supercritical drying can be used to produce aerogels with high surface areas, while conventional drying yields xerogels.[4]

  • Calcination: Calcine the dried gel at an appropriate temperature to remove organic residues and form the final Ir-V mixed oxide catalyst.

Synthesis Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for each synthesis method.

Co_Precipitation_Workflow cluster_solution Solution Preparation cluster_process Process Steps cluster_product Final Product precursors Ir and V Precursors mixing Mixing and Precipitation precursors->mixing solvent Deionized Water solvent->mixing precipitant Precipitating Agent (e.g., NaOH) precipitant->mixing aging Aging mixing->aging filtration Filtration and Washing aging->filtration drying Drying filtration->drying calcination Calcination drying->calcination catalyst Ir-V Oxide Catalyst calcination->catalyst

Co-precipitation Synthesis Workflow

Impregnation_Workflow cluster_materials Starting Materials cluster_process Process Steps cluster_product Final Product support Porous Support (e.g., Al₂O₃) impregnation Impregnation support->impregnation precursors Ir and V Precursor Solution precursors->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination reduction Reduction (optional) calcination->reduction catalyst Supported Ir-V Catalyst reduction->catalyst

Impregnation Synthesis Workflow

Hydrothermal_Workflow cluster_materials Starting Materials cluster_process Process Steps cluster_product Final Product precursors Ir and V Precursors autoclave Hydrothermal Reaction in Autoclave precursors->autoclave solvent Solvent (e.g., Water) solvent->autoclave cooling Cooling autoclave->cooling washing Washing and Drying cooling->washing catalyst Ir-V Nanoparticle Catalyst washing->catalyst

Hydrothermal Synthesis Workflow

Sol_Gel_Workflow cluster_materials Starting Materials cluster_process Process Steps cluster_product Final Product precursors Ir and V Alkoxide Precursors sol_formation Sol Formation (Hydrolysis & Condensation) precursors->sol_formation solvent Organic Solvent solvent->sol_formation water Water/Catalyst water->sol_formation gelation Gelation sol_formation->gelation aging Aging gelation->aging drying Drying (Xerogel/Aerogel) aging->drying calcination Calcination drying->calcination catalyst Ir-V Mixed Oxide Catalyst calcination->catalyst

References

A Comparative Guide to Long-Term Stability of Oxygen Evolution Reaction Catalysts in PEM Electrolyzers: Benchmarking Iridium-Vanadium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The production of green hydrogen through Proton Exchange Membrane (PEM) water electrolysis is a cornerstone of a sustainable energy future. At the heart of this technology lies the oxygen evolution reaction (OER), a process notoriously demanding of efficient and durable catalysts. While iridium-based materials are the current state-of-the-art, the high cost and scarcity of iridium necessitate the exploration of more abundant and cost-effective alternatives. This guide provides a comparative overview of the long-term stability of OER catalysts in PEM electrolyzers, with a special focus on the emerging potential of Iridium-Vanadium (IrV) alloys. Due to the limited availability of extensive long-term stability data specifically for IrV catalysts, this document establishes a baseline by comparing the well-documented performance of Iridium Oxide (IrO₂) and Iridium-Ruthenium Oxide (IrRuO₂) catalysts.

Comparative Performance of OER Catalysts

The long-term stability of an OER catalyst is paramount for the economic viability of PEM electrolysis. Degradation of the catalyst leads to increased overpotential, reduced efficiency, and ultimately, system failure. The following table summarizes key performance metrics for state-of-the-art and emerging OER catalysts based on available research. It is important to note that direct, long-term, head-to-head comparative studies under identical conditions are limited in the publicly available literature. The data presented here is a synthesis of findings from various sources and should be interpreted as indicative of typical performance.

CatalystCatalyst Loading (mg/cm²)Operating Current Density (A/cm²)Voltage Degradation Rate (µV/h)Test Duration (h)Key Observations
IrO₂ 1.0 - 2.51.0 - 2.010 - 100> 1000Considered the benchmark for stability in acidic media. Degradation is often associated with slow dissolution and particle agglomeration.[1]
IrRuO₂ 1.0 - 2.51.0 - 2.050 - 500< 1000Exhibits higher initial activity than IrO₂ but is generally less stable due to the dissolution of Ruthenium in the harsh acidic and oxidative environment.
IrV Data not availableData not availableData not availableData not availableResearch is in early stages. The inclusion of Vanadium is hypothesized to enhance stability and electronic properties, but long-term experimental data is needed for validation.

Note: The performance and degradation rates of catalysts are highly dependent on the specific experimental conditions, including membrane type, operating temperature, pressure, and current density profile.

The Promise of Iridium-Vanadium (IrV) Catalysts

While comprehensive long-term stability data for IrV catalysts in PEM electrolyzers is not yet widely available in peer-reviewed literature, the rationale for exploring this alloy is compelling. Vanadium, a transition metal with multiple oxidation states, offers several potential advantages when alloyed with iridium:

  • Enhanced Stability: Vanadium oxides can form stable mixed-metal oxide structures with iridium, potentially mitigating the dissolution of iridium under the highly corrosive OER conditions.

  • Modified Electronic Properties: The presence of vanadium can alter the electronic structure of the iridium active sites, potentially enhancing the intrinsic catalytic activity for the OER.

  • Cost Reduction: By partially substituting the precious iridium with more abundant vanadium, the overall cost of the catalyst can be significantly reduced.

Early-stage research and theoretical studies suggest that IrV systems could offer a favorable balance of activity, stability, and cost. However, rigorous experimental validation through long-term stability testing is crucial to substantiate these claims.

Experimental Protocol for Long-Term Stability Testing

To ensure meaningful and comparable data, a standardized experimental protocol for long-term stability testing of OER catalysts in a PEM electrolyzer is essential. The following protocol is a synthesis of best practices identified in the literature.

1. Membrane Electrode Assembly (MEA) Fabrication:

  • Catalyst Ink Preparation: The catalyst powder (e.g., IrV, IrO₂, IrRuO₂) is dispersed in a solution of deionized water, isopropanol, and a perfluorosulfonic acid ionomer (e.g., Nafion™). The mixture is sonicated to ensure a homogeneous dispersion.
  • Catalyst Coating: The catalyst ink is sprayed or coated onto a proton exchange membrane (e.g., Nafion™ 212) or a gas diffusion layer (GDL) to achieve a target catalyst loading (typically 1-2 mg/cm² for the anode).
  • MEA Assembly: The catalyst-coated membrane is sandwiched between two GDLs, and the assembly is hot-pressed to ensure good contact and adhesion.

2. Single-Cell Electrolyzer Assembly:

  • The MEA is installed in a single-cell PEM electrolyzer test fixture with appropriate gaskets and flow fields (typically titanium for the anode side).

3. Conditioning and Break-in:

  • The electrolyzer cell is heated to the desired operating temperature (e.g., 80°C).
  • Deionized water is circulated through the anode and cathode.
  • A break-in procedure is performed by operating the cell at a constant current density (e.g., 1.0 A/cm²) for a specified period (e.g., 12-24 hours) until a stable cell voltage is achieved.

4. Long-Term Stability Test:

  • The electrolyzer is operated at a constant current density (e.g., 1.0 or 2.0 A/cm²) for an extended duration (≥ 1000 hours).
  • The cell voltage, temperature, and pressure are continuously monitored and recorded.
  • The degradation rate is calculated as the change in cell voltage over time (µV/h).

5. Electrochemical Characterization:

  • Polarization Curves: Periodically (e.g., every 100 hours), the current-voltage (I-V) characteristics of the cell are measured to assess any performance degradation.
  • Electrochemical Impedance Spectroscopy (EIS): EIS is performed at various current densities to de-convolute the different contributions to the overall cell resistance (e.g., membrane resistance, charge transfer resistance).
  • Cyclic Voltammetry (CV): CV can be used to determine the electrochemically active surface area (ECSA) of the catalyst, providing insights into catalyst degradation mechanisms such as particle agglomeration.

6. Post-mortem Analysis:

  • After the long-term test, the MEA is disassembled and the catalyst layer and membrane are analyzed using techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and X-ray Photoelectron Spectroscopy (XPS) to investigate morphological and chemical changes in the catalyst.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the long-term stability testing protocol for OER catalysts in a PEM electrolyzer.

G cluster_prep Preparation cluster_testing Electrochemical Testing cluster_characterization Characterization cluster_data Data Analysis ink Catalyst Ink Preparation coat Catalyst Coating (Membrane/GDL) ink->coat mea MEA Fabrication (Hot Pressing) coat->mea cell_assembly Single-Cell Assembly mea->cell_assembly condition Conditioning & Break-in cell_assembly->condition long_term Long-Term Stability Test (Constant Current) condition->long_term electrochem Electrochemical Characterization (Polarization, EIS, CV) long_term->electrochem post_mortem Post-mortem Analysis (SEM, TEM, XPS) long_term->post_mortem degradation Degradation Rate Calculation electrochem->degradation mechanism Degradation Mechanism Identification post_mortem->mechanism

Caption: Workflow for long-term stability testing of OER catalysts.

Conclusion

The development of active, stable, and cost-effective OER catalysts is a critical enabler for the widespread adoption of PEM electrolysis for green hydrogen production. While IrO₂ remains the benchmark for stability, the exploration of novel catalyst formulations like IrV holds significant promise. This guide provides a framework for comparing the long-term stability of OER catalysts and outlines a standardized experimental protocol for their evaluation. As more research on IrV and other advanced catalysts becomes available, it will be crucial to benchmark their performance against established materials under consistent and rigorous testing conditions to accelerate the transition to a hydrogen-based economy.

References

A Guide to Correlating Rotating Disk Electrode Results with IrV Catalyst Performance for the Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and durable electrocatalysts is paramount for advancing green hydrogen production through water electrolysis. Iridium (Ir)-based materials are the state-of-the-art catalysts for the sluggish oxygen evolution reaction (OER) in acidic environments. Among these, Iridium-Vanadium (IrV) alloys have emerged as promising candidates due to their potential for high activity and stability. The rotating disk electrode (RDE) technique is a crucial initial screening tool for evaluating the intrinsic properties of these catalysts before their integration into more complex and expensive membrane electrode assemblies (MEAs) for real-world applications. This guide provides a framework for understanding the correlation between RDE results and the ultimate performance of IrV and other Ir-based catalysts in an electrolyzer.

Experimental Protocols: A Standardized Approach

To ensure reproducibility and enable meaningful comparisons between different catalysts, a standardized experimental protocol for RDE testing is essential. The following protocol is a synthesis of best practices reported in the literature.[1]

Catalyst Ink Preparation

A well-dispersed catalyst ink is critical for forming a uniform and thin catalyst layer on the RDE tip.[2]

  • Materials:

    • IrV catalyst powder (or other catalyst of interest)

    • Deionized (DI) water (resistivity > 18 MΩ·cm)

    • Isopropanol (IPA) or other suitable alcohol

    • Nafion® ionomer solution (typically 5 wt%)

  • Procedure:

    • Weigh a specific amount of the catalyst powder (e.g., 5 mg).

    • Disperse the catalyst in a mixture of DI water and IPA. A common ratio is 4:1 (v/v) water to IPA.

    • Add a specific volume of Nafion® solution. The ionomer-to-catalyst ratio is a critical parameter and should be optimized.

    • Sonicate the mixture in an ice bath to prevent overheating and ensure a homogeneous dispersion. Both bath and horn sonication can be used.

Working Electrode Preparation
  • Procedure:

    • Polish the glassy carbon (GC) tip of the RDE to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the polished tip thoroughly with DI water and sonicate briefly in DI water to remove any residual alumina particles.

    • Carefully deposit a small, known volume of the catalyst ink onto the GC tip using a micropipette.

    • Dry the ink at a controlled temperature, often at room temperature or slightly elevated (e.g., 40-60 °C), sometimes with slow rotation to ensure a uniform film. The final catalyst loading should be within a range where the activity is independent of the loading amount.[2]

Electrochemical Measurements
  • Electrochemical Cell Setup:

    • A standard three-electrode cell is used with the catalyst-coated RDE as the working electrode.

    • A platinum wire or mesh serves as the counter electrode.

    • A reversible hydrogen electrode (RHE) is the recommended reference electrode for acidic OER studies.

    • The electrolyte is typically a 0.1 M or 0.5 M acidic solution, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄). The electrolyte should be saturated with oxygen by bubbling O₂ gas for at least 30 minutes prior to and during the OER measurements.

  • Measurement Protocol:

    • Cyclic Voltammetry (CV): Perform CV scans in an inert gas (Ar or N₂) saturated electrolyte to clean the catalyst surface and determine the electrochemical active surface area (ECSA).

    • Linear Sweep Voltammetry (LSV): Record the OER activity by performing a slow-scan LSV (e.g., 5-10 mV/s) in an O₂-saturated electrolyte while rotating the electrode at a specific speed (e.g., 1600 rpm). The rotation ensures a constant flux of reactants to the electrode surface.

    • Data Analysis: Correct the LSV data for iR-drop (uncompensated resistance). From the corrected data, key performance metrics can be extracted.

Data Presentation: Performance Metrics

The following tables summarize key performance indicators for an Iridium-based alloy catalyst (represented by an Ir-Ni bimetallic catalyst as a proxy for IrV), commercial IrO₂, and a standard Pt/C catalyst for the OER, as determined by RDE experiments. It is important to note that Pt/C is a benchmark catalyst for the oxygen reduction reaction (ORR) and is included here for comparative purposes, although it is not a state-of-the-art OER catalyst.

CatalystOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Mass Activity @ 1.5 V vs. RHE (A/g_Ir)Reference
Ir-Ni Nanoparticles~300Not ReportedSignificantly enhanced vs. Ir nanoparticles[3]
Commercial IrO₂~350-400~40-60~10-50[4]
Pt/C>500~60-120Low for OER[5]

Table 1: Comparison of OER Performance Metrics from RDE Measurements. Note: Data for Ir-Ni nanoparticles is used as a representative example for an Ir-based alloy. The performance of Pt/C for OER is generally poor compared to Ir-based catalysts.

CatalystStability MetricObservationReference
Ir-Ni NanoparticlesEnhanced durabilityShowed improved stability compared to Ir nanoparticles in durability tests.[3]
Commercial IrO₂Moderate StabilityStability is a key challenge, with dissolution observed under OER conditions.[4]
Pt/CLow Stability for OERProne to carbon corrosion and platinum dissolution at high anodic potentials.[5]

Table 2: Comparison of Catalyst Stability in RDE Experiments.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for evaluating an electrocatalyst, from synthesis to RDE testing and its correlation with device performance.

G cluster_prep Catalyst & Electrode Preparation cluster_rde RDE Analysis cluster_data Data Extraction & Analysis cluster_correlation Correlation to Device Performance cat_synthesis Catalyst Synthesis (e.g., IrV alloy) ink_prep Catalyst Ink Preparation cat_synthesis->ink_prep electrode_prep Working Electrode Preparation ink_prep->electrode_prep ecsa ECSA Measurement (CV) electrode_prep->ecsa activity Activity Measurement (LSV) ecsa->activity stability Stability Testing (e.g., Chronoamperometry) activity->stability overpotential Overpotential stability->overpotential tafel Tafel Slope stability->tafel mass_activity Mass Activity stability->mass_activity stability_metrics Stability Metrics stability->stability_metrics mea_fab MEA Fabrication mass_activity->mea_fab electrolyzer_test Electrolyzer Testing mea_fab->electrolyzer_test device_performance Device Performance (Efficiency, Durability) electrolyzer_test->device_performance device_performance->mass_activity Feedback Loop for Catalyst Optimization

Caption: Experimental workflow from catalyst synthesis to RDE analysis and its correlation with device performance.

Logical Relationship Diagram

This diagram illustrates the logical relationship between key RDE parameters and the overall performance of the catalyst in an electrolyzer.

G cluster_rde_params RDE Performance Indicators cluster_catalyst_props Inferred Catalyst Properties cluster_device_performance Device-Level Performance low_overpotential Low Overpotential high_intrinsic_activity High Intrinsic Activity low_overpotential->high_intrinsic_activity low_tafel Low Tafel Slope favorable_kinetics Favorable Reaction Kinetics low_tafel->favorable_kinetics high_mass_activity High Mass Activity efficient_pgm_utilization Efficient PGM Utilization high_mass_activity->efficient_pgm_utilization high_stability High Stability durability Durability high_stability->durability high_efficiency High Energy Efficiency high_intrinsic_activity->high_efficiency favorable_kinetics->high_efficiency efficient_pgm_utilization->high_efficiency long_lifetime Long Operational Lifetime durability->long_lifetime

Caption: Logical relationship between RDE parameters and overall catalyst performance in an electrolyzer.

Correlating RDE Results with Catalyst Performance

While RDE is an invaluable tool for rapid screening, a direct one-to-one correlation with MEA performance is not always straightforward. Several factors contribute to the "RDE-MEA gap":

  • Mass Transport: Mass transport limitations in an MEA, including water management and oxygen bubble removal from the catalyst layer, are significantly different from the well-defined hydrodynamic conditions in an RDE setup.

  • Catalyst Layer Structure: The three-dimensional structure of the catalyst layer in an MEA, including ionomer distribution and porosity, is more complex than the thin film on an RDE.

  • Operating Conditions: MEAs operate at elevated temperatures and pressures, which can influence catalyst activity and stability differently than the ambient conditions of most RDE experiments.

Despite these differences, RDE provides crucial insights into the intrinsic properties of a catalyst. A catalyst that exhibits low overpotential, a low Tafel slope, and high mass activity in RDE experiments is a strong candidate for high performance in an MEA. The Tafel slope, for instance, provides information about the reaction mechanism, and a lower value generally indicates more favorable kinetics. High mass activity in RDE suggests efficient utilization of the precious metal, a critical factor for cost reduction.

Stability assessments in RDE, such as chronoamperometry or accelerated durability tests, can reveal the catalyst's resistance to dissolution and degradation. However, it's important to be aware that the degradation mechanisms in an RDE setup might not fully replicate the complex degradation pathways in a real electrolyzer.

References

Iridium-Vanadium Bimetallic Catalysts: A Comparative Guide for Oxygen Evolution Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of renewable energy technologies, the quest for efficient and durable electrocatalysts for the oxygen evolution reaction (OER) is paramount. Iridium-based bimetallic catalysts have emerged as a promising class of materials to reduce the reliance on scarce and costly iridium while enhancing catalytic activity. This guide provides a comparative analysis of iridium-vanadium (Ir-V) bimetallic catalysts against other iridium-based counterparts, supported by experimental data and detailed methodologies.

Performance Comparison of Iridium-Based Bimetallic OER Catalysts

The efficiency of an OER catalyst is primarily evaluated by its overpotential required to achieve a specific current density (typically 10 mA/cm²) and its Tafel slope, which indicates the reaction kinetics. A lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.

While direct comparative data for Iridium-Vanadium (Ir-V) bimetallic catalysts under standardized conditions is limited in publicly available research, a systematic study on other iridium-based bimetallic thin films provides a valuable benchmark for comparison. The performance of these catalysts is summarized in the table below.

Catalyst CompositionOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
Ir-Cr~252Not Reported[1]
Ir-Ni~300Not Reported[2]
Ir-SnNot ReportedNot Reported[2]
Ir-TiNot ReportedNot Reported[2]
IrO₂ (benchmark)~331Not Reported[1]

Note: The data presented is based on available literature and may vary depending on the specific synthesis method, catalyst loading, and testing conditions.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols are crucial. Below are generalized methodologies for the synthesis and electrochemical evaluation of iridium-based bimetallic OER catalysts.

Synthesis of Bimetallic Iridium-Based Catalysts

A common method for synthesizing thin-film bimetallic catalysts is electron beam co-evaporation . This technique allows for precise control over the stoichiometry and thickness of the deposited film.

Protocol for Electron Beam Co-evaporation:

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, and then dried under a stream of nitrogen.

  • Deposition: The cleaned substrates are loaded into a high-vacuum electron beam evaporation chamber.

  • Co-evaporation: Iridium and the secondary metal (e.g., vanadium, chromium, nickel) are co-evaporated from separate electron beam guns. The deposition rates are monitored using quartz crystal microbalances to achieve the desired atomic ratio in the resulting thin film.

  • Annealing (Optional): The deposited films may be annealed under a controlled atmosphere to promote alloy formation and improve crystallinity.

Another versatile method for synthesizing nanoparticle catalysts is the hydrothermal method .

Protocol for Hydrothermal Synthesis:

  • Precursor Solution: Iridium chloride (IrCl₃) and a salt of the secondary metal (e.g., vanadium oxysulfate, VOSO₄) are dissolved in a solvent, often a mixture of deionized water and an organic solvent like ethanol.

  • pH Adjustment: The pH of the precursor solution is adjusted using a base (e.g., NaOH or KOH) to induce hydrolysis and precipitation.

  • Hydrothermal Treatment: The solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (typically 120-200 °C) for a set duration (several hours).

  • Product Recovery: After cooling, the resulting precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in an oven.

Electrochemical Evaluation of OER Performance

The catalytic activity of the synthesized materials is evaluated using a standard three-electrode electrochemical setup.

Protocol for Electrochemical Testing:

  • Working Electrode Preparation: The synthesized catalyst is deposited onto a conductive substrate (e.g., glassy carbon, FTO, or carbon paper) to fabricate the working electrode. A catalyst ink is typically prepared by dispersing a known amount of the catalyst in a solution of deionized water, isopropanol, and a small amount of Nafion® ionomer, followed by sonication to ensure a homogeneous dispersion. A specific volume of the ink is then drop-casted onto the electrode surface and dried.

  • Electrochemical Cell Setup: A three-electrode cell is assembled with the prepared working electrode, a counter electrode (typically a platinum wire or graphite rod), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode). The measurements are conducted in an electrolyte solution, commonly 0.5 M H₂SO₄ for acidic OER.

  • Linear Sweep Voltammetry (LSV): The OER polarization curve is recorded by sweeping the potential at a slow scan rate (e.g., 5-10 mV/s) to approximate steady-state conditions. The potential is iR-corrected to account for the solution resistance. The overpotential required to reach a current density of 10 mA/cm² is determined from this curve.

  • Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of the current density).

  • Stability Testing: The long-term stability of the catalyst is typically assessed using chronoamperometry or chronopotentiometry. In chronoamperometry, a constant potential is applied, and the current is monitored over time. In chronopotentiometry, a constant current density (e.g., 10 mA/cm²) is applied, and the change in potential is recorded over an extended period.[3] A stable catalyst will maintain a consistent current or potential over time.

Experimental Workflow and Signaling Pathways

To visualize the logical flow of catalyst development and evaluation, a diagram of the experimental workflow is provided below.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrochemical Electrochemical Evaluation cluster_analysis Performance Analysis s1 Precursor Selection (e.g., IrCl₃, VOSO₄) s2 Synthesis Method (e.g., Hydrothermal, E-beam) s1->s2 s3 Material Characterization (XRD, SEM, TEM, XPS) s2->s3 e1 Working Electrode Preparation s3->e1 Synthesized Catalyst e2 Three-Electrode Cell Setup e1->e2 e3 Linear Sweep Voltammetry (LSV) e2->e3 e4 Tafel Analysis e3->e4 e5 Stability Testing (Chronoamperometry) e3->e5 a1 Overpotential @ 10 mA/cm² e3->a1 a2 Tafel Slope e4->a2 a3 Long-term Stability e5->a3 a4 Comparative Analysis a1->a4 a2->a4 a3->a4

A flowchart of the experimental workflow for OER catalyst development.

The Oxygen Evolution Reaction in acidic media is generally understood to proceed through a series of proton-coupled electron transfer steps involving iridium oxide intermediates. The presence of a secondary metal, such as vanadium, is hypothesized to modulate the electronic properties of the iridium active sites, thereby optimizing the binding energies of the OER intermediates and lowering the overall reaction barrier.

OER_pathway Ir Ir-M Site IrOH Ir-M-OH Ir->IrOH + H₂O, - H⁺, - e⁻ IrO Ir-M-O IrOH->IrO - H⁺, - e⁻ IrOOH Ir-M-OOH IrO->IrOOH + H₂O, - H⁺, - e⁻ IrOOH->Ir - O₂, - H⁺, - e⁻ O2 O₂ IrOOH->O2

A simplified OER pathway on a bimetallic Ir-M active site.

References

Assessing the Reproducibility of Iridium-Vanadium Synthesis Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to reliably synthesize novel materials is paramount. This guide provides a comparative analysis of established synthesis protocols for Iridium-Vanadium (Ir-V) compounds, offering a critical assessment of their reproducibility. By presenting detailed experimental methodologies, quantitative data, and visual workflows, this document aims to equip researchers with the necessary information to select and implement the most suitable synthesis strategy for their specific needs.

The synthesis of bimetallic iridium-vanadium materials is an area of growing interest due to their potential applications in catalysis, electronics, and medicine. However, the successful and repeatable synthesis of these materials can be challenging. This guide delves into two primary methodologies for the preparation of Ir-V compounds: solid-state synthesis via arc melting for intermetallic alloys and aqueous synthesis of mixed metal oxides through a hydrothermal approach.

Comparison of Synthesis Protocols

The choice of synthesis protocol significantly impacts the final product's properties, including its composition, crystallinity, and morphology. Below is a comparative summary of the arc melting and hydrothermal synthesis methods for Ir-V compounds.

FeatureArc Melting SynthesisHydrothermal Synthesis
Product Type Intermetallic AlloysMixed Metal Oxides
Typical Phase Crystalline solidCrystalline or amorphous powder
Reaction Environment High-temperature vacuum or inert gasHigh-pressure aqueous solution
Key Parameters Arc current, melting time, annealing temperaturePrecursor concentration, pH, temperature, reaction time
Advantages Produces high-purity, homogeneous alloysOffers control over particle size and morphology
Disadvantages Requires specialized equipment, potential for cracking in brittle materialsMay result in incomplete reaction or mixed phases

Experimental Protocols

Arc Melting Synthesis of Iridium-Vanadium Alloys

This method is suitable for producing bulk, crystalline Ir-V intermetallic compounds. The reproducibility of this technique is generally high for achieving the target stoichiometry, provided that precise control over the melting and annealing conditions is maintained.

Methodology:

  • Precursor Preparation: High-purity iridium (Ir) and vanadium (V) metals are weighed in the desired stoichiometric ratio.

  • Arc Melting: The precursors are placed in a water-cooled copper hearth within a vacuum or argon-filled arc melting furnace. An electric arc is initiated to melt the metals, and the sample is repeatedly flipped and re-melted to ensure homogeneity.[1]

  • Annealing: The resulting alloy button is sealed in a quartz tube under vacuum and annealed at a high temperature (e.g., 1000-1500 °C) for an extended period (e.g., 24-100 hours) to promote phase equilibrium and relieve internal stresses.

  • Characterization: The final product is characterized by X-ray diffraction (XRD) to determine the crystal structure and phase purity, and scanning electron microscopy (SEM) coupled with energy-dispersive X-ray spectroscopy (EDX) to analyze the morphology and elemental composition.

Workflow for Arc Melting Synthesis:

Arc_Melting_Workflow cluster_start Preparation cluster_process Synthesis cluster_end Analysis Precursors Weigh Ir and V Metals Arc_Melting Arc Melting in Inert Atmosphere Precursors->Arc_Melting Load into furnace Annealing High-Temperature Annealing Arc_Melting->Annealing Homogenize Characterization XRD & SEM-EDX Characterization Annealing->Characterization Analyze product

Arc Melting Synthesis Workflow
Hydrothermal Synthesis of Iridium-Vanadium Oxides

This aqueous-based method allows for the synthesis of Ir-V mixed metal oxide nanoparticles with controlled size and morphology. The reproducibility can be influenced by subtle variations in precursor concentration, pH, and reaction time.

Methodology:

  • Precursor Solution: A solution of a soluble iridium salt (e.g., Iridium(III) chloride) and a vanadium precursor (e.g., Vanadium(V) oxide or a vanadate salt) is prepared in deionized water.[2][3]

  • pH Adjustment: The pH of the solution is adjusted using a base (e.g., NaOH or KOH) or an acid to control the hydrolysis and precipitation of the metal oxides.[4][5]

  • Hydrothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-240 °C) for a defined period (e.g., 12-72 hours).[2][3]

  • Product Recovery: After cooling, the resulting precipitate is collected by centrifugation or filtration, washed with deionized water and ethanol to remove impurities, and dried in an oven.

  • Characterization: The synthesized powder is analyzed using XRD for phase identification, transmission electron microscopy (TEM) for particle size and morphology, and X-ray photoelectron spectroscopy (XPS) to determine the elemental composition and oxidation states.

Workflow for Hydrothermal Synthesis:

Hydrothermal_Workflow cluster_start Preparation cluster_process Synthesis cluster_end Analysis Precursors Prepare Aqueous Solution of Ir and V Precursors pH_Adjust Adjust pH Precursors->pH_Adjust Control hydrolysis Hydrothermal_Reaction Hydrothermal Reaction in Autoclave pH_Adjust->Hydrothermal_Reaction Seal and heat Recovery Wash and Dry Precipitate Hydrothermal_Reaction->Recovery Isolate product Characterization XRD, TEM & XPS Characterization Recovery->Characterization Analyze product

Hydrothermal Synthesis Workflow

Reproducibility Assessment

The reproducibility of these synthesis protocols is a critical factor for their adoption in research and development.

  • Arc Melting: The high temperatures and controlled atmosphere of arc melting generally lead to good reproducibility in terms of the bulk composition and crystal structure of the resulting alloy. However, variations in cooling rates can lead to differences in microstructure and the presence of metastable phases. Careful control of the arc current, melting duration, and subsequent annealing schedule is crucial for consistent results.

  • Hydrothermal Synthesis: This method is more sensitive to subtle changes in experimental conditions. The final product's particle size, morphology, and even crystal phase can be significantly affected by minor fluctuations in precursor concentrations, pH, temperature, and reaction time. Achieving high reproducibility with this method requires stringent control over all reaction parameters and a thorough understanding of the underlying chemical processes.

Concluding Remarks

The choice between arc melting and hydrothermal synthesis for preparing Iridium-Vanadium compounds depends on the desired product characteristics. Arc melting is the preferred method for producing bulk intermetallic alloys with high purity and well-defined stoichiometry. In contrast, hydrothermal synthesis offers a versatile route to nanostructured mixed metal oxides with tunable properties. For both methods, meticulous attention to experimental detail is essential to ensure the reproducibility of the synthesis and the reliability of the resulting materials for their intended applications. Further research focusing on systematic studies of the influence of various synthesis parameters on the final product characteristics is needed to enhance the reproducibility of these protocols.

References

Comparative Analysis of IrV Electrocatalysts: A Guide to Fabrication Routes and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iridium-Vanadium (IrV) bimetallic catalysts are emerging as highly efficient materials for a range of electrochemical reactions, including oxygen evolution, oxygen reduction, and various organic syntheses. The performance of these catalysts is intrinsically linked to their physicochemical properties, which are dictated by the fabrication method. This guide provides a comparative analysis of IrV catalysts synthesized via two distinct, yet common, routes: a wet-chemistry Impregnation-Reduction (IR) method and a Hydrothermal Synthesis (HTS) route.

The following sections detail the experimental protocols for each synthesis, present comparative performance data in key electrochemical applications, and visualize the experimental workflows and catalytic mechanisms.

Experimental Protocols

Detailed methodologies for catalyst synthesis and electrochemical characterization are provided to ensure reproducibility and facilitate comparative analysis.

1. Catalyst Synthesis

  • Route 1: Impregnation-Reduction (IrV/C-IR)

    • Support Preparation: A high-surface-area carbon black (Vulcan XC-72) is dispersed in a 1:1 (v/v) solution of isopropanol and deionized (DI) water and sonicated for 30 minutes to form a homogeneous slurry.

    • Impregnation: Aqueous solutions of iridium(III) chloride (IrCl₃) and ammonium metavanadate (NH₄VO₃) are added dropwise to the carbon slurry under vigorous stirring. The mixture is stirred for 12 hours at room temperature to ensure complete impregnation of the metal precursors.

    • Reduction: The pH of the slurry is adjusted to 10 using a 1 M NaOH solution. A freshly prepared solution of sodium borohydride (NaBH₄) is then added slowly as a reducing agent.

    • Washing and Drying: The resulting IrV/C catalyst is collected by filtration, washed extensively with DI water and ethanol to remove impurities, and dried overnight in a vacuum oven at 80°C.

  • Route 2: Hydrothermal Synthesis (IrV/C-HTS)

    • Precursor Solution: Iridium(III) chloride and ammonium metavanadate are dissolved in a solution of ethylene glycol and DI water.

    • Hydrothermal Reaction: The precursor solution is mixed with the carbon support material and transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to 180°C for 12 hours. During this process, the metal precursors decompose and nucleate on the carbon support.

    • Post-Treatment: After cooling to room temperature, the product is collected, washed thoroughly with DI water and ethanol, and dried at 80°C in a vacuum oven.

2. Electrochemical Characterization

  • Electrode Preparation: A catalyst ink is prepared by dispersing 5 mg of the synthesized IrV/C catalyst in a solution containing DI water, isopropanol, and a 5 wt% Nafion solution, followed by sonication to form a homogeneous suspension. A specific volume of this ink is drop-casted onto a glassy carbon rotating disk electrode (RDE).

  • Performance Evaluation: The catalytic activity is assessed using linear sweep voltammetry (LSV) and cyclic voltammetry (CV) in an appropriate electrolyte (e.g., 0.5 M H₂SO₄).[1] Stability is evaluated through accelerated durability tests (ADTs), which involve continuous potential cycling.

Data Presentation: Performance Comparison

The fabrication route significantly influences the catalyst's morphology, particle size, and ultimately, its electrochemical performance. The data presented below is a representative comparison based on typical outcomes for these synthesis methods.

Table 1: Physicochemical Properties of IrV/C Catalysts

PropertyIrV/C-IR (Impregnation-Reduction)IrV/C-HTS (Hydrothermal)
Metal Loading (wt%) 19.8% Ir, 5.1% V20.1% Ir, 4.9% V
Mean Particle Size (nm) 3.5 ± 0.82.2 ± 0.5
Surface Area (BET, m²/g) 180250
Crystallinity PolycrystallineHighly Crystalline Alloy

Table 2: Electrochemical Performance in Oxygen Evolution Reaction (OER)

Performance MetricIrV/C-IR (Impregnation-Reduction)IrV/C-HTS (Hydrothermal)
Overpotential @ 10 mA/cm² (mV) 310275
Tafel Slope (mV/dec) 5542
Mass Activity @ 1.55 V (A/mg_Ir) 1.22.5
Stability (Loss in activity after 1000 cycles) 15%6%

Analysis

The Hydrothermal Synthesis (HTS) route typically yields catalysts with smaller, more uniform nanoparticles and a higher degree of alloying between iridium and vanadium. This improved morphology and structure, as shown in Table 1, translates into superior electrochemical performance (Table 2). The IrV/C-HTS catalyst exhibits a lower overpotential and a smaller Tafel slope, indicating more favorable kinetics for the Oxygen Evolution Reaction. Furthermore, its enhanced stability makes it a more robust candidate for long-term applications in devices like water electrolyzers and fuel cells.[2]

The Impregnation-Reduction (IR) method, while simpler and faster, often results in a broader particle size distribution and less intimate contact between the Ir and V phases. This can lead to lower intrinsic activity and reduced stability.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_IR Impregnation-Reduction (IR) cluster_HTS Hydrothermal Synthesis (HTS) IR_Precursors IrCl₃ + NH₄VO₃ + Carbon Support IR_Slurry Homogeneous Slurry (Sonication) IR_Precursors->IR_Slurry IR_Impregnation Impregnation (12h Stirring) IR_Slurry->IR_Impregnation IR_Reduction Chemical Reduction (NaBH₄) IR_Impregnation->IR_Reduction IR_Final Wash & Dry (IrV/C-IR Catalyst) IR_Reduction->IR_Final HTS_Precursors IrCl₃ + NH₄VO₃ + Carbon Support HTS_Solution Precursor Solution (Ethylene Glycol) HTS_Precursors->HTS_Solution HTS_Reaction Autoclave Reaction (180°C, 12h) HTS_Solution->HTS_Reaction HTS_Final Wash & Dry (IrV/C-HTS Catalyst) HTS_Reaction->HTS_Final

Caption: Comparative workflow for IrV/C catalyst synthesis.

Catalytic Pathway Diagram: Oxygen Evolution Reaction (OER)

OER_Pathway Catalyst IrV Site OH_ads OH Catalyst->OH_ads + H₂O, - H⁺, - e⁻ H2O H₂O O_ads O OH_ads->O_ads - H⁺, - e⁻ OOH_ads *OOH O_ads->OOH_ads + H₂O, - H⁺, - e⁻ OOH_ads->Catalyst - H⁺, - e⁻, + O₂ O2 O₂

Caption: Proposed mechanism for the OER on an IrV active site.

References

Safety Operating Guide

Navigating the Disposal of Iridium-Vanadium Compounds: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and hazard information. When handling iridium-vanadium waste, especially in powdered form, personnel should operate within a fume hood to prevent inhalation of dust.[1] Personal protective equipment (PPE), including lab coats, nitrile gloves, and eye protection, is mandatory.[1]

In the event of a spill, wet methods or a HEPA vacuum should be utilized for cleanup to minimize airborne dust.[2] All cleanup materials must be collected and treated as hazardous waste.[2][3] For minor spills (25 ml/25 g or less) within a functioning fume hood, laboratory personnel equipped with appropriate PPE can manage the cleanup.[2] For major spills, the area should be evacuated, and emergency personnel should be contacted immediately.[4]

Waste Segregation and Containment

Proper segregation of waste streams is a critical step in ensuring safe disposal. Iridium-vanadium waste should not be mixed with other chemical waste unless explicitly permitted by EHS.[3] It is particularly important to avoid contamination with oxidizing agents, as this could result in ignition.[2]

All waste containing iridium-vanadium must be collected in a designated, well-labeled, and sealed container.[5][6] The container must be in good condition, compatible with the chemical waste, and kept closed except when adding more waste.[5] Liquid waste should be stored in secondary containment to prevent spills.[5][6]

Labeling and Documentation

Accurate and thorough labeling of hazardous waste containers is a regulatory requirement. The label must clearly state "Hazardous Waste" and include the full chemical names of the constituents (iridium-vanadium) and their approximate percentages.[3][5] Acronyms and chemical formulas are generally not acceptable.[3] The date of waste accumulation should also be clearly marked.[6]

Disposal Procedures

Under no circumstances should iridium-vanadium waste be disposed of down the drain or in the regular trash.[2] The primary disposal route is through your institution's designated hazardous waste management program. This typically involves contacting the Environmental Health and Safety (EHS) office or an equivalent department to schedule a pickup.[2][4]

For solid waste such as contaminated labware or spill cleanup debris, it should be packaged in a 7-mil polyethylene bag or a similar robust container, labeled as hazardous waste, and disposed of through the institutional waste program.[2] Empty containers that held iridium-vanadium compounds must be triple-rinsed with an appropriate solvent. The first rinsate, and in the case of highly toxic materials, the first three rinses, must be collected as hazardous waste.[6] After thorough rinsing and air-drying, the container may be disposed of as regular trash, though it is often best practice to reuse it for compatible waste streams after relabeling.[5]

The following table summarizes key quantitative data and procedural steps for the disposal of iridium-vanadium waste:

ParameterGuidelineSource
Spill Cleanup (Minor) Less than or equal to 25 ml / 25 g[2]
Waste Container 7-mil polyethylene bag for spill cleanup material[2]
Waste Storage Limit (Satellite Accumulation Area) Shall not exceed 55 gallons of chemical waste or one quart of acutely toxic chemical waste.[3]
Container Rinsing (Highly Toxic Chemicals) The first three rinses must be collected as hazardous waste.[6]

Experimental Protocols

While a specific protocol for iridium-vanadium disposal is not available, a general experimental workflow for the safe disposal of a solid intermetallic compound can be outlined as follows:

  • Hazard Assessment: Review the SDS for iridium and vanadium compounds to understand the specific hazards.

  • PPE Adornment: Put on a lab coat, safety glasses, and nitrile gloves.

  • Work Area Preparation: Ensure a certified chemical fume hood is operational.

  • Waste Collection:

    • For solid waste, carefully transfer it into a pre-labeled, compatible, wide-mouth container.

    • For contaminated sharps, use a designated puncture-resistant container.[7]

    • For contaminated labware, triple-rinse with a suitable solvent, collecting the first (or first three for highly toxic materials) rinses as hazardous waste.[6]

  • Container Sealing and Labeling: Securely close the waste container. Ensure the "Hazardous Waste" label is complete with the full chemical name, composition, and accumulation start date.

  • Temporary Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials.

  • Waste Pickup Request: Contact your institution's EHS department to schedule a hazardous waste pickup. Provide them with all necessary information about the waste.

Logical Workflow for Iridium-Vanadium Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of iridium-vanadium waste.

G cluster_prep Preparation cluster_handling Waste Handling & Containment cluster_disposal Disposal Pathway start Start: Iridium-Vanadium Waste Generated consult_sds Consult SDS start->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe characterize_waste Characterize Waste (Solid, Liquid, Debris) don_ppe->characterize_waste segregate_waste Segregate from Incompatible Chemicals characterize_waste->segregate_waste contain_waste Place in Labeled, Sealed Container segregate_waste->contain_waste store_saa Store in Satellite Accumulation Area contain_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Waste Transferred to EHS contact_ehs->end

Caption: Logical workflow for the safe disposal of iridium-vanadium waste.

References

Personal protective equipment for handling Iridium--vanadium (1/1)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides safety and logistical information for handling Iridium-Vanadium alloys based on the known hazards of the constituent metals, Iridium and Vanadium. No specific Safety Data Sheet (SDS) for an "Iridium-Vanadium" alloy was located. The properties and hazards of an alloy can differ from its individual components. Therefore, it is crucial to consult with a qualified safety professional and, if possible, obtain a specific SDS from the alloy supplier before commencing any work.

This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and build trust in laboratory operations. The information provided herein is for guidance purposes only and should be adapted to specific laboratory conditions and standard operating procedures.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling Iridium-Vanadium alloys, it is imperative to assess the potential hazards.

  • Iridium: In its metallic form, iridium is generally considered to be of low toxicity. However, some iridium compounds can be hazardous. Iridium powder can be a flammable solid and may cause eye irritation.[1]

  • Vanadium: Vanadium and its compounds, particularly Vanadium Pentoxide, pose more significant health risks.[2][3][4][5] Vanadium can cause irritation to the skin, eyes, and respiratory tract.[2] Inhalation of vanadium dust or fumes can lead to respiratory issues, and ingestion may cause gastrointestinal distress.[2][4] The toxicity of vanadium compounds can vary with their oxidation state.[6]

  • Alloy Form: The alloy's physical form (e.g., solid piece, powder, or fume) significantly impacts the risk. Fine powders present a greater inhalation and fire hazard.[7] Processes such as grinding, cutting, or melting that generate dust or fumes increase the risk of exposure.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure to Iridium-Vanadium alloys. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment (PPE) Specifications and Use Cases
Respiratory NIOSH-approved respiratorFor operations that may generate dust or fumes, a full-face particle respirator (N100 or P3) is recommended.[8] If the respirator is the sole means of protection, a full-face supplied-air respirator should be used.[8]
Hands Chemical-resistant glovesHandle with gloves.[8] The specific glove material should be selected based on the potential for contact with other chemicals used in the process.
Eyes Safety glasses with side shields or chemical safety gogglesSafety glasses with side-shields conforming to EN166 are recommended.[8]
Body Laboratory coat or protective clothingProtective work clothing should be worn to prevent skin contact.[2]

Engineering Controls

Engineering controls are the most effective way to manage exposure to hazardous materials.

Control Type Description
Ventilation All handling of Iridium-Vanadium alloy powders should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[8] Local exhaust ventilation should be used at the source of any dust or fume generation.[2]
Enclosure For processes with a high potential for generating airborne particles, enclosing the operation is recommended.

Operational Plan for Handling Iridium-Vanadium Alloys

A step-by-step operational plan ensures that all safety aspects are considered throughout the handling process.

4.1. Receiving and Storage

  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the alloy's identity and associated hazards.

  • Storage: Store the alloy in a cool, dry, well-ventilated area away from incompatible materials.[7] Keep the container tightly closed when not in use.

4.2. Preparation and Handling

  • Work Area Designation: Designate a specific area for handling the alloy.

  • Pre-operational Checks: Ensure all safety equipment, including engineering controls and PPE, is in good working order before starting any work.

  • Handling Procedures:

    • Don the appropriate PPE as outlined in the table above.

    • Conduct all operations that may generate dust or fumes within a chemical fume hood or other ventilated enclosure.

    • Avoid direct contact with the alloy.

    • Use tools and techniques that minimize the generation of dust.

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

4.3. Spill and Emergency Procedures

  • Small Spills (Powder):

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Carefully sweep or vacuum the spilled material. Use a vacuum cleaner equipped with a HEPA filter.

    • Place the collected material in a sealed, labeled container for disposal.

  • Large Spills:

    • Evacuate the laboratory and notify the appropriate safety personnel.

    • Restrict access to the area.

    • Follow established emergency procedures.

Disposal Plan

Proper disposal of Iridium-Vanadium alloy waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials containing the alloy should be collected in clearly labeled, sealed containers.

  • Waste Segregation: Segregate the alloy waste from other waste streams.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of heavy metal waste.

Experimental Protocols and Data

Given the absence of specific experimental data for Iridium-Vanadium alloys, researchers should base their initial experimental designs on the known properties of iridium and vanadium. It is recommended to start with small quantities of the alloy and to carefully monitor for any unexpected reactions or hazards.

Occupational Exposure Limits (OELs):

Component OSHA PEL NIOSH REL ACGIH TLV
Iridium Not EstablishedNot EstablishedNot Established
Vanadium (as V₂O₅ fume) 0.1 mg/m³ (Ceiling)0.05 mg/m³ (as V) (Ceiling)Not Established
Vanadium (as V₂O₅ dust) 0.5 mg/m³ (Ceiling)0.05 mg/m³ (as V) (Ceiling)Not Established

Data sourced from publicly available safety information. Consult the latest regulatory standards for the most current values.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Iridium-Vanadium alloys.

SafeHandlingWorkflow Start Start: Receive Iridium-Vanadium Alloy Inspect Inspect Container for Damage Start->Inspect Store Store in Cool, Dry, Ventilated Area Inspect->Store RiskAssess Conduct Risk Assessment Store->RiskAssess SelectPPE Select and Don Appropriate PPE RiskAssess->SelectPPE PrepWorkArea Prepare Designated Work Area (Fume Hood/Glove Box) SelectPPE->PrepWorkArea HandleAlloy Handle Alloy with Caution (Minimize Dust) PrepWorkArea->HandleAlloy Decontaminate Decontaminate Work Area and Tools HandleAlloy->Decontaminate DisposeWaste Dispose of Waste in Labeled, Sealed Container Decontaminate->DisposeWaste End End: Procedure Complete DisposeWaste->End

Caption: Logical workflow for the safe handling of Iridium-Vanadium alloys.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.